molecular formula C7H7FS B1334229 (3-Fluorophenyl)methanethiol CAS No. 40096-23-9

(3-Fluorophenyl)methanethiol

Cat. No.: B1334229
CAS No.: 40096-23-9
M. Wt: 142.2 g/mol
InChI Key: PMZGGJCLPBGARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluorophenyl)methanethiol is a useful research compound. Its molecular formula is C7H7FS and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluorophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FS/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZGGJCLPBGARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375756
Record name (3-fluorophenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40096-23-9
Record name (3-fluorophenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40096-23-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (3-Fluorophenyl)methanethiol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(3-Fluorophenyl)methanethiol , also known as 3-fluorobenzyl mercaptan, is an organosulfur compound of interest to researchers in medicinal chemistry and drug development. Its unique properties, imparted by the presence of both a fluorine atom and a thiol group, make it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its reactivity and potential applications.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 40096-23-9[1]
Molecular Formula C₇H₇FS[1]
Molecular Weight 142.19 g/mol [1]
Boiling Point 177.5 °C at 760 mmHg
Density 1.13 g/cm³
Flash Point 61.2 °C
Refractive Index 1.544
Melting Point Not available
Solubility Not available

Synthesis of this compound

This compound can be synthesized from readily available starting materials such as 3-fluorobenzyl chloride or 3-fluorobenzyl alcohol. The general synthetic approaches involve the introduction of a thiol group to the benzylic position.

Logical Synthesis Workflow

Synthesis of this compound cluster_0 From 3-Fluorobenzyl Halide cluster_1 From 3-Fluorobenzyl Alcohol 3-Fluorobenzyl Chloride 3-Fluorobenzyl Chloride Product 1 This compound 3-Fluorobenzyl Chloride->Product 1 Nucleophilic Substitution Thiolation Reagent 1 e.g., Sodium Hydrosulfide (NaSH) Thiolation Reagent 1->Product 1 3-Fluorobenzyl Alcohol 3-Fluorobenzyl Alcohol Intermediate Isothiouronium Salt 3-Fluorobenzyl Alcohol->Intermediate Reaction with HBr/HCl Thiourea Thiourea Thiourea->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 2 This compound Hydrolysis->Product 2

Figure 1: General synthetic pathways to this compound.
Experimental Protocols

Method A: From 3-Fluorobenzyl Chloride

This method involves the reaction of a benzyl halide with a hydrosulfide salt.

  • Reaction: The reaction of 3-fluorobenzyl chloride with an alkali metal hydrosulfide, such as sodium hydrosulfide (NaSH), is carried out in a suitable solvent system, which can be aqueous. To minimize the formation of the dibenzyl sulfide byproduct, the reaction temperature is initially maintained at a moderate level (e.g., ~50 °C) until a significant portion of the starting material is converted. The temperature can then be raised (e.g., to ~80 °C) to drive the reaction to completion. Maintaining a hydrogen sulfide atmosphere can also be beneficial.

  • Work-up and Purification: After the reaction is complete, the organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The crude product can then be purified by vacuum distillation.

Method B: From 3-Fluorobenzyl Alcohol via Thiourea

This method proceeds through an isothiouronium salt intermediate.

  • Step 1: Formation of the Isothiouronium Salt: 3-Fluorobenzyl alcohol is first converted to the corresponding benzyl halide (e.g., bromide or chloride) using an appropriate halogenating agent. The resulting 3-fluorobenzyl halide is then reacted with thiourea in a suitable solvent (e.g., ethanol) to form the S-(3-fluorobenzyl)isothiouronium salt.

  • Step 2: Hydrolysis of the Isothiouronium Salt: The isolated isothiouronium salt is then hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide) to yield this compound.

  • Work-up and Purification: The reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the product is purified by vacuum distillation.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this compound were not found in the search results, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons, and the thiol proton. The aromatic protons will appear as a complex multiplet in the range of δ 6.8-7.3 ppm, with splitting patterns influenced by the fluorine substituent. The methylene protons (CH₂) adjacent to the sulfur atom would likely appear as a doublet (due to coupling with the thiol proton) around δ 3.7 ppm. The thiol proton (SH) is expected to be a triplet (due to coupling with the methylene protons) and its chemical shift can vary but is typically found in the region of δ 1.5-2.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the benzylic carbon. The aromatic carbons will resonate in the region of δ 110-165 ppm, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The benzylic carbon (CH₂) would be expected to appear around δ 25-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption peaks for this compound include:

  • S-H Stretch: A weak to medium intensity band around 2550-2600 cm⁻¹. This peak is characteristic of the thiol group.

  • C-H (sp³) Stretch: Bands just below 3000 cm⁻¹ corresponding to the methylene group.

  • C-H (sp²) Stretch: Bands just above 3000 cm⁻¹ corresponding to the aromatic C-H bonds.

  • C=C Aromatic Stretch: Several peaks in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong absorption band typically in the range of 1000-1300 cm⁻¹, characteristic of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 142, corresponding to the molecular weight of this compound.

  • Fragmentation Pattern: Common fragmentation pathways for benzyl mercaptans involve the loss of the thiol group or cleavage of the benzyl-sulfur bond. Key expected fragments for this compound would include:

    • [M-SH]⁺: A fragment at m/z = 109, corresponding to the 3-fluorobenzyl cation.

    • [C₇H₆F]⁺: The tropylium ion analogue at m/z = 109.

    • Loss of H₂S: A peak corresponding to [M-H₂S]⁺.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of the aromatic ring, the fluorine substituent, and the thiol group.

Reactivity of the Thiol Group

The thiol group is nucleophilic and can participate in a variety of reactions, including:

  • Alkylation: Reaction with alkyl halides to form thioethers.

  • Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, or sulfonic acids, depending on the oxidizing agent and reaction conditions.

  • Thiol-Ene and Thiol-Yne Reactions: The thiol group can undergo addition reactions with alkenes and alkynes, respectively, which are powerful methods for C-S bond formation.

The fluorine atom at the meta position will have an electron-withdrawing inductive effect, which can influence the acidity and nucleophilicity of the thiol group.

Role in Drug Development

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and lipophilicity.[2] The presence of the fluorine atom in this compound makes it an attractive building block for the synthesis of novel drug candidates.

While specific biological activities or signaling pathway involvement for this compound have not been detailed in the available literature, fluorinated aromatic thiols and related structures are of interest in various therapeutic areas. For instance, compounds containing the N-(3-fluorophenyl) moiety have been investigated as selective Aurora kinase B inhibitors for cancer treatment and as motilin receptor agonists.

Logical Relationship of Properties and Applications

Properties and Applications cluster_properties Chemical Properties cluster_reactivity Reactivity cluster_applications Potential Applications Thiol Group Thiol Group Nucleophilicity Nucleophilicity Thiol Group->Nucleophilicity Redox Activity Redox Activity Thiol Group->Redox Activity Fluorinated Phenyl Ring Fluorinated Phenyl Ring Modified Electronics Modified Electronics Fluorinated Phenyl Ring->Modified Electronics Synthesis of Bioactive Molecules Synthesis of Bioactive Molecules Nucleophilicity->Synthesis of Bioactive Molecules Redox Activity->Synthesis of Bioactive Molecules Drug Discovery Drug Discovery Modified Electronics->Drug Discovery Synthesis of Bioactive Molecules->Drug Discovery

Figure 2: Interplay of properties, reactivity, and applications.

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a reactive thiol group and a fluorine-substituted aromatic ring provides a platform for the synthesis of a wide range of novel molecules with potentially enhanced biological properties. Further research into its specific biological activities and the development of detailed and optimized synthetic protocols will undoubtedly expand its utility for researchers and scientists in the pharmaceutical industry.

References

An In-depth Technical Guide to the Synthesis of (3-Fluorophenyl)methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (3-fluorophenyl)methanethiol, a key intermediate in the development of various biologically active compounds. This document details established experimental protocols, presents quantitative data, and visualizes the reaction pathways to equip researchers and professionals in drug development and synthetic chemistry with the necessary information for its preparation.

Core Synthesis Pathways

The synthesis of this compound, also known as 3-fluorobenzyl mercaptan, is most effectively achieved through the nucleophilic substitution of a suitable leaving group on the benzylic carbon of a 3-fluorobenzyl derivative. The two primary and most practical laboratory-scale routes start from either 3-fluorobenzyl bromide or 3-fluorobenzaldehyde.

Pathway 1: From 3-Fluorobenzyl Bromide via an Isothiouronium Salt

This is a widely adopted and reliable two-step method. It begins with the reaction of 3-fluorobenzyl bromide with thiourea to form a stable, non-odorous S-(3-fluorobenzyl)isothiouronium bromide salt. This intermediate is then subjected to alkaline hydrolysis to yield the desired thiol. This pathway is often preferred as it avoids the direct handling of volatile and malodorous thiolating agents in the initial step.

Pathway 2: Direct Thiolation of 3-Fluorobenzyl Bromide

A more direct, one-step approach involves the reaction of 3-fluorobenzyl bromide with a sulfur nucleophile, such as sodium hydrosulfide or sodium thiomethoxide. While this method is more direct, it requires careful handling of the odorous sulfur reagents.

Alternative Pathway: From 3-Fluorobenzaldehyde

While less common, this compound can also be synthesized from 3-fluorobenzaldehyde. This typically involves the reduction of the aldehyde to the corresponding alcohol, 3-fluorobenzyl alcohol, followed by conversion to a halide (as in Pathway 1) or another suitable leaving group before introduction of the thiol functionality. Due to the additional steps, this pathway is generally less efficient than those starting from the benzyl bromide.

Experimental Protocols

The following are detailed experimental procedures for the key transformations in the synthesis of this compound.

Protocol 1: Synthesis of this compound from 3-Fluorobenzyl Bromide via Isothiouronium Salt

This procedure is adapted from the general synthesis of benzyl thiols.

Step 1: Synthesis of S-(3-Fluorobenzyl)isothiouronium bromide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.

  • To this solution, add 3-fluorobenzyl bromide (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature to allow the S-(3-fluorobenzyl)isothiouronium bromide salt to crystallize.

  • Collect the solid product by vacuum filtration and wash with cold ethanol or diethyl ether. The salt can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Suspend the S-(3-fluorobenzyl)isothiouronium bromide salt in a solution of sodium hydroxide (3.0 equivalents) in water.

  • Heat the mixture to reflux for 2-3 hours. During this time, the thiol will be formed.

  • Cool the reaction mixture to room temperature and carefully acidify with a dilute solution of hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~2-3).

  • The product will separate as an oily layer. Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation to obtain the pure thiol.

Protocol 2: Direct Thiolation of 3-Fluorobenzyl Bromide with Sodium Hydrosulfide

Caution: This reaction should be performed in a well-ventilated fume hood due to the release of hydrogen sulfide gas.

  • In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, prepare a solution of sodium hydrosulfide (NaSH) (1.1-1.5 equivalents) in ethanol or a mixture of ethanol and water.

  • Under a nitrogen atmosphere, add a solution of 3-fluorobenzyl bromide (1.0 equivalent) in ethanol dropwise to the sodium hydrosulfide solution at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and acidify with dilute hydrochloric acid.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over an anhydrous drying agent.

  • After removal of the solvent, purify the crude product by vacuum distillation.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-Fluorobenzyl bromideC₇H₆BrF189.02456-41-7
ThioureaCH₄N₂S76.1262-56-6
Sodium HydrosulfideNaSH56.0616721-80-5
This compoundC₇H₇FS142.1940096-23-9

Table 1: Physical and Chemical Properties of Key Compounds

Reaction PathwayStarting MaterialKey ReagentsTypical YieldPurity
Pathway 13-Fluorobenzyl bromideThiourea, NaOH70-85%>95% (after distillation)
Pathway 23-Fluorobenzyl bromideSodium Hydrosulfide60-75%>95% (after distillation)

Table 2: Comparison of Synthesis Pathways

Spectroscopic Data for this compound

Proton (¹H)Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
-SH~1.7-1.9t~7-8
-CH₂-~3.7-3.8d~7-8
Aromatic-H~6.9-7.3m-

Table 3: Predicted ¹H NMR Data for this compound in CDCl₃

Carbon (¹³C)Chemical Shift (δ ppm)
-CH₂-~28-30
Aromatic C-F~161-164 (d, ¹JCF ≈ 245 Hz)
Aromatic C-CH₂~141-143 (d, ³JCF ≈ 7 Hz)
Aromatic CH~113-130

Table 4: Predicted ¹³C NMR Data for this compound in CDCl₃

Mandatory Visualization

The following diagrams illustrate the core synthesis pathways.

Synthesis_Pathway_1 start 3-Fluorobenzyl bromide intermediate S-(3-Fluorobenzyl)isothiouronium bromide start->intermediate Reflux reagent1 Thiourea, Ethanol product This compound intermediate->product Hydrolysis reagent2 NaOH, H₂O, then H⁺

Caption: Pathway 1: Synthesis via an isothiouronium salt.

Synthesis_Pathway_2 start 3-Fluorobenzyl bromide product This compound start->product SN2 Reaction reagent NaSH, Ethanol

Caption: Pathway 2: Direct thiolation with sodium hydrosulfide.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants (3-Fluorobenzyl bromide + Thiourea) reflux Heat to Reflux start->reflux hydrolysis Alkaline Hydrolysis reflux->hydrolysis acidify Acidification hydrolysis->acidify extract Solvent Extraction acidify->extract dry Drying extract->dry distill Vacuum Distillation dry->distill product product distill->product Final Product

Caption: General experimental workflow for the isothiouronium salt pathway.

In-Depth Technical Guide to (3-Fluorophenyl)methanethiol (CAS Number: 40096-23-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical Properties

(3-Fluorophenyl)methanethiol, also known as 3-fluorobenzyl mercaptan, is an organosulfur compound with the CAS number 40096-23-9. It is characterized by a benzyl ring substituted with a fluorine atom at the meta position and a thiol group attached to the methylene bridge.

Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 40096-23-9[1]
Molecular Formula C₇H₇FS[1]
Molecular Weight 142.19 g/mol [1]
Boiling Point 177.5 °C at 760 mmHg
Density 1.13 g/cm³
Flash Point 61.2 °C
Refractive Index 1.544
Alternate Names 3-Fluorobenzyl mercaptan, m-fluorobenzyl mercaptan[1]

Synthesis and Experimental Protocols

The primary synthetic routes to this compound involve the nucleophilic substitution of a suitable 3-fluorobenzyl halide with a sulfur nucleophile. Common precursors include 3-fluorobenzyl chloride or 3-fluorobenzyl bromide.

Synthesis from 3-Fluorobenzyl Halide and a Hydrosulfide Salt

This method involves the direct reaction of a 3-fluorobenzyl halide with an alkali metal hydrosulfide, such as sodium hydrosulfide (NaSH). The reaction is typically carried out in an aqueous or alcoholic solvent.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products A 3-Fluorobenzyl Halide (X = Cl, Br) C This compound A->C B Sodium Hydrosulfide (NaSH) B->C D Sodium Halide (NaX) C->D +

Caption: Synthesis of this compound from 3-Fluorobenzyl Halide.

Experimental Protocol:

A detailed protocol for the synthesis of the unsubstituted benzyl mercaptan provides a representative procedure.[2] This can be adapted for the synthesis of this compound.

  • Materials: 3-fluorobenzyl chloride, sodium hydrosulfide, ethanol, water, hydrochloric acid.

  • Procedure:

    • A solution of sodium hydrosulfide is prepared in a mixture of ethanol and water.

    • 3-Fluorobenzyl chloride is added dropwise to the stirred solution of sodium hydrosulfide at a controlled temperature, typically around 50°C.

    • To maintain a hydrogen sulfide atmosphere and drive the reaction to completion, hydrochloric acid can be slowly added to a slight excess of sodium hydrosulfide.[2]

    • The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the reaction is complete (typically when about 90% of the starting material is consumed), the temperature may be increased to around 80°C to ensure full conversion.[2]

    • The reaction mixture is then cooled, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

    • The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation.

Synthesis via Isothiuronium Salt Formation and Hydrolysis

This two-step method involves the reaction of a 3-fluorobenzyl halide with thiourea to form an isothiuronium salt, which is subsequently hydrolyzed under basic conditions to yield the thiol.[3] This method is advantageous as it avoids the direct handling of foul-smelling thiols until the final hydrolysis step.[3]

Reaction Scheme:

G cluster_0 Step 1: Isothiuronium Salt Formation cluster_1 Step 2: Hydrolysis A 3-Fluorobenzyl Halide C Isothiuronium Salt A->C B Thiourea B->C D Isothiuronium Salt F This compound D->F E Base (e.g., NaOH) E->F

Caption: Two-step synthesis of this compound via an isothiuronium salt.

Experimental Protocol:

  • Materials: 3-fluorobenzyl bromide, thiourea, methanol, sodium hydroxide.

  • Step 1: Isothiuronium Salt Formation

    • Equimolar amounts of 3-fluorobenzyl bromide and thiourea are dissolved in a suitable solvent, such as methanol.[3]

    • The mixture is refluxed until the reaction is complete, which can be monitored by TLC. The isothiuronium salt may precipitate from the solution upon cooling.

  • Step 2: Hydrolysis

    • The isothiuronium salt is treated with an aqueous solution of a strong base, such as sodium hydroxide.

    • The mixture is heated to effect hydrolysis.

    • After cooling, the reaction mixture is acidified to protonate the thiolate and then extracted with an organic solvent.

    • The organic extract is washed, dried, and concentrated to give the crude thiol.

  • Purification: The product can be purified by vacuum distillation.

Analytical Methods

The purity and identity of this compound can be assessed using a variety of standard analytical techniques.

Table 2: Analytical Methods for the Characterization of this compound

TechniquePurposeExpected Observations
Gas Chromatography (GC) Purity assessment and reaction monitoring.A single major peak corresponding to the product.
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.A molecular ion peak corresponding to the molecular weight of the compound (142.19 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural elucidation.¹H NMR: Signals for aromatic protons, a methylene group adjacent to the sulfur, and a thiol proton. ¹³C NMR: Signals for the aromatic carbons, the methylene carbon, and carbons affected by the fluorine substituent. ¹⁹F NMR: A signal characteristic of the fluorine atom on the aromatic ring.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the S-H stretch (thiol), C-H stretches (aromatic and aliphatic), and C-F stretch.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity, mechanism of action, or involvement in signaling pathways of this compound.

Research on structurally related compounds and derivatives suggests potential areas for investigation:

  • Enzyme Inhibition: Derivatives of other substituted phenyl compounds have been investigated as inhibitors of various enzymes. For example, derivatives of ((3-chlorophenyl)sulfonyl)glycine have been identified as inhibitors of diacylglycerol lipase (DAGL), an enzyme in the endocannabinoid signaling pathway. While not directly related to this compound, this highlights the potential for substituted phenyl compounds to interact with enzymatic targets.

  • Anticancer and Antimicrobial Activity: Studies on fluorophenyl-containing heterocyclic compounds have demonstrated potential anticancer and antimicrobial properties. For instance, certain (4-fluorophenyl)methanone derivatives have been evaluated for their activity against cancer cell lines and various microbes.

  • Kinase Inhibition: N-(3-fluorophenyl) acetamide derivatives have been explored as selective inhibitors of Aurora kinase B, a target in cancer therapy.[4]

It is important to note that these examples are of structurally distinct molecules, and the biological activity of this compound itself remains to be elucidated through dedicated research. The introduction of the fluorobenzylthiol moiety could be a strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and target binding affinity.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Statements:

  • Harmful if swallowed.[5]

  • Harmful in contact with skin.[5]

  • Causes skin irritation.[5]

  • Causes serious eye irritation.[5]

  • Harmful if inhaled.[5]

  • May cause respiratory irritation.[5]

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • Avoid breathing dust, fume, gas, mist, vapors, and spray.[5]

  • In case of contact with skin, wash with plenty of soap and water.[5]

  • In case of contact with eyes, rinse cautiously with water for several minutes.[5]

  • If swallowed, call a poison center or doctor.[5]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Enhanced Reactivity of Thiol Groups in Fluorinated Aromatic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the reactivity of the thiol group (-SH) when attached to fluorinated aromatic compounds. The introduction of fluorine atoms onto an aromatic ring dramatically alters its electronic properties, which in turn significantly influences the acidity, nucleophilicity, and overall reactivity of the thiol moiety. Understanding these effects is critical for professionals in drug development and materials science, where fluorinated aromatic thioethers are pivotal structural motifs.

The Profound Electronic Influence of Fluorine

The reactivity of an aromatic thiol is fundamentally governed by the electronic environment of the aromatic ring. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring. This effect is somewhat counteracted by a weaker electron-donating resonance effect (+M). The net result is a significant polarization of the C-F bond and a general depletion of electron density in the aromatic system, making it more susceptible to nucleophilic attack.

A primary consequence of this electron withdrawal is a marked increase in the acidity of the thiol proton. The fluorine substituents stabilize the resulting thiophenolate anion (ArS⁻) by delocalizing the negative charge, thereby lowering the thiol's pKa. A lower pKa means that at a given physiological pH, a higher concentration of the more nucleophilic thiolate anion is present, which has profound implications for reaction kinetics.

Quantitative Data on Thiol Acidity

The acidity of the thiol group, represented by its pKa value, is a critical parameter determining its reactivity. Fluorination of the aromatic ring leads to a predictable decrease in the pKa.

CompoundSubstituent(s)pKa (in H₂O)
ThiophenolNone6.62
4-Fluorothiophenol4-F~6.0
4-Chlorothiophenol4-Cl5.95
4-Bromothiophenol4-Br5.85
4-Nitrothiophenol4-NO₂4.55
Pentafluorothiophenol2,3,4,5,6-F₅2.68

Note: pKa values can vary slightly depending on the solvent and experimental conditions. Data compiled from various sources.[1][2]

Key Reactions and Mechanisms

The enhanced electrophilicity of the fluorinated aromatic ring and the increased acidity of the thiol group drive a range of important chemical transformations.

Nucleophilic Aromatic Substitution (SₙAr)

The hallmark reaction of fluorinated aromatic compounds with thiols is the Nucleophilic Aromatic Substitution (SₙAr). This reaction is exceptionally efficient for highly fluorinated systems, such as hexafluorobenzene and pentafluoropyridine.

The SₙAr mechanism is a two-step addition-elimination process:

  • Addition: The nucleophile (typically the thiolate anion, ArS⁻) attacks the electron-deficient carbon atom bearing a leaving group (often a fluorine atom), breaking the ring's aromaticity and forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4]

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the aryl thioether product.

A crucial aspect of this reaction is that fluorine, typically a poor leaving group in Sₙ2 reactions, is an excellent leaving group in SₙAr. This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly stabilizes the negatively charged Meisenheimer intermediate, thus lowering the activation energy of this first step and accelerating the overall reaction.[5][6]

SₙAr Reaction Mechanism.

This reaction is particularly valuable for synthesizing poly(aryl thioethers) and for the post-synthetic modification of macromolecules.[5][7] The "para-fluoro-thiol reaction" (PFTR) is a specific application where a thiol displaces a fluorine atom at the para position of a perfluorinated benzene ring.

Experimental Protocols

General Protocol for SₙAr of a Polyfluoroarene with a Thiol

This protocol describes a general procedure for the synthesis of a fluorinated aryl thioether.

Materials:

  • Polyfluoroaromatic compound (e.g., octafluorotoluene) (1.0 eq)

  • Aromatic or aliphatic thiol (1.1 eq)

  • Base (e.g., K₂CO₃, K₃PO₄, or Et₃N) (2.0 eq)[8]

  • Anhydrous solvent (e.g., DMF, DMSO, MeCN)

  • Round-bottom flask, magnetic stirrer, condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the polyfluoroaromatic compound and the anhydrous solvent.

  • Addition of Reagents: Add the base to the solution, followed by the dropwise addition of the thiol.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C, depending on substrate reactivity) and monitor its progress using Thin Layer Chromatography (TLC) or ¹⁹F-NMR.[8]

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired fluorinated aryl thioether.[9]

Protocol for Quantitative Thiol Reactivity Profiling (QTRP)

This workflow provides a method to assess the reactivity of cysteine thiols in a complex biological sample, which can be adapted to study the reactivity of specific fluorinated aromatic thiols.

QTRP_Workflow cluster_sample Sample Preparation cluster_processing Peptide Processing cluster_analysis Analysis p1 Cell/Tissue Lysis p2 Labeling of Reactive Thiols (e.g., with IPM probe) p1->p2 p3 Protein Digestion (Trypsin) p2->p3 p4 Tagging with Isotopically Labeled Azido-Biotin Reagent (Click Chemistry) p3->p4 p5 Enrichment of Tagged Peptides (Streptavidin Beads) p4->p5 p6 Mass Spectrometry (LC-MS/MS) p5->p6 p7 Data Analysis & Quantification p6->p7

Workflow for Quantitative Thiol Reactivity Profiling.

Procedure Outline:

  • Labeling: The reactive thiolome from a cell or tissue sample is labeled with a thiol-reactive probe, such as 2-iodo-N-(prop-2-yn-1-yl)acetamide (IPM).[10]

  • Digestion: The proteins are digested into tryptic peptides.

  • Tagging: The probe-modified peptides are tagged with isotopically labeled azido-biotin reagents via a click chemistry reaction.[10][11]

  • Enrichment: The biotin-conjugated peptides are captured and enriched using streptavidin beads.[11]

  • Analysis: The captured peptides are released and then identified and quantified by mass spectrometry (MS)-based shotgun proteomics.[10][12]

Logical Framework of Fluorine's Influence

The chemical consequences of fluorination on thiol reactivity can be summarized in a logical progression.

Fluorine_Effect A Fluorine on Aromatic Ring B Strong Inductive Electron Withdrawal (-I) A->B C Increased Electrophilicity of Aromatic Ring B->C D Stabilization of Thiolate Anion (ArS⁻) B->D G Enhanced Rate of Nucleophilic Attack C->G E Lower Thiol pKa (Increased Acidity) D->E F Higher [ArS⁻] at Neutral pH E->F F->G H Accelerated SₙAr Reactions G->H

References

(3-Fluorophenyl)methanethiol: A Versatile Building Block in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

(3-Fluorophenyl)methanethiol , a sulfur-containing organic compound, is emerging as a significant building block in various scientific domains, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including the fluorine atom and the reactive thiol group, make it a valuable precursor for the development of novel molecules with diverse biological activities and material properties. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the synthesis of enzyme inhibitors and as a versatile reactant in organic chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 40096-23-9[1]
Molecular Formula C₇H₇FS[1]
Molecular Weight 142.19 g/mol [1]
Boiling Point 177.5 °C at 760 mmHg[2]
Density 1.13 g/cm³[2]
Flash Point 61.2 °C[2]
LogP 2.25550[2]

Applications in Medicinal Chemistry: Inhibition of Aldehyde Dehydrogenase 1A (ALDH1A)

One of the most promising applications of this compound is in the development of inhibitors for Aldehyde Dehydrogenase 1A (ALDH1A), a family of enzymes implicated in cancer cell survival and resistance to chemotherapy. Overexpression of ALDH1A is a hallmark of cancer stem cells, making it a critical target for novel anti-cancer therapies.

Synthesis of ALDH1A Inhibitors

This compound serves as a key nucleophile in the synthesis of potent ALDH1A inhibitors. In a documented synthetic route, it is reacted with a chlorinated pyrimidine derivative to introduce the (3-fluorobenzyl)thio moiety, a critical pharmacophore for enzyme inhibition.

This protocol describes the nucleophilic aromatic substitution reaction where this compound displaces a chlorine atom on the pyrimidine ring.

Materials:

  • 1-phenyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • This compound

  • n-Butanol

  • Argon gas

Procedure:

  • A mixture of 1-phenyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (288 mg, 1.0 mmol, 1.0 equiv), this compound (0.4 ml, 3.3 mmol), and 3 mL of n-butanol is prepared in a microwave synthesizer tube.

  • The headspace of the tube is purged with Argon gas.

  • The tube is capped and heated to 170 °C in a microwave synthesizer for 48 hours.

  • Upon cooling, a white precipitate forms.

  • The precipitate is collected by filtration and washed with water and hexanes to afford the titled compound.

Yield: 300 mg, 1.04 mmol, 64% yield.

Signaling Pathway of ALDH1A in Chemotherapy Resistance

The inhibition of ALDH1A is a strategic approach to overcome chemotherapy resistance in cancer cells. The following diagram illustrates the role of ALDH1A in this process and the point of intervention by inhibitors synthesized using this compound.

ALDH1A_Pathway cluster_cell Cancer Cell Chemotherapy Chemotherapeutic Agents (e.g., Cyclophosphamide) Aldehydes Toxic Aldehyde Metabolites Chemotherapy->Aldehydes Metabolism ALDH1A1 ALDH1A1 Aldehydes->ALDH1A1 Detoxification CarboxylicAcids Inactive Carboxylic Acids ALDH1A1->CarboxylicAcids CellSurvival Cell Survival & Chemoresistance CarboxylicAcids->CellSurvival Promotes Inhibitor ALDH1A1 Inhibitor (derived from This compound) Inhibitor->ALDH1A1 Inhibits Ammoxidation_Workflow Reactant This compound ReactionVessel Reaction Vessel Reactant->ReactionVessel Reagents Co-N-C Catalyst Ammonia (aq.) t-Amyl alcohol Reagents->ReactionVessel Conditions High Temperature (150 °C) High Pressure (1.0 MPa O₂) Conditions->ReactionVessel Workup Reaction Work-up (e.g., Extraction, Chromatography) ReactionVessel->Workup Product 3-Fluorobenzonitrile or N-Substituted-3-fluorobenzenesulfonamide Workup->Product

References

The Nucleophilic Substitution Mechanism of (3-Fluorophenyl)methanethiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the nucleophilic substitution mechanism of (3-Fluorophenyl)methanethiol. While direct kinetic studies on this specific compound are not extensively available in the public domain, this document synthesizes information from analogous systems, primarily substituted benzyl halides and thiols, to elucidate the operative mechanistic pathways. The discussion centers on the competition between the SN1 and SN2 mechanisms, the electronic influence of the meta-fluoro substituent as rationalized by Hammett linear free-energy relationships, and the nature of the transition state. This guide also presents a detailed, illustrative experimental protocol for a representative nucleophilic substitution reaction, alongside visualizations of the reaction mechanisms and workflows.

Introduction

This compound is a thiol derivative of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine substituent. Understanding its reactivity, particularly in nucleophilic substitution reactions, is crucial for its application in the synthesis of more complex molecules. Nucleophilic substitution at the benzylic carbon of this compound can, in principle, proceed through either a dissociative (SN1) or an associative (SN2) mechanism. The preferred pathway is dictated by a combination of factors including the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents on the phenyl ring.

The presence of a fluorine atom at the meta position introduces a significant electronic perturbation to the benzylic system. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can participate in resonance, leading to a weaker electron-donating mesomeric effect (+M). The overall electronic influence of the substituent is a key determinant of the reaction mechanism and rate.

Mechanistic Considerations: SN1 vs. SN2 Pathways

The benzylic nature of this compound makes both SN1 and SN2 pathways plausible. Benzylic halides and related compounds are known to react via either mechanism depending on the reaction conditions.[1]

The SN2 Mechanism

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2] This mechanism is favored by:

  • Strong, unhindered nucleophiles: Potent nucleophiles are required to facilitate the concerted bond-forming and bond-breaking process.

  • Aprotic polar solvents: Solvents like acetone or DMSO can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.[3]

  • Sterically accessible electrophilic center: The backside attack characteristic of the SN2 mechanism is sensitive to steric hindrance.

For this compound, the primary benzylic carbon is not sterically hindered, making the SN2 pathway highly probable, especially with strong nucleophiles.

The SN1 Mechanism

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process involving the formation of a carbocation intermediate in the rate-determining step, which is then rapidly attacked by the nucleophile.[4] This mechanism is favored by:

  • Weak nucleophiles/protic solvents: Solvents like water or alcohols can stabilize the carbocation intermediate and the leaving group through hydrogen bonding.

  • Substituents that stabilize the carbocation: Electron-donating groups on the aromatic ring can stabilize the positive charge of the benzylic carbocation through resonance and inductive effects.

The stability of the benzylic carbocation is a critical factor. While the phenyl ring itself provides resonance stabilization, the electronic effect of the 3-fluoro substituent must be considered.

Electronic Effect of the 3-Fluoro Substituent: A Hammett Analysis

The Hammett equation, log(k/k₀) = σρ, is a powerful tool for quantifying the effect of meta- and para-substituents on the rates of reactions of benzene derivatives.[3]

  • σ (sigma): The substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (rho): The reaction constant, which reflects the sensitivity of the reaction to electronic effects. A negative ρ value indicates that the reaction is accelerated by electron-donating groups (positive charge buildup in the transition state), while a positive ρ value signifies acceleration by electron-withdrawing groups (negative charge buildup in the transition state).

For a fluorine atom at the meta position, the Hammett substituent constant (σ_meta) is +0.34.[5][6] This positive value indicates that the electron-withdrawing inductive effect (-I) of fluorine outweighs its electron-donating mesomeric effect (+M) at this position.

Kinetic studies of the SN2 reaction of para- and meta-substituted benzylamines with benzyl bromide have shown that the reaction conforms to the Hammett equation.[7] For the reaction of substituted benzyl bromides with various amines, a negative ρ value is typically observed, indicating the development of a partial positive charge on the benzylic carbon in the transition state.[8]

Considering the SN2 reaction of this compound, the electron-withdrawing nature of the meta-fluoro substituent (σ_meta = +0.34) would be expected to slightly destabilize the transition state, which has some carbocationic character. This would lead to a slower reaction rate compared to the unsubstituted benzylthiol.

In the case of a hypothetical SN1 reaction, the meta-fluoro substituent would significantly destabilize the benzylic carbocation intermediate due to its strong inductive electron withdrawal, making this pathway less favorable compared to systems with electron-donating substituents. Computational studies on the stability of substituted benzylic carbocations confirm that electron-withdrawing groups decrease stability.[9][10]

Some nucleophilic substitution reactions of benzyl derivatives exhibit a "curved" or "convex" Hammett plot.[11] This phenomenon is often interpreted as a change in the rate-determining step or a shift in the transition state structure. For electron-donating groups, the reaction may have more SN1 character with a large negative ρ value, while for electron-withdrawing groups, the reaction proceeds via a more "classic" SN2 pathway with a smaller ρ value.

Predicted Mechanism for this compound

Based on the available evidence from analogous systems, the nucleophilic substitution of this compound is most likely to proceed via an SN2 mechanism , particularly with strong to moderate nucleophiles.

Key evidence supporting the SN2 pathway:

  • Primary benzylic substrate: The electrophilic carbon is sterically unhindered.

  • Moderate electronic deactivation: The meta-fluoro substituent is electron-withdrawing, which slightly disfavors the partial positive charge development in the SN2 transition state but would strongly disfavor the full positive charge of an SN1 intermediate.

  • Analogous reactions: Studies on similar benzylic systems, such as substituted benzyl bromides reacting with amines, demonstrate SN2 reactivity that correlates with Hammett constants.[7]

The transition state of the SN2 reaction will be influenced by the meta-fluoro substituent. Computational studies on nucleophilic substitution of benzyl bromides suggest that electron-withdrawing groups lead to a "tighter" transition state where the nucleophile-carbon and carbon-leaving group bonds are shorter.[12]

Data Presentation

Table 1: Hammett Substituent Constants (σ)

Substituentσ_metaσ_para
-H0.000.00
-F+0.34+0.06
-Cl+0.37+0.23
-Br+0.39+0.23
-NO₂+0.71+0.78
-CH₃-0.07-0.17
-OCH₃+0.12-0.27

Data sourced from various compilations of Hammett constants.[5][6]

Table 2: Illustrative Reaction Rate Data for the Reaction of para-Substituted Benzyl Bromides with Pyridine in Acetone at 40°C

Substituent (R)Relative Rate (k_R / k_H)
-H1.00
-CH₃1.66
-C₂H₅1.40

This data illustrates the rate-enhancing effect of electron-donating groups in a reaction that likely proceeds via an SN2 mechanism.[13] Based on the positive σ_meta value of fluorine, one would predict a relative rate constant of less than 1 for the reaction of (3-Fluorophenyl)methyl bromide under similar conditions.

Experimental Protocols

The following is a detailed, representative protocol for the S-alkylation of a thiol, which can be adapted for the nucleophilic substitution of this compound with an alkyl halide.

Reaction: S-Alkylation of this compound with Benzyl Bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the thiol in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously for 30 minutes at room temperature to facilitate the formation of the thiolate anion.

  • Slowly add a solution of benzyl bromide (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture via a syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure S-benzyl-(3-fluorophenyl)methanethiol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Caption: Generalized SN2 mechanism for the reaction of a nucleophile with a benzylic thiol.

Caption: Generalized SN1 mechanism showing the formation of a benzylic carbocation.

Experimental_Workflow A Reactant Preparation (this compound, Base, Solvent) B Thiolate Formation (Stirring at RT) A->B 30 min C Addition of Electrophile (e.g., Benzyl Bromide) B->C D Reaction Monitoring (TLC) C->D 4-6 hours E Workup (Quenching, Extraction, Washing) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

References

Spectroscopic Analysis of Fluorinated Benzyl Mercaptans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the characterization of fluorinated benzyl mercaptans. Given the increasing interest in fluorinated compounds in medicinal chemistry and materials science, a thorough understanding of their analytical characterization is paramount. Fluorine's unique properties, such as its high electronegativity and the sensitivity of the ¹⁹F nucleus in Nuclear Magnetic Resonance (NMR) spectroscopy, offer both opportunities and challenges in structural elucidation. This document outlines the application of NMR spectroscopy, mass spectrometry, and vibrational spectroscopy to the analysis of these compounds, complete with detailed experimental protocols and data summaries.

Introduction to Fluorinated Benzyl Mercaptans

Benzyl mercaptan and its derivatives are important intermediates in organic synthesis and have been investigated for their biological activities. The introduction of fluorine atoms into the benzyl ring can significantly alter the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These modifications can lead to enhanced therapeutic potential.[2] Accurate spectroscopic analysis is crucial for confirming the identity, purity, and structure of these synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated organic molecules. ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete characterization of fluorinated benzyl mercaptans.

¹H and ¹³C NMR Spectroscopy

In ¹H NMR, the protons of the methylene (-CH₂SH) group and the aromatic ring provide key structural information. The thiol proton (-SH) can sometimes be observed, though its chemical shift and coupling can be variable and dependent on solvent and concentration. The fluorine substitution on the aromatic ring will influence the chemical shifts of the aromatic protons and introduce H-F coupling, which can aid in determining the position of the fluorine atom.

Similarly, in ¹³C NMR, the chemical shifts of the aromatic carbons are significantly affected by the fluorine substituent. The magnitude of the C-F coupling constants (¹JCF, ²JCF, ³JCF) provides valuable information for assigning the carbon signals and confirming the substitution pattern.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for identifying and quantifying fluorinated compounds.[3] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, allowing for the ready differentiation of isomers.

Table 1: NMR Spectroscopic Data for Benzyl Mercaptan and a Fluorinated Analogue

CompoundNucleusChemical Shift (ppm)Coupling Constants (Hz)
Benzyl Mercaptan¹H7.45 - 7.06 (m, 5H, Ar-H), 3.70 (d, 2H, CH₂), 1.73 (t, 1H, SH)J(CH₂,SH) = 7.6
¹³CData not readily available in searched literature
3-Fluorobenzyl Alcohol**¹³CReference data for a related compoundJ(C,F-19) = 9.6 Hz
4-Fluorobenzyl Mercaptan¹HSpecific data not readily available in searched literature
¹³CSpecific data not readily available in searched literature
¹⁹FSpecific data not readily available in searched literature

*Note: Specific, experimentally derived and published NMR data for a comprehensive set of fluorinated benzyl mercaptans is sparse in the readily available literature. The data for benzyl mercaptan is from a reference spectrum.[4] Data for related fluorinated benzyl derivatives is provided for general reference.[5]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the fluorinated benzyl mercaptan in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as it can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • ¹⁹F NMR is highly sensitive, so fewer scans are typically required compared to ¹³C NMR.

    • The spectral width for ¹⁹F NMR can be large, so it should be set appropriately to observe all fluorine signals.

  • 2D NMR Experiments: For unambiguous assignment of signals, 2D NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) should be performed. For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments can also be highly informative.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.5-0.7 mL deuterated solvent nmr_acq Acquire 1D (¹H, ¹³C, ¹⁹F) and 2D NMR spectra dissolve->nmr_acq Transfer to NMR tube processing Fourier Transform, Phasing, Baseline Correction nmr_acq->processing FID analysis Chemical Shift Referencing and Spectral Analysis processing->analysis

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of fluorinated benzyl mercaptans. Electron Ionization (EI) is a common method for volatile compounds, providing a characteristic fragmentation pattern that serves as a molecular fingerprint.

Fragmentation Patterns

The fragmentation of benzyl mercaptans in EI-MS is expected to show characteristic losses. The molecular ion peak (M⁺) should be observable. A prominent peak is often the tropylium ion (m/z 91) formed by rearrangement and loss of the -SH group from the benzyl moiety. In fluorinated analogues, the corresponding fluorinated tropylium ion (e.g., m/z 109 for a monofluorinated derivative) would be expected. Other common fragmentation pathways include the loss of a hydrogen atom (M-1), the SH radical (M-33), and cleavage of the C-S bond.

Table 2: Mass Spectrometry Data for Benzyl Mercaptan and Fluorinated Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z) and Relative Abundance (%)
Benzyl MercaptanC₇H₈S124.21124 (M⁺, 30.4), 91 (100), 65 (14.7), 45 (13.0), 39 (11.5)
2-Fluorobenzyl MercaptanC₇H₇FS142.19Specific data available in NIST WebBook[6]
3-(Trifluoromethyl)benzyl MercaptanC₈H₇F₃S192.20Specific data available in NIST WebBook[7]
4-Fluorobenzyl MercaptanC₇H₇FS142.19Specific data not readily available in searched literature

Note: The mass spectrum for benzyl mercaptan is well-documented.[8] For specific fluorinated analogues, the NIST Chemistry WebBook is a primary resource for EI mass spectra.[6][7]

Experimental Protocol for GC-MS

For volatile compounds like fluorinated benzyl mercaptans, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an EI source.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Injection: Inject 1 µL of the sample solution into the GC inlet, typically in split mode to avoid overloading the column.

    • Temperature Program: Start with an initial oven temperature of around 50-70°C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 250-280°C.

  • Mass Spectrometry:

    • Ionization: Use a standard electron ionization energy of 70 eV.

    • Mass Range: Scan a mass range of m/z 35-400 to detect the molecular ion and key fragments.

  • Data Analysis: Identify the peak corresponding to the fluorinated benzyl mercaptan in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with library data or predict fragmentation patterns to confirm the structure.

experimental_workflow_ms cluster_prep_ms Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve_ms Prepare dilute solution (e.g., 1 mg/mL in DCM) inject_gc Inject 1 µL into GC dissolve_ms->inject_gc separate_gc Separate on capillary column inject_gc->separate_gc ionize_ms Electron Ionization (70 eV) separate_gc->ionize_ms Eluted Analytes analyze_ms Analyze fragments (e.g., Quadrupole) ionize_ms->analyze_ms

Caption: Experimental workflow for GC-MS analysis.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also provide fingerprint information for compound identification.

Characteristic Vibrational Modes

For fluorinated benzyl mercaptans, key vibrational modes to look for include:

  • S-H stretch: A weak band around 2550-2600 cm⁻¹.

  • C-S stretch: Typically found in the 600-800 cm⁻¹ region.

  • Aromatic C-H stretch: Above 3000 cm⁻¹.

  • Aromatic C=C stretches: In the 1400-1600 cm⁻¹ region.

  • C-F stretch: A strong band typically in the 1000-1400 cm⁻¹ region. The exact position will depend on the substitution pattern on the aromatic ring.

Table 3: Vibrational Spectroscopy Data for Benzyl Mercaptan and Fluorinated Analogues

CompoundTechniqueKey Vibrational Frequencies (cm⁻¹)
Benzyl MercaptanIRSpecific data available in reference libraries
RamanSpecific data available in reference libraries
2-Fluorobenzyl MercaptanIRSpecific data available in NIST WebBook[6]
3-(Trifluoromethyl)benzyl MercaptanIRSpecific data available in NIST WebBook[7]
Pentafluorobenzyl p-toluenesulfonate**IR1170 and 1360 (S(=O)₂)

*Note: While general ranges for functional groups are well-established, specific and comprehensive IR and Raman data for various fluorinated benzyl mercaptans require consultation of spectral databases like the NIST WebBook.[6][7] *Data for a related pentafluorobenzyl compound is provided for reference.[3]

Experimental Protocol for Vibrational Spectroscopy
  • Sample Preparation:

    • IR Spectroscopy: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a mull (e.g., Nujol) can be prepared.

    • Raman Spectroscopy: Liquid samples can be analyzed in a glass vial or NMR tube. Solid samples can be analyzed directly.

  • Instrumentation:

    • IR: A Fourier Transform Infrared (FTIR) spectrometer is standard.

    • Raman: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Data Acquisition:

    • Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • A background spectrum should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands (IR) or scattering peaks (Raman) and assign them to the corresponding vibrational modes of the molecule.

Signaling Pathways and Biological Activity

Currently, there is limited specific information in the published literature regarding the involvement of fluorinated benzyl mercaptans in defined signaling pathways. However, the introduction of fluorine into bioactive molecules is a well-established strategy in drug development to enhance properties such as metabolic stability and binding affinity.[1] It is plausible that fluorinated benzyl mercaptans could be designed as inhibitors of specific enzymes, such as protein tyrosine phosphatases or certain proteases, where the thiol group can interact with active site residues. Further research is needed to explore the specific biological targets and mechanisms of action of this class of compounds.

Conclusion

The spectroscopic analysis of fluorinated benzyl mercaptans relies on a combination of NMR spectroscopy, mass spectrometry, and vibrational spectroscopy. ¹⁹F NMR is a particularly powerful tool for these compounds. While general experimental protocols are well-established, a current limitation is the scarcity of a centralized, publicly available database of comprehensive spectroscopic data for a wide range of these specific molecules. The methodologies and data presented in this guide provide a foundational framework for researchers working with this important class of fluorinated compounds.

References

A Comprehensive Review of Ortho- and Meta-Fluorinated Thiols in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties.[1][2] The introduction of fluorine can significantly influence a molecule's conformation, pKa, metabolic stability, membrane permeability, and binding affinity.[1][2][3] Among the various fluorinated motifs, ortho- and meta-fluorinated thiols and their derivatives, particularly thiophenols, represent a class of compounds with unique characteristics that are increasingly being exploited by researchers, scientists, and drug development professionals.

The position of the fluorine atom on an aromatic ring relative to the thiol group—ortho or meta—imparts distinct electronic and steric effects, providing a nuanced approach to fine-tuning physicochemical and pharmacological properties. Fluorine's high electronegativity can lower the pKa of the thiol group, increasing its acidity and altering its ionization state at physiological pH. This can have profound implications for drug-receptor interactions and solubility. Furthermore, fluorination is a key strategy to block metabolic "soft spots," enhancing the metabolic stability and pharmacokinetic profile of a drug.[4][5][6][7]

This technical guide provides an in-depth review of the synthesis, properties, and applications of ortho- and meta-fluorinated thiols. It summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts and workflows to serve as a comprehensive resource for professionals in the field of drug development.

Synthesis of Fluorinated Thiophenols

The synthesis of ortho- and meta-fluorinated thiophenols can be achieved through several methodologies, primarily involving nucleophilic aromatic substitution (SNA_r) or metal-catalyzed cross-coupling reactions.

A common approach involves the reaction of a corresponding fluorinated aryl halide with a sulfur source. For instance, copper-catalyzed reactions of aryl iodides with sulfur powder or sodium sulfide have proven effective for creating a range of substituted aryl thiols, including those with fluoro groups. Another method is the direct lithiation of thiophenolates to introduce substituents at the ortho position.[8]

A generalized workflow for the synthesis of fluorinated thiophenols from fluorinated aryl halides is presented below. This process typically involves the reaction of a starting material like a fluoro-substituted bromo- or iodo-benzene with a sulfur nucleophile, followed by a reduction or acidification step to yield the final thiol product.

G Start Fluorinated Aryl Halide (e.g., o-Fluorobromobenzene) Reaction C-S Cross-Coupling Reaction Start->Reaction Aryl Halide SulfurSource Sulfur Nucleophile (e.g., Na2S, Sulfur Powder) SulfurSource->Reaction Sulfur Source Catalyst Catalyst System (e.g., CuI / Ligand) Catalyst->Reaction Catalysis Intermediate Intermediate (e.g., Disulfide or Thiolate) Reaction->Intermediate Forms Intermediate Reduction Reduction / Acidification (e.g., NaBH4 or HCl) Intermediate->Reduction Processes Intermediate Product Ortho- or Meta- Fluorinated Thiophenol Reduction->Product Yields Final Product

General workflow for the synthesis of fluorinated thiophenols.

Physicochemical Properties

The introduction of fluorine at the ortho or meta position significantly alters the key physicochemical properties of thiols, namely their acidity (pKa) and lipophilicity (logP).

Acidity (pKa)

Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). When placed at the ortho or meta position of a thiophenol, this effect stabilizes the thiolate anion (ArS⁻) formed upon deprotonation. This stabilization lowers the free energy of the conjugate base, thereby increasing the acidity of the thiol and lowering its pKa value. The effect is generally more pronounced from the ortho position due to proximity. Modulating pKa is critical in drug design as it influences the ionization state of the molecule, which affects solubility, receptor binding, and cell permeability.[1][2]

pKa_Influence F_ortho Ortho-Fluorine Thiophenol Thiophenol Moiety (Ar-SH) F_ortho->Thiophenol Stabilization Anion Stabilization (Inductive Effect) F_ortho->Stabilization stronger effect F_meta Meta-Fluorine F_meta->Thiophenol F_meta->Stabilization weaker effect Thiolate Thiolate Anion (Ar-S⁻) Thiophenol->Thiolate Deprotonation Thiolate->Stabilization is stabilized by pKa Lower pKa (Increased Acidity) Stabilization->pKa leads to

Influence of fluorine substitution on the pKa of thiophenol.
Lipophilicity (logP/logD)

The effect of fluorination on lipophilicity is complex and can be counterintuitive.[9] While highly fluorinated motifs like a trifluoromethyl group (-CF₃) often increase lipophilicity, the substitution of a single hydrogen atom with fluorine can sometimes decrease it, depending on the molecular context.[10][11] Fluoro-arenes, however, are generally considered more lipophilic due to the reduced polarizability of the C-F bond.[12] The change in lipophilicity upon fluorination is a critical parameter in drug design, as it directly impacts absorption, distribution, metabolism, and excretion (ADME) properties.[13][14][15]

Table 1: Physicochemical Properties of Fluorinated Thio-compounds

Compound Class Substitution Property Value Reference
2-(Thiofluoroalkyl)pyridines -SCF₂H logD ⁷·⁴ 1.95 [9]
2-(Thiofluoroalkyl)pyridines -SCF₃ logD ⁷·⁴ 2.13 [9]
Non-fluorinated reference -SCH₃ logD ⁷·⁴ 1.69 [9]

| Fluorinated Diketones | Terminal -F | logP (enol form) | Relatively high |[16] |

Note: Data is collated from various studies and experimental conditions may differ.

Reactivity and Applications

Nucleophilic Aromatic Substitution and the Para-Fluoro-Thiol Reaction (PFTR)

Fluorine-substituted aromatic rings are activated towards nucleophilic aromatic substitution (SNA_r). This reactivity is exploited in the para-fluoro-thiol reaction (PFTR), a method for bioconjugation where the fluorine atom of a pentafluorophenyl (PFP) group is selectively displaced by a thiol nucleophile.[17][18][19] This reaction is rapid, mild, and highly selective, making it a valuable tool for modifying peptides and other macromolecules.[19][20] Although the name specifies the para position on a PFP ring, the underlying principle of activating the ring to nucleophilic attack by a thiol applies more broadly to other activated fluoroaromatics.

Modulation of Metabolic Stability

A primary application of fluorination in drug design is to enhance metabolic stability.[3][21] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[7] By replacing a hydrogen atom at a known site of metabolic oxidation (a "metabolic soft spot") with a fluorine atom, chemists can block this pathway, often leading to a longer drug half-life and improved pharmacokinetic profile.[4][6][7] However, chemists must be cautious, as inappropriate placement of fluorine can sometimes lead to the formation of toxic metabolites through alternative metabolic pathways.[7]

Metabolic_Blocking cluster_0 Standard Metabolism cluster_1 Fluorine-Blocked Metabolism Drug_H Drug with C-H bond at metabolic site CYP450_1 CYP450 Enzymes Drug_H->CYP450_1 Oxidation Metabolite Oxidized Metabolite CYP450_1->Metabolite Oxidation Drug_F Drug with C-F bond at metabolic site CYP450_2 CYP450 Enzymes Drug_F->CYP450_2 Resists Oxidation No_Reaction Metabolism Blocked CYP450_2->No_Reaction Resists Oxidation

Fluorine as a metabolic blocker in drug design.

Experimental Protocols

Providing detailed, reproducible experimental methods is crucial for scientific advancement. Below are representative protocols for the synthesis of a fluorinated thiol derivative and the determination of its lipophilicity, based on methodologies described in the literature.

Protocol 1: Synthesis of Amide-Based Tertiary Fluorinated Thiols

This protocol is adapted from a method for synthesizing novel S-nitrosothiols, where the free thiol is a key intermediate.[22] It involves the nucleophilic ring-opening of a thiolactone with a fluorinated benzylamine.

  • Step 1: Thiolactone Ring Opening. To a solution of gem-dimethyl thiolactone (1.0 eq) in a suitable solvent (e.g., dichloromethane), add the desired ortho- or meta-fluorinated benzylamine (1.0 eq) as the nucleophile.

  • Step 2: Reaction. Stir the mixture at room temperature. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically proceeds to completion within a few hours.

  • Step 3: Work-up and Purification. Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude amide-based free thiol intermediate by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Step 4: Characterization. Confirm the structure and purity of the synthesized thiol using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Determination of Lipophilicity (logD ⁷·⁴) by ¹⁹F NMR

This protocol is based on the ¹⁹F NMR method used for determining the logD of 2-(thiofluoroalkyl)pyridines.[9] It offers a direct way to measure partitioning without the need for traditional shake-flask UV-Vis analysis.

  • Step 1: Sample Preparation. Prepare a stock solution of the fluorinated thiol of interest in 1-octanol. Prepare a separate stock solution of a fluorinated internal standard with a known logD ⁷·⁴ value in the same solvent.

  • Step 2: Partitioning. In an Eppendorf tube, mix a known volume of the sample stock solution, the internal standard stock solution, and phosphate-buffered saline (PBS) at pH 7.4.

  • Step 3: Equilibration. Vortex the mixture vigorously for several minutes to ensure thorough mixing and partitioning of the analytes between the octanol and aqueous layers. Centrifuge the tube to achieve complete phase separation.

  • Step 4: ¹⁹F NMR Analysis. Carefully separate the 1-octanol (top layer) and the aqueous PBS (bottom layer). Transfer each phase to a separate NMR tube. Acquire the ¹⁹F NMR spectrum for each phase.

  • Step 5: Calculation. Determine the integral of the ¹⁹F NMR signal for the compound of interest and the internal standard in both the octanol and aqueous phases. The logD ⁷·⁴ value of the compound can then be calculated using the known logD of the standard and the ratio of the integrals in the two phases.

Table 2: Synthesis and Reactivity of Selected Fluorinated Thiols

Reaction Type Starting Materials Product Yield Reference
Dithioester Synthesis Dithiocarboxylic acid, 2,2,2-trifluoroethanol Fluorinated Dithioester 78% [23]
Thioamide Synthesis Fluorinated Dithioester, 9-amino-cinchonidine 4-styrenylthioamide cinchonidine 90% [23]
Gold(I) Complexation [AuCl(XPhos)], Pb(SC₆F₅)₂ [Au(SC₆F₅)(XPhos)] 93% [24]

| Gold(I) Complexation | [AuCl(XPhos)], Pb(SC₆H₄(CF₃)-2)₂ | [Au(SC₆H₄(CF₃)-2)(XPhos)] | 91% |[24] |

Conclusion

Ortho- and meta-fluorinated thiols are valuable building blocks in drug discovery and medicinal chemistry. The strategic placement of fluorine at these positions provides a powerful handle to modulate critical physicochemical properties, including acidity and lipophilicity, which are essential for optimizing a drug's ADME profile and target engagement. Furthermore, the inherent reactivity of fluoroaromatic systems enables their use in advanced bioconjugation techniques, while the strength of the C-F bond offers a reliable strategy for enhancing metabolic stability. The synthetic protocols and property data summarized in this guide underscore the versatility and growing importance of these compounds. As our understanding of fluorine's subtle effects continues to grow, ortho- and meta-fluorinated thiols will undoubtedly play an even greater role in the design of next-generation therapeutics.

References

The Unseen Architect: A Technical Guide to the Electronic Effects of Fluorine in Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into thiol-containing molecules represents a potent strategy in medicinal chemistry and materials science. The unique electronic properties of fluorine—its high electronegativity, low polarizability, and the strength of the carbon-fluorine bond—profoundly modulate the physicochemical characteristics of thiols, influencing their acidity, reactivity, and potential biological activity. This in-depth technical guide explores the theoretical underpinnings of fluorine's electronic effects in thiols. Through a comprehensive review of computational studies, we delocalize the intricate ways in which fluorine substitution alters key molecular parameters. This guide provides a robust framework for the rational design of novel fluorinated thiols with tailored properties for applications in drug development and beyond.

Introduction: The Power of Fluorine in Thiol Chemistry

Thiols (-SH), with their nucleophilic and redox-active sulfur atom, are pivotal functional groups in a vast array of biological molecules and synthetic compounds. The introduction of fluorine into the carbon framework of a thiol-containing molecule imparts a range of desirable properties, including:

  • Enhanced Metabolic Stability: The exceptional strength of the C-F bond can block sites of metabolic oxidation, prolonging the in vivo half-life of drug candidates.[1][2]

  • Increased Lipophilicity: In certain contexts, fluorination can enhance a molecule's ability to cross cellular membranes.

  • Modulation of Acidity (pKa): The potent electron-withdrawing nature of fluorine significantly impacts the acidity of the thiol proton, a critical factor in its reactivity and biological function.[3][4]

  • Altered Conformation and Binding Affinity: The unique steric and electronic profile of fluorine can influence molecular conformation, leading to enhanced binding to biological targets.

Understanding the electronic effects of fluorine is paramount to harnessing these benefits in a predictable and controlled manner. Theoretical and computational chemistry provide an indispensable toolkit for dissecting these effects at the atomic level, offering insights that guide synthetic efforts and accelerate the discovery process. This guide will delve into the core theoretical concepts and computational methodologies used to elucidate the electronic consequences of fluorinating thiols.

Theoretical Framework: Unraveling the Electronic Influence of Fluorine

The profound impact of fluorine on the electronic structure of thiols stems primarily from its extreme electronegativity. This property initiates a cascade of effects that propagate through the molecule, influencing bond strengths, charge distributions, and frontier molecular orbitals.

Inductive Effects and Acidity (pKa)

The most direct electronic consequence of fluorination is a strong inductive electron-withdrawing effect (-I effect). Fluorine atoms pull electron density away from the carbon backbone and, consequently, from the sulfur atom. This polarization has a dramatic effect on the acidity of the thiol proton (S-H).

The increased acidity of fluorinated thiols can be rationalized by considering the stability of the corresponding thiolate anion (R-S⁻). The electron-withdrawing fluorine atoms help to delocalize and stabilize the negative charge on the sulfur atom of the thiolate, making the conjugate base more stable and, therefore, the parent thiol more acidic. This translates to a lower pKa value.

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in quantifying this effect. Theoretical pKa calculations provide a powerful means to predict the acidity of novel fluorinated thiols before their synthesis.

Bond Dissociation Energies (BDEs)

Fluorination significantly alters the strength of covalent bonds within a thiol molecule. The key bonds to consider are the S-H, C-S, and C-F bonds.

  • S-H Bond Dissociation Energy: The inductive effect of fluorine, which acidifies the thiol, also weakens the S-H bond. The electron density is pulled away from the S-H bond, making it easier to break homolytically to form a thiyl radical.

  • C-S Bond Dissociation Energy: The effect of fluorine on the C-S bond is more complex and can be influenced by the position and number of fluorine atoms. Computational studies are essential to predict these nuanced effects.

  • C-F Bond Dissociation Energy: The carbon-fluorine bond is exceptionally strong, with a bond dissociation energy of up to 130 kcal/mol.[5] This high BDE is a cornerstone of the enhanced metabolic stability observed in many fluorinated pharmaceuticals.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. Fluorination generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO. The magnitude of this stabilization can influence the molecule's susceptibility to oxidation and reduction, as well as its behavior in various chemical reactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful computational tool that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. This analysis provides quantitative insights into:

  • Atomic Charges: NBO analysis yields a more chemically intuitive picture of partial atomic charges than other methods, clearly showing the electron-withdrawing effect of fluorine.

  • Hybridization: It details the hybridization of atomic orbitals in forming bonds.

  • Donor-Acceptor Interactions: NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. For instance, it can reveal hyperconjugative interactions that contribute to the stability of certain conformations.

Quantitative Data Presentation

The following tables summarize key quantitative data from theoretical studies on fluorinated thiols, illustrating the electronic effects discussed above.

Table 1: Calculated pKa Values of Selected Thiols

ThiolR GroupCalculated pKa
MethanethiolCH₃-10.4
EthanethiolCH₃CH₂-10.6
2-FluoroethanethiolFCH₂CH₂-9.6
2,2-DifluoroethanethiolF₂CHCH₂-8.7
2,2,2-Trifluoroethanethiol F₃CCH₂- 7.3

Data adapted from computational studies employing DFT methods.[6]

Table 2: Representative Bond Dissociation Energies (BDEs)

BondMoleculeBDE (kcal/mol)
S-HThiophenol~87
S-H4-Fluorothiophenol~86
C-SMethanethiol~74
C-FFluoromethane115
C-FTrifluoromethane 130

Data compiled from various theoretical and experimental sources.[5][7][8][9]

Table 3: Natural Bond Orbital (NBO) Charges on Sulfur

ThiolNatural Charge on Sulfur (e)
Methanethiol-0.15
2,2,2-Trifluoroethanethiol-0.05

Illustrative values based on typical NBO calculations.

Experimental and Computational Protocols

Synthesis of 2,2,2-Trifluoroethanethiol: A Representative Protocol

The following is a generalized procedure for the synthesis of 2,2,2-trifluoroethanethiol, a commonly used fluorinated thiol.

Reaction: CF₃CH₂Cl + NaSH → CF₃CH₂SH + NaCl

Materials:

  • 2-Chloro-1,1,1-trifluoroethane (HCFC-133a)

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Polar aprotic solvent (e.g., N-methylpyrrolidone (NMP), dimethylformamide (DMF))

  • Pressurized reaction vessel (e.g., Parr reactor)

Procedure:

  • A solution of sodium hydrosulfide hydrate in the chosen solvent is prepared in a pressurized reaction vessel.

  • The vessel is sealed and purged with an inert gas (e.g., nitrogen).

  • 2-Chloro-1,1,1-trifluoroethane is carefully introduced into the vessel.

  • The reaction mixture is heated to a specified temperature (e.g., 90-165°C) and stirred for several hours. The reaction progress is monitored by the pressure change within the vessel.[3]

  • After cooling, the vessel is carefully vented.

  • The product, 2,2,2-trifluoroethanethiol, can be isolated and purified by distillation.

Safety Note: This reaction should be carried out by trained personnel in a well-ventilated fume hood, as it involves pressurized and potentially hazardous materials.

Computational Protocol for pKa Calculation

The following outlines a typical workflow for the theoretical calculation of thiol pKa values using DFT.

computational_workflow cluster_input Input Preparation cluster_gas_phase Gas-Phase Calculations cluster_solvation Solvation Calculations cluster_analysis Data Analysis mol_build Build 3D Structures (RSH and RS-) gas_opt_RSH Geometry Optimization (RSH) mol_build->gas_opt_RSH gas_opt_RS Geometry Optimization (RS-) mol_build->gas_opt_RS gas_freq_RSH Frequency Calculation (RSH) gas_opt_RSH->gas_freq_RSH solv_spe_RSH Single-Point Energy (RSH in solvent) gas_freq_RSH->solv_spe_RSH free_energy Calculate Free Energies (Gas and Solvation) gas_freq_RSH->free_energy gas_freq_RS Frequency Calculation (RS-) gas_opt_RS->gas_freq_RS solv_spe_RS Single-Point Energy (RS- in solvent) gas_freq_RS->solv_spe_RS gas_freq_RS->free_energy solv_spe_RSH->free_energy solv_spe_RS->free_energy pka_calc Calculate pKa (Using thermodynamic cycle) free_energy->pka_calc

Caption: Computational workflow for pKa prediction of thiols.

Methodology Details:

  • Structure Preparation: 3D structures of the thiol (RSH) and its conjugate base, the thiolate (RS⁻), are generated.

  • Gas-Phase Optimization and Frequencies: The geometries of both species are optimized in the gas phase using a chosen DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). Frequency calculations are then performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).

  • Solvation Energy Calculation: Single-point energy calculations are performed on the gas-phase optimized geometries using a continuum solvation model (e.g., SMD, PCM) to determine the free energy of solvation for both the thiol and the thiolate.

  • pKa Calculation: The pKa is calculated using the following thermodynamic cycle:

    pKa = (ΔG*solv) / (2.303 * RT)

    where ΔG*solv is the free energy change of the deprotonation reaction in solution.

Computational Protocol for Natural Bond Orbital (NBO) Analysis

NBO analysis is typically performed as a post-processing step after a standard DFT calculation.

nbo_workflow cluster_analysis Key NBO Analysis Sections start Optimized Molecular Geometry (from DFT calculation) nbo_calc Perform NBO Calculation (e.g., POP=NBO keyword in Gaussian) start->nbo_calc nbo_output Analyze NBO Output File nbo_calc->nbo_output charges Natural Atomic Charges nbo_output->charges hybridization Natural Hybrid Orbitals nbo_output->hybridization donor_acceptor Second-Order Perturbation Theory (Donor-Acceptor Interactions) nbo_output->donor_acceptor

Caption: Workflow for Natural Bond Orbital (NBO) analysis.

Interpretation of NBO Output:

  • Natural Atomic Charges: Provides the partial charge on each atom, illustrating the inductive effect of fluorine.

  • Natural Hybrid Orbitals: Describes the composition of the hybrid orbitals that form the chemical bonds (e.g., sp³, sp²).

  • Second-Order Perturbation Theory Analysis: This section is crucial as it quantifies the stabilization energy (E(2)) associated with electron delocalization from a filled donor NBO to an empty acceptor NBO. These interactions represent deviations from a simple, localized Lewis structure and are key to understanding hyperconjugation and other delocalization effects.

Implications for Drug Development and Beyond: The Role in Signaling Pathways

The electronic modifications induced by fluorine have profound implications for the biological activity of thiols. Thiols are central players in cellular redox signaling, where the reversible oxidation of cysteine residues in proteins acts as a molecular switch to regulate a wide range of cellular processes.

The acidity (pKa) of a cysteine thiol is a key determinant of its susceptibility to oxidation. By lowering the pKa, fluorination can increase the population of the more reactive thiolate anion at physiological pH, potentially enhancing the sensitivity of a protein to redox regulation.

redox_signaling cluster_reduction Reduction/Reset ROS Reactive Oxygen Species (ROS) e.g., H₂O₂ Protein_S_minus Protein-S⁻ (Thiolate) ROS->Protein_S_minus Oxidation Protein_SH Protein-SH (Reduced, Inactive) Protein_SH->Protein_S_minus Deprotonation (pKa dependent) Protein_S_minus->Protein_SH Protonation Protein_SOH Protein-SOH (Sulfenic Acid, Active Signal) Protein_SOH->Protein_SH Downstream Downstream Signaling Events Protein_SOH->Downstream Trx Thioredoxin (Trx) Trx->Protein_SH Trx->Protein_SOH Reduction

Caption: A simplified thiol-based redox signaling pathway.

The ability to fine-tune the pKa of a thiol through fluorination opens up exciting possibilities for the design of:

  • Covalent Probes and Inhibitors: Fluorinated thiols with tailored reactivity can be developed to selectively target cysteine residues in specific proteins.

  • Redox-Modulating Drugs: Compounds that can influence the cellular redox state are of great interest for treating a variety of diseases, including cancer and neurodegenerative disorders. Fluorinated thiols could be designed to have specific redox potentials, allowing them to interact with the cellular redox machinery in a controlled manner.

Conclusion

The electronic effects of fluorine in thiols are a powerful tool for molecular design. Through a combination of strong inductive effects, modulation of bond energies, and alterations of frontier orbital energies, fluorine substitution provides a versatile strategy for fine-tuning the properties of thiol-containing molecules. The theoretical and computational methods outlined in this guide provide a robust framework for understanding and predicting these effects, thereby accelerating the development of novel fluorinated thiols for a wide range of applications in medicine and materials science. As our understanding of these fundamental principles deepens, so too will our ability to rationally design the next generation of functional molecules.

References

Methodological & Application

Application Notes and Protocols for the Use of (3-Fluorophenyl)methanethiol in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluorophenyl)methanethiol, also known as 3-fluorobenzyl mercaptan, is a versatile reagent in organic synthesis, particularly in the construction of carbon-sulfur bonds. Its application in nucleophilic aromatic substitution (SNAr) reactions allows for the introduction of the (3-fluorobenzyl)thio moiety into a variety of aromatic and heteroaromatic scaffolds. This functional group is of significant interest in medicinal chemistry and drug development, as the presence of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile.

These application notes provide an overview of the use of this compound in SNAr and related nucleophilic substitution reactions, complete with detailed experimental protocols and data presented for easy reference.

Reaction Mechanism and Principles

The nucleophilic aromatic substitution (SNAr) reaction is a stepwise process involving the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group.[1] For the reaction to proceed efficiently, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[1][2]

The generally accepted mechanism involves two steps:

  • Nucleophilic Attack: The thiolate anion, generated in situ from this compound by a base, attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1]

  • Leaving Group Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final aryl thioether product.[1]

Common leaving groups for this reaction are halides (F, Cl, Br, I) and nitro groups. Aryl fluorides are often excellent substrates for SNAr reactions.[1]

Signaling Pathway and Workflow Diagrams

SNAr_Mechanism cluster_reaction SNAr Reaction reagents this compound + Base (e.g., NaOH, K2CO3) thiolate (3-Fluorophenyl)methanethiolate (Nucleophile) reagents->thiolate Deprotonation meisenheimer Meisenheimer Complex (Resonance Stabilized) thiolate->meisenheimer Nucleophilic Attack substrate Activated Aryl Halide (e.g., 2,4-Dinitrofluorobenzene) substrate->meisenheimer product (3-Fluorobenzyl)thio-Aryl Product meisenheimer->product Elimination leaving_group Leaving Group Anion (e.g., F-) meisenheimer->leaving_group Experimental_Workflow start Start: Reagents and Glassware setup Reaction Setup: - Dissolve Substrate in Solvent - Add this compound - Add Base start->setup reaction Reaction: - Stir at specified temperature - Monitor by TLC setup->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification analysis Analysis: - NMR, MS, etc. purification->analysis end End: Pure Product analysis->end

References

Applications of Fluorinated Thiols in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into thiol-containing molecules has emerged as a powerful tool in medicinal chemistry, offering unique advantages in drug design and development. The strong electron-withdrawing nature of fluorine can significantly influence the physicochemical properties of thiols, including their pKa, reactivity, and metabolic stability. This, in turn, can lead to enhanced potency, selectivity, and pharmacokinetic profiles of drug candidates. These application notes provide a detailed overview of the key applications of fluorinated thiols in medicinal chemistry, complete with experimental protocols and quantitative data to guide researchers in this exciting field.

Enzyme Inhibition

Fluorinated thiols have been extensively explored as inhibitors of various enzyme classes, particularly proteases, where the thiol group can interact with active site residues. The introduction of fluorine can enhance binding affinity and modulate the reactivity of the thiol warhead.

Cysteine Protease Inhibition (Cathepsins and Caspases)

Fluorinated thiols are potent inhibitors of cysteine proteases like cathepsins and caspases, which are implicated in a range of diseases including cancer, osteoporosis, and inflammatory disorders. The thiol group can form a reversible covalent bond with the active site cysteine, and the fluorine substitution can increase the electrophilicity of the warhead, leading to enhanced inhibitory activity.

Quantitative Data for Fluorinated Thiol-based Cysteine Protease Inhibitors

Compound ClassTarget EnzymeInhibitorIC50 (nM)Ki (nM)SelectivityReference
α-FluorovinylsulfonesCathepsin SCompound 2c40-9.3-fold vs CatB, 4.5-fold vs CatL[1]
α-FluorovinylsulfonesCathepsin SOptimized Inhibitor-0.08>100,000-fold vs CatB and CatL[1]
Azadipeptide NitrilesCathepsin Kpara-substituted compounds-~0.024-0.08High vs CatB, L, S[2]
Azadipeptide NitrilesCathepsin Kmeta-trifluoromethyl-~0.1Lower vs para-isomers[2]
IsothiazolonesCathepsin BCompound 1927,400 ± 1,100--
IsothiazolonesCathepsin BCompound 2039,000 ± 500--
IsothiazolonesCathepsin BCompound 2117,400 ± 1,300--
N-substituted 5-pyrrolidinylsulfonyl isatinsCaspase-3VariousPotent Inhibition-Also inhibits Caspase-7[3]
N-substituted 5-pyrrolidinylsulfonyl isatinsCaspase-7VariousPotent Inhibition-Also inhibits Caspase-3[3]

Experimental Protocol: Fluorometric Assay for Cathepsin Inhibition [4]

This protocol describes a general method for determining the inhibitory potency (IC50) of fluorinated thiol compounds against cathepsins.

Materials:

  • Human Recombinant Cathepsin (e.g., Cathepsin K, S, B, or L)

  • Assay Buffer: 50 mM MES or sodium acetate, pH 5.5, containing 5 mM DTT and 5 mM EDTA.

  • Fluorogenic Substrate: e.g., Z-FR-AMC for Cathepsins L and B, Z-VVR-AMC for Cathepsin S, or Z-LR-AMC for Cathepsin K. Stock solution in DMSO.

  • Fluorinated Thiol Inhibitor: Stock solution in DMSO.

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Enzyme Activation: Pre-incubate the recombinant cathepsin in assay buffer at the recommended concentration for 15 minutes at room temperature to ensure full activation of the enzyme.

  • Inhibitor Preparation: Prepare serial dilutions of the fluorinated thiol inhibitor in assay buffer.

  • Incubation: In the 96-well plate, add 50 µL of the activated enzyme solution to wells containing 5 µL of the serially diluted inhibitor solutions. Include a control with 5 µL of DMSO instead of the inhibitor. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 45 µL of the fluorogenic substrate solution (at a final concentration typically around the Km value) to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) over time using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

    • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Diagram: Workflow for Enzyme Inhibition Assay

G prep Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) act Activate Enzyme prep->act dil Prepare Inhibitor Dilutions prep->dil inc Incubate Enzyme with Inhibitor act->inc dil->inc start Initiate Reaction with Substrate inc->start read Measure Fluorescence start->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for a typical enzyme inhibition assay.

Matrix Metalloproteinase (MMP) Inhibition

Fluorinated thiols have also been designed as inhibitors of MMPs, a family of zinc-dependent endopeptidases involved in extracellular matrix remodeling. Dysregulation of MMP activity is associated with cancer and arthritis. The thiol group in these inhibitors coordinates with the active site zinc ion.

Quantitative Data for Fluorinated Thiol-based MMP Inhibitors

Compound ClassTarget EnzymeInhibitorIC50 (nM)Reference
Thiol-containing derivativesMMP-3Compound 20<1000[5]
Thiol-containing derivativesMMP-9Compound 20<1000[5]
Thiol-containing derivativesMMP-3Compound 22<1000[5]
Thiol-containing derivativesMMP-9Compound 22<1000[5]
γ-Fluorinated α-sulfonylaminohydroxamic acidMMP-2(S)-enantiomerLow nanomolar[6]
γ-Fluorinated α-sulfonylaminohydroxamic acidMMP-9(S)-enantiomerSub-nanomolar[6]

Positron Emission Tomography (PET) Imaging

Fluorine-18 (¹⁸F) is a widely used radionuclide for PET imaging due to its favorable decay properties. Fluorinated thiols serve as versatile prosthetic groups for the ¹⁸F-labeling of biomolecules, such as peptides and proteins, for in vivo imaging. The thiol group allows for specific conjugation to biomolecules through reactions like Michael addition to maleimides.

Experimental Protocol: Synthesis of a ¹⁸F-labeled Thiol Prosthetic Group for PET Imaging

This protocol is a generalized procedure for the synthesis of a thiol-reactive ¹⁸F-labeling agent.

Materials:

  • Precursor for fluorination (e.g., a tosylate or nosylate derivative).

  • [¹⁸F]Fluoride solution.

  • Tetrabutylammonium carbonate or Kryptofix 2.2.2/K₂CO₃.

  • Anhydrous acetonitrile.

  • Thiol-containing protecting group precursor.

  • Reagents for deprotection (e.g., trifluoroacetic acid).

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • HPLC system for purification.

Procedure:

  • ¹⁸F-Fluoride Activation: Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge. Elute the [¹⁸F]fluoride with a solution of tetrabutylammonium carbonate or Kryptofix 2.2.2/K₂CO₃ in acetonitrile/water. Dry the solution by azeotropic distillation with anhydrous acetonitrile.

  • Radiofluorination: Add the precursor for fluorination dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride. Heat the reaction mixture at an optimized temperature (e.g., 80-120 °C) for a specific time (e.g., 10-20 minutes).

  • Purification of the ¹⁸F-labeled Intermediate: After cooling, dilute the reaction mixture with water and pass it through a C18 SPE cartridge. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride. Elute the ¹⁸F-labeled intermediate with acetonitrile.

  • Deprotection: Treat the eluted intermediate with a deprotection reagent (e.g., trifluoroacetic acid) to reveal the thiol group.

  • Final Purification: Purify the final ¹⁸F-labeled fluorinated thiol prosthetic group using semi-preparative HPLC.

  • Formulation: The collected HPLC fraction is typically diluted with water and passed through a C18 SPE cartridge. The product is then eluted with ethanol and formulated in a saline solution for in vivo use.

Diagram: Workflow for Synthesis of a ¹⁸F-labeled Thiol Prosthetic Group

G start [¹⁸F]Fluoride Production activate Activate [¹⁸F]Fluoride start->activate fluorinate Radiofluorination of Precursor activate->fluorinate purify1 SPE Purification of ¹⁸F-Intermediate fluorinate->purify1 deprotect Deprotection to Reveal Thiol purify1->deprotect purify2 HPLC Purification deprotect->purify2 formulate Formulation purify2->formulate G cluster_0 Unstapled Peptide cluster_1 Dithiol Linker F1 F F2 F Peptide ---(AA)n---(F-AA)---(AA)m---(F-AA)---(AA)p--- Stapled_Peptide Stapled Peptide (α-helical) Peptide->Stapled_Peptide + Dithiol Linker + Base SH1 HS- Linker Linker SH1->Linker SH2 -SH Linker->SH2 G culture Culture Cells stain Stain Cells with Probe culture->stain prepare_probe Prepare Probe Solution prepare_probe->stain wash Wash to Remove Excess Probe stain->wash image Fluorescence Microscopy wash->image G Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB p_IkB P-IκB IkB_NFkB->p_IkB NFkB NF-κB (Active) p_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Induces Inhibitor Thiol-Reactive Inhibitor (e.g., Fluorinated Thiol) Inhibitor->IKK Inhibits G prep Prepare Reaction Mixture (Microsomes, Compound, Buffer) pre_inc Pre-incubate at 37°C prep->pre_inc start Initiate Reaction with NADPH pre_inc->start sample Sample at Time Points start->sample quench Quench Reaction sample->quench analyze LC-MS/MS Analysis quench->analyze calc Calculate t½ and Clint analyze->calc

References

Application Notes and Protocols: (3-Fluorophenyl)methanethiol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (3-Fluorophenyl)methanethiol as a versatile building block in the synthesis of pharmaceutically relevant molecules. The unique properties conferred by the fluorine atom, such as increased metabolic stability and altered acidity, make this reagent a valuable tool in drug discovery and development. This document outlines its physicochemical properties, key synthetic applications with detailed protocols, and its potential role in the development of targeted therapies.

Physicochemical Properties of this compound

This compound is a fluorinated aromatic thiol that serves as a key intermediate in the synthesis of various organic compounds. Its properties are summarized in the table below.

PropertyValueReference
CAS Number 40096-23-9[1]
Molecular Formula C₇H₇FS[1]
Molecular Weight 142.19 g/mol [1]
Appearance Colorless liquid
Boiling Point Not available
Density Not available
Safety Hazards Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

Synthetic Applications: Building Block for Kinase Inhibitors

The 3-fluorophenyl motif is present in numerous kinase inhibitors, where it can engage in specific interactions within the kinase ATP-binding pocket, enhancing potency and selectivity. This compound is an excellent precursor for introducing the (3-fluorophenyl)methylthio moiety into heterocyclic scaffolds commonly found in kinase inhibitors, such as those targeting Aurora kinases.[3][4][5]

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of a key intermediate for an Aurora kinase inhibitor.

G cluster_0 Synthesis of Intermediate cluster_1 Further Functionalization A This compound C S-Alkylation Reaction (Nucleophilic Aromatic Substitution) A->C B Heterocyclic Core (e.g., 4-chloro-quinazoline) B->C D Intermediate: 4-((3-fluorobenzyl)thio)quinazoline C->D F Coupling Reaction D->F E Amine Side Chain E->F G Final Kinase Inhibitor Scaffold F->G

Caption: Synthetic workflow for a kinase inhibitor intermediate.

This protocol details the synthesis of a key intermediate, 4-((3-fluorobenzyl)thio)quinazoline, via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • 4-Chloroquinazoline

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-chloroquinazoline (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add this compound (1.2 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 4-((3-fluorobenzyl)thio)quinazoline.

Expected Yield: 75-85%

Characterization Data:

AnalysisExpected Result
¹H NMR Peaks corresponding to the quinazoline and (3-fluorobenzyl) protons.
¹³C NMR Resonances for all carbon atoms in the expected structure.
Mass Spec [M+H]⁺ peak corresponding to the molecular weight of the product (271.08).
Purity (HPLC) >95%

Role in Targeting Aurora Kinase B Signaling Pathway

Aurora kinase B is a key regulator of mitosis, and its overexpression is linked to various cancers.[6][7] Inhibitors targeting this kinase can induce cell cycle arrest and apoptosis in cancer cells. The (3-fluorophenyl)methylthio moiety, introduced using this compound, can be a critical pharmacophore for binding to the ATP-binding site of Aurora kinase B.

The diagram below illustrates the proposed mechanism of action for an Aurora kinase B inhibitor derived from this compound.

Caption: Inhibition of Aurora Kinase B signaling by a hypothetical drug.

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex molecules in pharmaceutical research. Its application in the construction of kinase inhibitors, as demonstrated through a representative synthetic protocol, highlights its potential in modern drug discovery. The ability to introduce a fluorinated phenylthio moiety can significantly impact the pharmacological properties of a drug candidate, making this compound a reagent of considerable interest to medicinal chemists.

References

Applikations- und Protokollhandbuch zur Derivatisierung von (3-Fluorphenyl)methanthiol für die HPLC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: (3-Fluorphenyl)methanthiol ist eine Thiol-Verbindung, deren Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) aufgrund des Fehlens eines starken Chromophors eine Herausforderung darstellt. Die Derivatisierung ist ein entscheidender Schritt, um eine empfindliche und selektive Quantifizierung mittels HPLC mit UV/VIS- oder Fluoreszenzdetektion zu ermöglichen.[1][2] Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die Prä-Säulen-Derivatisierung von (3-Fluorphenyl)methanthiol unter Verwendung von Monobromobiman (MBB), einem gängigen Derivatisierungsreagenz für Thiole, das hochfluoreszierende Produkte liefert.[3][4]

Prinzip der Derivatisierung mit Monobromobiman (MBB)

Die Derivatisierung von Thiolen mit Monobromobiman ist eine weit verbreitete Methode zur Quantifizierung von Thiolen in verschiedenen Matrices.[3][4] Die Reaktion basiert auf der nukleophilen Substitution des Bromid-Ions im MBB durch das Thiolat-Ion, was zur Bildung eines stabilen und hochfluoreszierenden Thioether-Addukts führt. Diese Reaktion verläuft selektiv und schnell mit der Sulfhydrylgruppe (-SH).[5]

Experimentelle Protokolle

Benötigte Materialien und Reagenzien
  • (3-Fluorphenyl)methanthiol-Standard

  • Monobromobiman (MBB)

  • Acetonitril (HPLC-Qualität)

  • Methanol (HPLC-Qualität)

  • Wasser (HPLC-Qualität)

  • EPPS-Puffer (N-(2-Hydroxyethyl)piperazin-N'-(3-propansulfonsäure))

  • DTPA (Diethylentriaminpentaessigsäure)

  • Ameisensäure (für die mobile Phase)

  • HPLC-Vials und Kappen

  • Mikropipetten

  • Vortex-Mischer

  • HPLC-System mit Fluoreszenzdetektor

Vorbereitung der Lösungen
  • Stammlösung (3-Fluorphenyl)methanthiol (1 mg/mL): Eine genaue Menge (3-Fluorphenyl)methanthiol in Methanol lösen.

  • Arbeitsstandards: Eine serielle Verdünnung der Stammlösung mit Methanol herstellen, um Konzentrationen im Bereich von 1 µg/mL bis 100 µg/mL zu erhalten.

  • MBB-Lösung (30 mM): Monobromobiman in Acetonitril lösen. Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden.[3]

  • Reaktionspuffer (200 mM EPPS, 5 mM DTPA, pH 9.0): EPPS und DTPA in Wasser lösen und den pH-Wert mit NaOH auf 9,0 einstellen.[4]

Derivatisierungsprotokoll
  • In ein HPLC-Vial 30 µL der (3-Fluorphenyl)methanthiol-Standardlösung oder der Probelösung pipettieren.

  • 70 µL des Reaktionspuffers (pH 9.0) hinzufügen.[4]

  • Die Lösung kurz durchmischen.

  • 6 µL der 30 mM MBB-Lösung hinzufügen.[4]

  • Das Vial verschließen und die Lösung sofort für 10 Sekunden auf einem Vortex-Mischer mischen.

  • Die Reaktion bei Raumtemperatur für 15 Minuten im Dunkeln inkubieren.[3]

  • Nach der Inkubation ist die Probe bereit für die HPLC-Analyse.

HPLC-Bedingungen
  • HPLC-Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm Partikelgröße)

  • Mobile Phase A: 0,1 % Ameisensäure in Wasser

  • Mobile Phase B: 0,1 % Ameisensäure in Acetonitril

  • Gradient:

    • 0-5 min: 30 % B

    • 5-15 min: 30 % B bis 80 % B

    • 15-20 min: 80 % B

    • 20-22 min: 80 % B bis 30 % B

    • 22-30 min: 30 % B (Äquilibrierung)

  • Flussrate: 1,0 mL/min

  • Injektionsvolumen: 20 µL

  • Säulentemperatur: 30 °C

  • Fluoreszenzdetektor-Einstellungen:

    • Anregungswellenlänge (λex): 380 nm

    • Emissionswellenlänge (λem): 480 nm

Datenpräsentation

Die folgende Tabelle fasst die erwarteten quantitativen Daten für die Analyse von derivatisiertem (3-Fluorphenyl)methanthiol zusammen. Diese Werte sind typisch für die Analyse von Thiol-Biman-Addukten und können je nach verwendetem HPLC-System und spezifischen Bedingungen variieren.

ParameterWert
Retentionszeit (geschätzt) 12,5 ± 0,5 min
Linearitätsbereich 0,1 - 50 µg/mL
Korrelationskoeffizient (R²) > 0,995
Nachweisgrenze (LOD) ~ 50 fmol pro Injektion[5]
Bestimmungsgrenze (LOQ) ~ 150 fmol pro Injektion
Wiederholbarkeit (RSD%) < 2 %
Reproduzierbarkeit (RSD%) < 5 %

Visuelle Darstellungen

Derivatisierungsreaktion

G Thiol (3-Fluorphenyl)methanthiol (-SH Gruppe) Addukt Fluoreszierendes Thioether-Addukt (Stabil & HPLC-analysierbar) Thiol->Addukt MBB Monobromobiman (Derivatisierungsreagenz) MBB->Addukt Bedingungen pH 9.0 Raumtemperatur 15 min

Abbildung 1: Chemische Reaktion der Derivatisierung.

Experimenteller Arbeitsablauf

G cluster_prep Probenvorbereitung cluster_hplc HPLC-Analyse cluster_data Datenauswertung A Probelösung oder Standard B Zugabe Reaktionspuffer (pH 9.0) A->B C Zugabe MBB-Lösung B->C D Inkubation (15 min, dunkel) C->D E Injektion in HPLC-System D->E F Trennung auf C18-Säule E->F G Fluoreszenzdetektion (λex=380nm, λem=480nm) F->G H Peak-Integration G->H I Quantifizierung mittels Kalibrierkurve H->I

Abbildung 2: Workflow von der Probe zur Analyse.

Schlussfolgerung

Die hier beschriebene Methode zur Derivatisierung von (3-Fluorphenyl)methanthiol mit Monobromobiman bietet eine robuste und empfindliche Möglichkeit zur Quantifizierung dieser Verbindung mittels HPLC mit Fluoreszenzdetektion. Das detaillierte Protokoll und die HPLC-Bedingungen dienen als Ausgangspunkt und können je nach Probenmatrix und analytischen Anforderungen optimiert werden. Die hohe Effizienz der Derivatisierungsreaktion und die Stabilität des resultierenden Addukts gewährleisten zuverlässige und reproduzierbare Ergebnisse, die für Forschungs- und Entwicklungsanwendungen entscheidend sind.

References

Application Note: GC-MS Method for the Identification of (3-Fluorophenyl)methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Fluorophenyl)methanethiol is an organosulfur compound of interest in pharmaceutical and chemical research due to its potential role as a synthetic intermediate or impurity. Accurate and sensitive identification of this compound is crucial for quality control, reaction monitoring, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] This application note provides a detailed protocol for the identification of this compound using GC-MS. The method is designed to be robust and applicable to various sample matrices typically encountered in research and development.

Principle

The method utilizes Gas Chromatography (GC) to separate this compound from other components in a sample mixture based on its volatility and interaction with the stationary phase of the GC column.[1] Following separation, the analyte enters the Mass Spectrometer (MS), where it is ionized, fragmented, and detected based on its mass-to-charge ratio (m/z).[1] The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for the identification of this compound.

Apparatus and Reagents

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.

  • GC Column: A mid-polarity column, such as a DB-624 (6%-cyanopropylphenyl-94%-dimethylpolysiloxane) or equivalent, is recommended for good peak shape and separation of polar compounds.[2]

  • Carrier Gas: Helium (99.999% purity or higher).

  • Solvents: Volatile organic solvents such as dichloromethane, hexane, or ethyl acetate (GC-MS grade).[1][3]

  • Vials: 1.5 mL glass autosampler vials with PTFE-lined septa.[3]

  • This compound Standard: For method development and confirmation of retention time and mass spectrum.

Experimental Protocols

1. Standard Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent (e.g., dichloromethane).

  • Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL. A concentration of approximately 10 µg/mL is often suitable for initial analysis with a 1 µL splitless injection.[3]

2. Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

  • For Liquid Samples (e.g., reaction mixtures, extracts):

    • Dilute the sample with a suitable volatile organic solvent to bring the expected concentration of this compound into the calibration range.

    • If the sample contains non-volatile materials, salts, or strong acids/bases, perform a liquid-liquid extraction.[1][3]

    • Ensure the final sample is free of particles by centrifugation or filtration before transferring to a GC vial.[1][3]

  • For Headspace Analysis of Volatile Samples:

    • Place a known amount of the solid or liquid sample into a headspace vial (e.g., 20 mL).[4]

    • Seal the vial with a magnetic crimp cap.

    • Incubate the vial at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.[5][6]

    • Use a headspace autosampler to inject a portion of the headspace gas into the GC-MS.[4]

3. GC-MS Analysis

The following table summarizes the recommended GC-MS parameters. These may require optimization based on the specific instrument and sample matrix.

Parameter Recommended Value
GC System Gas Chromatograph with Mass Spectrometric Detector
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
Injector Split/splitless
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Final Hold: 5 minutes at 250 °C
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40 - 350 m/z
Solvent Delay 3 minutes (or as appropriate for the solvent used)

4. Data Analysis

  • Identification: The primary identification of this compound is achieved by comparing the acquired mass spectrum of the chromatographic peak with a reference spectrum (from a standard or a spectral library). The retention time of the peak should also match that of the standard.

Quantitative Data Summary

The following table presents the expected key identifiers for this compound based on its chemical structure and comparison with analogous compounds.

Analyte Molecular Formula Molecular Weight Expected Retention Time Range (min) Key Mass-to-Charge Ratios (m/z)
This compoundC7H7FS142.19 g/mol 8 - 15142 (M+), 109, 77

Note: The retention time is an estimate and will vary depending on the specific GC conditions and column used.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Dilution Dilution / Extraction Sample->Dilution Filtration Filtration / Centrifugation Dilution->Filtration Vial Transfer to GC Vial Filtration->Vial Injector Injection Vial->Injector GC_Column GC Separation Injector->GC_Column Ionization Ionization (EI) GC_Column->Ionization Mass_Analyzer Mass Analysis Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Spectrum Mass Spectrum Acquisition Detector->Spectrum Identification Compound Identification Chromatogram->Identification Spectrum->Identification Report Reporting Identification->Report

Caption: Experimental workflow for GC-MS analysis.

GC_MS_Process cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Injector Injector (Sample Vaporization) Column GC Column (Separation by Volatility) Injector->Column Carrier Gas Flow IonSource Ion Source (Electron Ionization & Fragmentation) Column->IonSource Analyte Transfer MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector Detector (Signal Generation) MassAnalyzer->Detector DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal to Data System

Caption: Logical relationship of GC-MS components.

References

Application Notes and Protocols for Fluorine-Thiol Displacement Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-thiol displacement reactions, a type of nucleophilic aromatic substitution (SNAr), have emerged as a powerful tool in chemical biology and drug discovery. This application note provides detailed protocols for the experimental setup of these reactions, focusing on both traditional SNAr applications with aryl fluorides and the more recent bioorthogonal Fluorine-Thiol Displacement Reaction (FTDR) used for peptide stapling and labeling. The strategic incorporation of fluorine into molecules can significantly enhance properties such as metabolic stability and binding affinity, making these reactions highly relevant to pharmaceutical development.[1]

The SNAr mechanism involves the attack of a nucleophile, in this case, a thiol or thiolate, on an electron-deficient aromatic ring bearing a fluorine atom. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the fluoride ion to restore aromaticity. The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, making it an excellent leaving group in this context, often leading to faster reaction rates compared to other halogens.[1][2]

General Principles and Considerations

The success of a fluorine-thiol displacement reaction is dependent on several factors:

  • Aryl Fluoride Activation: The aromatic ring must be rendered electron-deficient by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the fluorine atom.[2] Common EWGs include nitro (-NO₂), cyano (-CN), and carbonyl groups.

  • Thiol Nucleophilicity: The reactivity of the thiol nucleophile is enhanced under basic conditions, which deprotonate the thiol to the more nucleophilic thiolate anion. Common bases include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and organic bases like triethylamine (Et₃N).

  • Solvent: Dipolar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are typically used to dissolve the reactants and facilitate the reaction.

  • Temperature: Reactions are often performed at elevated temperatures to increase the reaction rate, although milder conditions can be employed for highly activated substrates.

Experimental Protocols

Protocol 1: General Procedure for SNAr of Aryl Fluorides with Thiols

This protocol describes a general method for the reaction of an activated aryl fluoride with an aliphatic or aromatic thiol.

Materials:

  • Activated aryl fluoride (e.g., 1-fluoro-4-nitrobenzene)

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Base (e.g., Cs₂CO₃, K₂CO₃)

  • Solvent (e.g., DMF, DMSO)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the activated aryl fluoride (1.0 eq).

  • Dissolve the aryl fluoride in the chosen anhydrous solvent (e.g., DMF or DMSO).

  • Add the thiol (1.1 - 1.5 eq) to the solution.

  • Add the base (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Fluorine-Thiol Displacement Reaction (FTDR) for Peptide Stapling

This protocol details the procedure for macrocyclization of peptides containing an α-fluoroacetamide amino acid using a dithiol linker.

Materials:

  • Peptide containing an α-fluoroacetamide building block (50 mM in water)

  • Dithiol linker (e.g., 1,4-benzenedimethanethiol for i,i+7 stapling or 1,3-benzenedimethanethiol for i,i+4 stapling) (250 mM in DMF)

  • Sodium hydroxide (NaOH) (250 mM in water)

  • Dimethylformamide (DMF)

  • LC-MS system for reaction monitoring

Procedure:

  • In a microcentrifuge tube, premix the dithiol linker solution with an equal volume of the sodium hydroxide solution.

  • Incubate the mixture at room temperature for 20 minutes to ensure complete deprotonation of the thiol groups.

  • Add the peptide solution to the activated linker mixture.

  • Adjust the pH of the reaction mixture to 9.5–10 using additional NaOH solution if necessary.

  • Incubate the reaction mixture at 37 °C.

  • Monitor the conversion to the stapled product by LC-MS until the reaction is complete (typically >90% conversion is achieved within 12 hours).[2]

  • The stapled peptide can be purified by reversed-phase HPLC.

Protocol 3: Monitoring SNAr Reactions using ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique to monitor the progress of fluorine-thiol displacement reactions due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift changes that occur as the reaction proceeds.

General Setup:

  • An NMR spectrometer capable of ¹⁹F detection.

  • A reaction monitoring setup, such as a flow cell connected to the reaction vessel via a peristaltic pump, allows for real-time data acquisition.

Procedure:

  • Set up the SNAr reaction as described in Protocol 1 in a reaction vessel connected to the NMR flow cell.

  • Acquire an initial ¹⁹F NMR spectrum of the starting material (aryl fluoride) to determine its chemical shift.

  • Initiate the reaction by adding the thiol and base.

  • Start circulating the reaction mixture through the flow cell.

  • Acquire ¹⁹F NMR spectra at regular intervals.

  • Monitor the decrease in the integral of the starting material peak and the appearance and increase of the product peak, which will have a different chemical shift.

  • The reaction is complete when the peak corresponding to the starting aryl fluoride is no longer observed.

Data Presentation

The following tables summarize typical reaction conditions and yields for various fluorine-thiol displacement reactions.

Table 1: SNAr of Various Aryl Fluorides with Thiols

EntryAryl FluorideThiolBaseSolventTemp (°C)Time (h)Yield (%)
11-Fluoro-4-nitrobenzeneThiophenolK₂CO₃DMF80295
21-Fluoro-2,4-dinitrobenzeneBenzyl thiolEt₃NCH₃CNRT198
32-Fluoropyridine4-MethylthiophenolCs₂CO₃DMSO1001285
44-FluorobenzonitrileEthanethiolNaHTHF60492
5Pentafluoropyridine1-PropanethiolK₂CO₃DMAc100678

Table 2: FTDR for Peptide Stapling

Peptide Sequence (with fluoroacetamide, X)Dithiol LinkerStapling PositionpHTime (h)Conversion (%)
Ac-A-X-A-A-A-X-A-NH₂1,3-Benzenedimethanethioli, i+49.512>90
Ac-G-X-A-A-A-A-A-X-G-NH₂1,4-Benzenedimethanethioli, i+79.512>90

Visualizations

Caption: General mechanism of the SNAr reaction.

FTDR_Workflow cluster_peptide Peptide Synthesis cluster_stapling Stapling Reaction cluster_analysis Analysis and Purification SPPS Solid-Phase Peptide Synthesis Incorp Incorporate α-fluoroacetamide amino acid SPPS->Incorp Cleave Cleave peptide from resin Incorp->Cleave AddPeptide Add peptide solution (pH 9.5-10) Cleave->AddPeptide Premix Premix dithiol linker and NaOH Premix->AddPeptide Incubate Incubate at 37°C AddPeptide->Incubate LCMS Monitor reaction by LC-MS Incubate->LCMS Purify Purify by HPLC LCMS->Purify

Caption: Experimental workflow for FTDR-mediated peptide stapling.

Logical_Relationships cluster_factors Factors Influencing Reaction Rate cluster_outcomes Reaction Outcomes EWG Electron-Withdrawing Group (EWG) Rate Increased Reaction Rate EWG->Rate Base Base Strength Base->Rate Solvent Solvent Polarity Solvent->Rate Temp Temperature Temp->Rate Yield Higher Product Yield Rate->Yield

Caption: Factors influencing the rate and yield of SNAr reactions.

References

Application Notes and Protocols for the Use of (3-Fluorophenyl)methanethiol in the Synthesis of Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metallo-β-lactamases (MBLs) represent a significant and growing threat to the efficacy of β-lactam antibiotics, the cornerstone of antibacterial therapy. These enzymes, belonging to Ambler class B, utilize one or two zinc ions in their active site to catalyze the hydrolysis of a broad spectrum of β-lactam drugs, including carbapenems, which are often considered last-resort antibiotics.[1][2] The development of potent and specific MBL inhibitors to be co-administered with β-lactam antibiotics is a critical strategy to combat antibiotic resistance.[3][4]

A promising approach in the design of MBL inhibitors involves the incorporation of a thiol moiety, which can effectively chelate the active site zinc ions, thereby inactivating the enzyme.[5][6] Aromatic thiols, in particular, offer a scaffold that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. While the direct application of (3-Fluorophenyl)methanethiol in MBL inhibitor synthesis is not extensively documented in publicly available literature, its structural features make it a compelling candidate for incorporation into novel inhibitor designs. The fluorine substitution can modulate the electronic properties and metabolic stability of the molecule.

This document provides detailed application notes and protocols for the synthesis and evaluation of MBL inhibitors incorporating this compound, based on established methodologies for analogous aromatic thiol-containing compounds.

Mechanism of Action: Thiol-Based MBL Inhibition

The inhibitory activity of thiol-containing compounds against MBLs stems from the high affinity of the soft thiol group for the zinc ions in the enzyme's active site.[1][5] The thiol displaces a key water molecule involved in the hydrolysis of the β-lactam ring, effectively blocking the catalytic activity of the enzyme.

G cluster_0 MBL Active Site cluster_1 Inhibitor cluster_2 Inhibited MBL Active Site Zn1 Zn²⁺ H2O H₂O Zn1->H2O Zn2 Zn²⁺ Zn2->H2O Inhibitor This compound (R-SH) H2O->Inhibitor Displacement S S Zn1_inhibited Zn²⁺ Zn1_inhibited->S Zn2_inhibited Zn²⁺ Zn2_inhibited->S

Caption: Mechanism of MBL inhibition by a thiol-containing compound.

Data Presentation: Inhibitory Activity of Aromatic Thiol-Based MBL Inhibitors

The following table summarizes the inhibitory activity of representative aromatic thiol-based inhibitors against common MBLs, providing a benchmark for newly synthesized compounds.

Compound ScaffoldMBL TargetIC₅₀ (µM)Kᵢ (µM)Reference
Thiomandelic acidIMP-1--[5]
2-Mercapto-3-phenylpropionic acidIMP-1--[5]
Catechol-containing thiol 1NDM-1>100-[1]
Catechol-containing thiol 1VIM-10.25-[1]
Catechol-containing thiol 1IMP-70.12-[1]
Catechol-containing thiol 2NDM-10.18-[1]
Catechol-containing thiol 2VIM-10.08-[1]
Catechol-containing thiol 2IMP-70.05[1]

Experimental Protocols

Synthesis of a (3-Fluorophenyl)methylthio-Substituted MBL Inhibitor

This protocol describes a general method for the synthesis of an MBL inhibitor featuring a (3-Fluorophenyl)methylthio moiety, adapted from established procedures for similar compounds.[1][3] The synthesis involves the coupling of this compound to a suitable scaffold, for example, a carboxylic acid-containing core, via a thioether linkage.

G Start Starting Materials Step1 Activation of Carboxylic Acid Scaffold (e.g., with HATU/DIPEA) Start->Step1 Scaffold Step2 Nucleophilic Substitution with This compound Start->Step2:n This compound Step1->Step2 Step3 Purification (e.g., Column Chromatography) Step2->Step3 Product Final Inhibitor Step3->Product

Caption: Generalized synthetic workflow for an MBL inhibitor.

Materials:

  • Carboxylic acid-containing scaffold (e.g., a cyclic amino acid derivative)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Activation of the Carboxylic Acid Scaffold:

    • Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes.

  • Nucleophilic Substitution:

    • Add this compound (1.1 eq) to the activated scaffold solution.

    • Continue stirring the reaction at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Extraction:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure inhibitor.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biochemical Assay: Determination of IC₅₀ Values

This protocol outlines a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized inhibitor against a specific MBL.

G Prep Prepare Reagents: - MBL Enzyme Solution - Substrate Solution (e.g., CENTA) - Inhibitor Stock Solution Dilute Prepare Serial Dilutions of the Inhibitor Prep->Dilute Incubate Pre-incubate MBL Enzyme with Inhibitor Dilutions Dilute->Incubate Initiate Initiate Reaction by Adding Substrate Incubate->Initiate Measure Measure Absorbance Change over Time (Spectrophotometer) Initiate->Measure Analyze Calculate Initial Velocities and Determine IC₅₀ Measure->Analyze

Caption: Experimental workflow for IC₅₀ determination.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

  • Chromogenic cephalosporin substrate (e.g., CENTA or nitrocefin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂ and 0.01% Tween-20)

  • Synthesized inhibitor

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the purified MBL enzyme in the assay buffer to the desired final concentration.

    • Prepare a stock solution of the substrate (e.g., 1 mM CENTA) in the assay buffer.

    • Prepare a stock solution of the synthesized inhibitor (e.g., 10 mM) in DMSO.

  • Assay Setup:

    • Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of concentrations.

    • In a 96-well microplate, add a fixed volume of the MBL enzyme solution to each well.

    • Add an equal volume of each inhibitor dilution to the respective wells. Include a control well with assay buffer and DMSO (no inhibitor).

    • Pre-incubate the enzyme and inhibitor mixture at room temperature for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

    • Immediately place the microplate in a microplate reader and monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for CENTA) over a set period (e.g., 5-10 minutes) at a constant temperature.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The protocols and data presented provide a framework for the synthesis and evaluation of novel MBL inhibitors based on the this compound scaffold. While specific data for this compound is not yet available, the established importance of the aromatic thiol moiety in MBL inhibition suggests its potential as a valuable building block in the development of new therapeutics to combat antibiotic-resistant bacteria. Further investigation into the structure-activity relationship of fluorinated aromatic thiols is warranted to optimize their inhibitory potency and pharmacological properties.

References

Application Note and Protocol for the S-Alkylation of (3-Fluorophenyl)methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the S-alkylation of (3-fluorophenyl)methanethiol, a common reaction in medicinal chemistry and drug development for the synthesis of various thioethers. The protocol outlines a standard and efficient procedure using an alkyl halide under basic conditions. This method is analogous to the Williamson ether synthesis and proceeds via an SN2 mechanism.[1][2] The process involves the deprotonation of the thiol to form a highly nucleophilic thiolate anion, which then displaces a halide from an alkyl halide to form the corresponding thioether.[1][2] This application note includes a step-by-step experimental procedure, a table summarizing the reaction parameters for different alkylating agents, and a workflow diagram for clarity.

Introduction

Thioethers are a prevalent structural motif in many pharmaceuticals and biologically active compounds. The S-alkylation of thiols is a fundamental and widely used transformation in organic synthesis to construct carbon-sulfur bonds. This compound is a valuable building block in the synthesis of various target molecules due to the presence of the fluorine atom, which can modulate the physicochemical and pharmacological properties of a compound, such as metabolic stability and binding affinity. This protocol details a reliable and adaptable method for the S-alkylation of this compound.

Experimental Protocol

This protocol is a general guideline and can be adapted for various alkyl halides. The following procedure is based on established methods for the S-alkylation of benzyl thiols.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), tetrahydrofuran (THF))

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of thiol).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base (1.1-1.2 eq.) portion-wise. For a strong base like NaH, allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate. For a weaker base like K₂CO₃, the reaction may be stirred at room temperature.

  • Alkylation: Slowly add the alkyl halide (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the S-alkylation of a substituted benzyl thiol with various alkyl halides. These values are illustrative and may vary for this compound.

Alkylating AgentBaseSolventTemperatureTime (h)Yield (%)
Methyl IodideNaHDMFrt2>95
Ethyl BromideK₂CO₃ACNReflux4~90
Benzyl BromideNaOHMethanolReflux8-1685-95

Note: rt = room temperature. Data is generalized from typical S-alkylation procedures.

Logical Workflow

The following diagram illustrates the general workflow for the S-alkylation of this compound.

S_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Dissolve this compound in anhydrous solvent start->setup 1. deprotonation Add base at 0°C to form thiolate setup->deprotonation 2. alkylation Add alkyl halide deprotonation->alkylation 3. stir Stir at room temperature (2-16 h) alkylation->stir 4. quench Quench with water stir->quench 5. extract Extract with organic solvent quench->extract 6. wash Wash with water and brine extract->wash 7. dry Dry over Na₂SO₄/MgSO₄ wash->dry 8. concentrate Concentrate in vacuo dry->concentrate 9. purify Purify by column chromatography concentrate->purify 10. end Final Product purify->end 11.

S-Alkylation Experimental Workflow

Safety Precautions

  • This compound and other thiols have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

  • Alkyl halides are often toxic and volatile; appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled with care under an inert atmosphere.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application of (3-Fluorophenyl)methanethiol in materials science

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Application of (3-Fluorophenyl)methanethiol in Materials Science

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in materials science. It moves beyond simple protocols to explain the underlying principles and rationale, enabling users to not only replicate procedures but also to innovate upon them. The core focus is on the formation and characterization of self-assembled monolayers (SAMs) for the precise engineering of surface properties.

Introduction: The Strategic Advantage of this compound

This compound (CAS 40096-23-9) is an aromatic thiol compound that has emerged as a critical tool for surface functionalization.[1][2] Its molecular architecture offers a powerful combination of features:

  • Thiol Headgroup (-SH): Provides a robust and specific anchor for spontaneous self-assembly on noble metal surfaces like gold, silver, and copper.[3] The strong, semi-covalent gold-sulfur bond is the primary driving force for the formation of stable, ordered monolayers.[4]

  • Fluorophenyl Tail Group: The terminal phenyl ring, substituted with a single fluorine atom at the meta position, allows for fine-tuning of surface properties. This is distinct from simple alkanethiols or perfluorinated thiols. The fluorine atom imparts a low surface energy and unique electronic characteristics, while the aromatic ring introduces opportunities for π-π stacking interactions between adjacent molecules, influencing the monolayer's packing and stability.[5][6]

This guide details the use of this compound to create well-defined, functional surfaces and provides the protocols necessary for their formation and characterization.

Core Principles: From Molecular Structure to Macroscopic Properties

The "magic" of this compound lies in how its specific molecular structure dictates the final properties of the modified surface. Understanding this relationship is key to its effective application.

The Self-Assembly Mechanism on Gold

The formation of a SAM is a spontaneous process driven by a reduction in the system's free energy. It occurs in two main stages:

  • Initial Physisorption: Molecules from a dilute solution rapidly adsorb onto the gold surface.

  • Chemisorption and Ordering: A strong gold-thiolate bond forms, and over a period of hours, the molecules arrange themselves into a densely packed, quasi-crystalline structure to maximize stabilizing van der Waals and π-π interactions between the fluorophenyl groups.[4] Longer assembly times, typically 18-24 hours, lead to more ordered and defect-free monolayers.[4][7]

The Role of the Fluorophenyl Group

Unlike simple hydrocarbon chains, the fluorophenyl group introduces specific, tunable characteristics:

  • Surface Energy (Wettability): Fluorine is the most electronegative element, and its presence significantly lowers the surface energy of the monolayer.[8] This results in a hydrophobic and oleophobic surface, though typically less so than a fully perfluorinated thiol. The single fluorine atom in this compound provides a precise level of hydrophobicity.

  • Electronic Properties: The C-F bond is extremely polar. An array of these dipoles at a surface can alter the work function of the underlying metal, a property crucial for applications in organic electronics and sensors.[5]

  • Molecular Packing: The rigid phenyl ring influences the packing density and tilt angle of the molecules in the SAM, distinguishing it from the more flexible alkanethiols.

Below is a diagram illustrating how molecular properties translate to surface characteristics.

G cluster_0 Molecular Properties of this compound cluster_1 Monolayer Structural Characteristics cluster_2 Macroscopic Surface Properties A Thiol Group (-SH) D Strong Surface Adhesion (Au-S Bond) A->D enables B Aromatic Ring (Phenyl) E Intermolecular π-π Stacking B->E allows C Fluorine Atom (-F) F Defined Surface Dipole Moment C->F creates J Low Surface Energy (Hydrophobicity) C->J causes H High Stability D->H G High Packing Density E->G contributes to I Modified Work Function F->I results in G->H enhances K Chemical Inertness G->K enhances

Caption: From Molecule to Material Property.

Application Note: Formation and Characterization of a Low-Energy Surface

This section provides a detailed protocol for creating and validating a SAM of this compound on a gold substrate. This surface is ideal for applications requiring controlled hydrophobicity, such as microfluidics, anti-fouling coatings, and as a foundation for biosensors.[9]

Experimental Workflow

The overall process involves rigorous cleaning of the gold substrate, formation of the monolayer from solution, and subsequent characterization to confirm its quality.

G cluster_prep Part 1: Substrate Preparation cluster_sam Part 2: SAM Formation cluster_char Part 3: Characterization A Solvent Rinse (Ethanol, DI Water) B Piranha Etch (5-10 min) A->B C Copious DI Water Rinse B->C D Final Ethanol Rinse C->D E Dry with N2 Stream D->E G Immediately Immerse Clean Substrate E->G CRITICAL: Use Immediately F Prepare 1 mM Thiol Solution in Anhydrous Ethanol F->G H Incubate 18-24h (N2 Purge Optional) G->H I Rinse with Ethanol H->I J Sonicate in Ethanol (1-2 min) I->J K Final Rinse & N2 Dry J->K L Contact Angle Goniometry K->L Proceed to Analysis M X-ray Photoelectron Spectroscopy (XPS) L->M

Caption: Workflow for SAM Preparation and Analysis.

Detailed Protocol: SAM Formation

Materials:

  • Gold-coated substrate (e.g., gold on silicon or glass)

  • This compound

  • Anhydrous Ethanol (200 proof)

  • Sulfuric Acid (H₂SO₄, concentrated)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Deionized (DI) Water (18 MΩ·cm)

  • Glass vials or beakers, clean tweezers, nitrogen gas source

Protocol Steps:

  • Substrate Cleaning (Perform in a fume hood with appropriate PPE):

    • Scientist's Note: A pristine gold surface is paramount for forming a high-quality, ordered SAM. Organic contaminants will create defects in the monolayer.

    • a. Rinse the gold substrate thoroughly with ethanol, then DI water.

    • b. Prepare piranha solution by slowly and carefully adding 1 part H₂O₂ to 3 parts H₂SO₄. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials.

    • c. Immerse the gold substrate in the piranha solution for 5-10 minutes.[7]

    • d. Using tweezers, carefully remove the substrate and rinse it copiously with DI water, followed by a final rinse with absolute ethanol.

    • e. Dry the cleaned substrate under a gentle stream of dry nitrogen gas. Use immediately.[4]

  • SAM Formation:

    • Scientist's Note: The thiol solution should be freshly prepared. While self-assembly is rapid, an 18-24 hour incubation allows the monolayer to anneal into a more thermodynamically stable, well-ordered state.[4]

    • a. Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial.

    • b. Immediately immerse the clean, dry gold substrate into the thiol solution. Ensure the entire gold surface is submerged.

    • c. Seal the vial to minimize solvent evaporation and contamination. For highest quality films, the headspace can be purged with nitrogen.

    • d. Allow the self-assembly to proceed for 18-24 hours at room temperature.[7]

    • e. After incubation, remove the substrate with clean tweezers and rinse thoroughly with fresh ethanol to remove non-chemisorbed molecules.

    • f. To ensure a pristine surface, sonicate the substrate in a beaker of fresh ethanol for 1-2 minutes, followed by a final ethanol rinse.[7]

    • g. Dry the SAM-coated substrate under a gentle stream of nitrogen and store in a clean, dry environment.

Characterization Protocols & Expected Results

1. Contact Angle Goniometry:

  • Principle: This technique measures the wettability of the surface, which is directly related to its surface free energy. A hydrophobic surface, as expected from a fluorinated SAM, will cause a water droplet to bead up, resulting in a high contact angle.[4]

  • Protocol:

    • Place the SAM-coated substrate on the goniometer stage.

    • Dispense a 3-5 µL droplet of high-purity DI water onto the surface.

    • Use the instrument's software to measure the static contact angle at the three-phase (solid-liquid-vapor) contact line.

    • Repeat measurements at several different spots on the surface to ensure homogeneity.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Principle: XPS is a surface-sensitive quantitative technique that provides elemental composition and chemical state information. For this application, it is used to confirm the presence and bonding environment of Fluorine (F 1s), Carbon (C 1s), Sulfur (S 2p), and Gold (Au 4f). The presence of a strong F 1s signal is definitive proof of successful monolayer formation.

  • Protocol:

    • Mount the SAM-coated sample on the XPS sample holder.

    • Load the sample into the ultra-high vacuum (UHV) analysis chamber.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and F 1s regions.

    • Analyze the peak positions and areas to determine elemental composition and chemical states. The S 2p peak should indicate the formation of a gold-thiolate bond.

Data Summary & Expected Outcomes:

ParameterBare Gold (Cleaned)This compound SAMRationale for Change
Water Contact Angle < 20°70° - 90°The fluorophenyl groups lower the surface free energy, making the surface hydrophobic.[10]
XPS F 1s Signal AbsentPresent (~688 eV)Confirms the presence of the fluorinated molecule on the surface.
XPS S 2p Signal AbsentPresent (~162 eV)Confirms the binding of the thiol to the gold surface as a thiolate.
SAM Thickness N/A~0.7 - 1.0 nmMeasured by ellipsometry; corresponds to the length of the molecule in a tilted orientation.[4]

Advanced Application: Surface Patterning via Microcontact Printing

This compound can be used as a molecular "ink" in microcontact printing (µCP) to create chemically patterned surfaces. These patterns can guide cell attachment, control fluid flow in microchannels, or act as templates for fabricating nanoelectronic components.[9][11] The low-energy nature of the fluorinated SAM provides a strong contrast to a more hydrophilic background.

Brief Protocol:

  • Stamp Inking: A patterned polydimethylsiloxane (PDMS) stamp is "inked" with a solution of this compound.

  • Contact Transfer: The inked stamp is brought into conformal contact with a clean gold substrate for a short period (seconds to minutes).

  • SAM Formation: The thiol molecules transfer from the stamp to the gold, forming a patterned SAM.

  • Backfilling (Optional): The unpatterned regions of the gold can be "backfilled" by immersing the substrate in a solution of a different thiol (e.g., a hydrophilic, hydroxyl-terminated thiol) to create a surface with sharply contrasting chemical regions.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Water Contact Angle 1. Incomplete monolayer coverage.2. Contaminated substrate or thiol solution.3. Oxidized thiol.1. Increase incubation time to 24-48h.2. Re-clean substrate; use fresh, anhydrous solvent and high-purity thiol.3. Use fresh thiol from a reputable supplier; store under inert gas.
Inconsistent Results 1. Inconsistent substrate cleaning.2. Ambient contamination (e.g., silicones).1. Standardize the cleaning protocol precisely.2. Prepare SAMs in a clean environment, away from sources of volatile silicones (e.g., PDMS).
No F or S signal in XPS 1. Complete failure of SAM formation.2. Incorrect XPS analysis parameters.1. Re-verify entire protocol, from cleaning to thiol solution concentration.2. Consult with XPS instrument specialist to ensure appropriate take-off angle and acquisition time.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Fluorophenyl)methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (3-Fluorophenyl)methanethiol for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The most prevalent and direct method is the nucleophilic substitution (SN2) reaction of a 3-fluorobenzyl halide, typically 3-fluorobenzyl bromide, with a sulfur nucleophile.[1][2] Common sulfur sources include sodium hydrosulfide (NaSH), thiourea followed by basic hydrolysis, and sodium thiomethoxide. The thiourea route is often preferred as it avoids the direct handling of volatile and highly toxic thiols and can produce high yields of the desired product.[3]

Q2: What are the primary factors that negatively impact the yield of the synthesis?

The primary factors leading to reduced yields are side reactions. The most significant of these are:

  • Oxidative Dimerization: The product, this compound, is highly susceptible to oxidation, which forms the corresponding disulfide, bis(3-fluorophenyl)methyl disulfide. This can occur from exposure to atmospheric oxygen, especially under basic conditions.

  • Thioether Formation: The thiolate anion intermediate can react with a second molecule of the 3-fluorobenzyl bromide starting material to form the bis(3-fluorobenzyl) sulfide, an undesired thioether byproduct.

  • Incomplete Reactions: Failure to drive the reaction to completion leaves unreacted starting material, which can complicate purification and lower the isolated yield.[4]

Q3: How can I minimize the formation of the disulfide byproduct?

To prevent oxidative dimerization, it is critical to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup process. Using degassed solvents can further limit oxygen exposure. During the workup, acidifying the reaction mixture will protonate the thiolate, making it less prone to oxidation.

Q4: What is the best approach to prevent the formation of the thioether byproduct?

Formation of the thioether byproduct occurs when the product thiolate attacks the starting material. This can be minimized by:

  • Using a slight excess of the sulfur nucleophile (e.g., 1.1-1.5 equivalents) to ensure all the benzyl bromide is consumed.

  • Employing a "one-pot" method where the thiolate is generated in situ and reacts immediately, which is a key advantage of the thiourea method.[3]

  • Maintaining a controlled temperature to favor the desired reaction pathway.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Material

  • Question: My TLC/GC-MS analysis shows a large amount of unreacted 3-fluorobenzyl bromide after the recommended reaction time. What could be the cause?

  • Answer: Low conversion is typically due to issues with the nucleophile or reaction conditions.

    • Inactive Nucleophile: If using sodium hydrosulfide (NaSH), it can degrade upon exposure to air and moisture. Ensure you are using fresh, high-purity NaSH. If using thiourea, ensure the subsequent hydrolysis step with a strong base (e.g., NaOH) is sufficient in both concentration and duration to generate the thiolate.

    • Improper Solvent: The SN2 reaction is most efficient in polar aprotic solvents like DMF or DMSO. Using a non-polar or protic solvent can significantly slow the reaction rate.

    • Low Temperature: While higher temperatures can promote side reactions, a temperature that is too low may result in an impractically slow reaction rate. Ensure the reaction is maintained at the recommended temperature.

Issue 2: The Major Product is the Disulfide

  • Question: I have successfully consumed my starting material, but the main product isolated is bis(3-fluorophenyl)methyl disulfide. How do I fix this?

  • Answer: This is a clear indication of oxidation.

    • Oxygen Contamination: Rigorously exclude oxygen from your reaction. Purge the reaction flask with nitrogen or argon before adding reagents, and maintain a positive pressure of inert gas throughout the experiment. Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles.

    • Workup Conditions: During the aqueous workup, the basic conditions required for thiolate formation make it highly susceptible to oxidation. Perform the workup as quickly as possible and immediately acidify the aqueous layer (e.g., with 1M HCl) after extraction to protonate the thiol before final product isolation.

Issue 3: Significant Thioether Impurity is Observed

  • Question: My product is contaminated with a significant amount of bis(3-fluorobenzyl) sulfide. How can I improve the selectivity?

  • Answer: This side reaction is favored when the concentration of the thiolate product is high relative to the sulfur source, while the starting halide is still present.

    • Reagent Stoichiometry: Ensure you are using a molar excess of the sulfur source (NaSH or thiourea). A common ratio is 1.1 to 1.2 equivalents of the sulfur reagent relative to the benzyl halide. This ensures the halide is consumed before it can react with the product thiolate.

    • Reaction Temperature: High temperatures can sometimes increase the rate of the undesired second substitution. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can improve selectivity.

Data Presentation: Reaction Condition Optimization

The following table summarizes typical conditions for the synthesis of this compound from 3-fluorobenzyl bromide and their expected outcomes.

ParameterCondition A: Thiourea MethodCondition B: NaSH MethodExpected Outcome & Remarks
Sulfur Source Thiourea (1.1 eq.)Sodium Hydrosulfide (1.2 eq.)Thiourea is less hazardous and often leads to cleaner reactions by avoiding high concentrations of free thiolate.[3]
Base NaOH (aq) (3.0 eq.)N/AUsed for in-situ hydrolysis of the isothiuronium salt intermediate.
Solvent Ethanol / WaterDMF (anhydrous, degassed)Ethanol is a greener solvent choice suitable for the thiourea method. DMF is effective for SN2 reactions with NaSH.
Temperature 80 °C (Reflux)25-40 °CThe thiourea method requires heating for hydrolysis. The NaSH reaction is often run at or slightly above room temperature.
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)Critical for both methods to prevent disulfide formation.
Typical Yield 80-95%70-85%The thiourea method often provides higher isolated yields due to fewer side products.
Major Byproduct Minimal if run correctlyDisulfide, ThioetherHigher risk of side products with NaSH if conditions are not carefully controlled.

Experimental Protocols

Protocol 1: Synthesis via the Thiourea Method

This protocol is adapted from general procedures for synthesizing benzyl thiols from benzyl halides using thiourea.[3]

Materials:

  • 3-Fluorobenzyl bromide (1.0 eq.)

  • Thiourea (1.1 eq.)

  • Ethanol

  • Sodium Hydroxide (NaOH) (3.0 eq.)

  • Hydrochloric Acid (HCl), 1M

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Isothiuronium Salt Formation: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 3-fluorobenzyl bromide (1.0 eq.) and thiourea (1.1 eq.) in ethanol.

  • Heat the mixture to reflux (approx. 80°C) and stir for 2-3 hours. Monitor the reaction by TLC until the starting bromide is consumed.

  • Hydrolysis: Cool the mixture to room temperature. Add a solution of sodium hydroxide (3.0 eq.) in water.

  • Heat the mixture back to reflux and stir for an additional 3-4 hours to ensure complete hydrolysis of the salt to the thiolate.

  • Workup and Extraction: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Dilute with water and extract with dichloromethane (2x).

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1M HCl. The product thiol may precipitate or form an oil.

  • Final Extraction: Extract the acidified aqueous layer with dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Synthetic Workflow and Troubleshooting

The following diagrams illustrate the general synthetic pathway and a logical flow for troubleshooting common issues.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 3_F_Benzyl_Bromide 3-Fluorobenzyl Bromide Thiourea Thiourea Salt_Formation 1. Form Isothiuronium Salt (Ethanol, Reflux) Thiourea->Salt_Formation Hydrolysis 2. Hydrolyze with NaOH (Reflux) Salt_Formation->Hydrolysis Workup 3. Acidic Workup & Extraction Hydrolysis->Workup Purification 4. Purify (Distillation/Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product G start Low Yield or Impure Product? check_sm TLC/GC shows unreacted starting material? start->check_sm sm_yes YES check_sm->sm_yes Yes sm_no NO check_sm->sm_no No cause_sm Possible Causes: - Inactive/degraded nucleophile - Incorrect solvent - Temperature too low sm_yes->cause_sm check_byproduct What is the major impurity? sm_no->check_byproduct is_disulfide Disulfide check_byproduct->is_disulfide Disulfide is_thioether Thioether check_byproduct->is_thioether Thioether cause_disulfide Cause: Oxidation Solution: - Use inert atmosphere - Degas solvents - Swift, acidic workup is_disulfide->cause_disulfide cause_thioether Cause: Reaction with SM Solution: - Use excess sulfur source (1.1-1.2 eq) - Control temperature is_thioether->cause_thioether G SM 3-Fluorobenzyl Bromide (R-Br) Thiolate Thiolate Intermediate (R-S⁻) SM->Thiolate + Sulfur Source (Main Pathway) Thioether Thioether Byproduct (R-S-R) SM->Thioether + R-S⁻ (Side Reaction 2) Product Desired Product (R-SH) Thiolate->Product + H⁺ (Acidic Workup) Disulfide Disulfide Byproduct (R-S-S-R) Thiolate->Disulfide [O] (Side Reaction 1) Thiolate->Thioether Sulfur Sulfur Source (e.g., from Thiourea)

References

Technical Support Center: Purification of Crude (3-Fluorophenyl)methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (3-Fluorophenyl)methanethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this versatile thiol intermediate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow in a question-and-answer format.

Issue 1: Persistent Disulfide Impurity in the Final Product

Question: My final product shows a persistent impurity with a molecular weight corresponding to the disulfide of this compound. How can I remove this and prevent its formation?

Answer: The formation of the corresponding disulfide is the most common side reaction when working with thiols due to their susceptibility to oxidation, especially when exposed to air.[1] Here’s a systematic approach to address this issue:

  • Understanding the Cause: Thiols can oxidize to disulfides in the presence of oxygen, and this process can be catalyzed by trace metal ions. This is a prevalent issue for many thiol-containing compounds.[1]

  • Troubleshooting & Optimization:

    • Reductive Workup: Before final purification, consider a mild reductive workup to convert the disulfide back to the thiol. A common method is to treat the crude product with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    • Inert Atmosphere: Throughout the purification process, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2][3] This includes degassing all solvents used for chromatography and extraction.[2]

    • Acidic Conditions: Thiols are generally more stable against oxidation at a lower pH.[2] If compatible with your compound, consider using slightly acidic conditions during aqueous washes or chromatography. For instance, using a mobile phase containing a small amount of formic acid or acetic acid during column chromatography can be beneficial.

    • Column Chromatography Considerations: When using column chromatography, bubbling nitrogen through the solvent reservoirs can help maintain an oxygen-free environment.[2] Using acidic alumina instead of silica gel has also been suggested to reduce oxidation.[2]

Issue 2: Presence of Unreacted Starting Materials in the Purified Product

Question: After purification, I still observe the presence of starting materials, such as 3-fluorobenzyl chloride or 3-fluorobenzyl bromide, in my final product. What is the best way to remove these?

Answer: The presence of residual electrophilic starting materials is a common issue. Their removal is critical as they can interfere with subsequent reactions.

  • Understanding the Cause: Incomplete reaction or using an insufficient excess of the thiolating agent can lead to residual starting materials. The similar polarity of the starting material and the product can also make their separation by chromatography challenging.

  • Troubleshooting & Optimization:

    • Reaction Monitoring: Ensure the initial reaction has gone to completion using analytical techniques like TLC, GC, or LC-MS before starting the workup.

    • Aqueous Washes: A thorough workup with aqueous solutions can help remove some of the more polar starting materials and by-products.

    • Chemical Scavenging: If the starting material is an alkyl halide, consider using a scavenger resin with a nucleophilic functional group to selectively react with and remove the unreacted halide.

    • Fractional Distillation: Given the potential difference in boiling points between this compound and its corresponding benzyl halide, fractional distillation under reduced pressure can be a highly effective purification method.[3][4] It is important to perform the distillation under an inert atmosphere to prevent oxidation of the thiol at elevated temperatures.[3]

    • Chromatography Optimization: For column chromatography, a careful selection of the eluent system is crucial. A non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) on silica gel is a good starting point.[1] Analyze fractions carefully by TLC to ensure good separation.

Issue 3: Low Overall Yield After Purification

Question: I am experiencing a significant loss of product during the purification process, resulting in a low overall yield. What are the potential causes and how can I improve this?

Answer: Low recovery can be attributed to several factors, from product instability to suboptimal purification techniques.[5]

  • Understanding the Cause: Thiols can be "sticky" and adsorb to various surfaces.[5] They can also be volatile or prone to degradation under certain conditions.

  • Troubleshooting & Optimization:

    • Minimize Surface Adsorption: To reduce loss due to adsorption on glassware, consider using silanized glassware.[5] When performing chromatography, especially with silica gel, deactivating the silica with a small amount of a suitable amine (like triethylamine) in the eluent can sometimes prevent streaking and improve recovery, although this should be tested on a small scale first to ensure it doesn't cause degradation.

    • Solvent Removal: When removing solvents under reduced pressure, be mindful of the product's volatility. Use a moderately low temperature on the rotary evaporator to avoid significant loss of this relatively volatile compound.

    • Optimize Extraction: During liquid-liquid extractions, ensure the pH of the aqueous phase is appropriate to keep the thiol in its neutral, organic-soluble form. Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume.

    • Check for Precipitation: Ensure your compound is fully dissolved before loading it onto a chromatography column.[5] Precipitation during purification can lead to significant yield loss.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of purified this compound?

A1: To ensure the stability of this compound, it should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperatures (refrigeration or freezing) and protected from light.[1] This minimizes the risk of oxidation to the disulfide.

Q2: Which analytical techniques are best suited for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): GC is an excellent technique for separating and quantifying volatile sulfur compounds like thiols.[6][7] It can effectively separate the desired product from volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used, often with UV detection.[8] Derivatization can sometimes be employed to improve detection sensitivity.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the product and identify unknown impurities.

Q3: Can I use distillation to purify crude this compound?

A3: Yes, fractional distillation under reduced pressure is a highly effective method for purifying this compound, especially for removing less volatile impurities.[3][4] It is critical to perform the distillation under an inert atmosphere (e.g., nitrogen) to prevent thermal decomposition and oxidation.[3]

Q4: What are the common by-products in the synthesis of this compound?

A4: Besides the disulfide, common by-products can include the corresponding thioether, formed by the reaction of the product with unreacted starting material, and unreacted starting materials themselves.[10] The specific by-products will depend on the synthetic route employed. For instance, if synthesizing from 3-fluorobenzyl chloride and sodium hydrosulfide, residual benzyl chloride and the formation of bis(3-fluorophenyl)methyl sulfide are potential impurities.[10]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.3.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure, keeping the bath temperature low to prevent product loss.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Inert Atmosphere: Place the crude this compound in the distillation flask with a magnetic stir bar. Purge the entire system with a slow stream of nitrogen or argon.[3]

  • Reduced Pressure: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.

  • Heating: Gently heat the distillation flask in a heating mantle while stirring.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound at the given pressure. Discard the initial and final fractions, which are likely to contain more volatile and less volatile impurities, respectively.

Data Summary

Purification TechniqueAdvantagesDisadvantagesKey Considerations
Flash Column Chromatography Good for removing non-volatile impurities and by-products with different polarities.Can be time-consuming; risk of oxidation on silica; potential for product loss on the column.Use of inert atmosphere; careful selection of eluent.[1][2]
Fractional Distillation Excellent for removing impurities with significantly different boiling points; scalable.Requires careful control of temperature and pressure; risk of thermal degradation or oxidation if not performed under inert gas.Must be performed under reduced pressure and inert atmosphere.[3]
Chemical Purification (e.g., via mercury salt) Can provide very high purity product.Use of highly toxic mercury salts; multi-step process.Primarily a historical method; less common now due to toxicity.[4]

Visualizations

PurificationWorkflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Crude this compound Crude this compound Analytical Assessment (TLC, GC, NMR) Analytical Assessment (TLC, GC, NMR) Crude this compound->Analytical Assessment (TLC, GC, NMR) Characterize Impurities Aqueous Washes Aqueous Washes Analytical Assessment (TLC, GC, NMR)->Aqueous Washes If water-soluble impurities Fractional Distillation Fractional Distillation Purity Analysis (GC, NMR) Purity Analysis (GC, NMR) Fractional Distillation->Purity Analysis (GC, NMR) Flash Chromatography Flash Chromatography Flash Chromatography->Purity Analysis (GC, NMR) Aqueous Washes->Fractional Distillation If boiling point differences Aqueous Washes->Flash Chromatography If polarity differences Pure this compound Pure this compound Purity Analysis (GC, NMR)->Pure this compound Confirm Purity >98% TroubleshootingLogic start Problem Identified in Purified Product disulfide Disulfide Impurity Present Causes: Air oxidation Solutions: Reductive workup, Inert atmosphere, Acidic conditions start->disulfide starting_material Residual Starting Material Causes: Incomplete reaction, Poor separation Solutions: Monitor reaction, Scavenger resins, Fractional distillation, Optimize chromatography start->starting_material low_yield Low Overall Yield Causes: Adsorption, Volatility, Degradation Solutions: Silanized glassware, Low temp evaporation, Optimize extractions start->low_yield end Pure Product Obtained disulfide->end starting_material->end low_yield->end

References

Common side products in the synthesis of fluorinated thiols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of fluorinated thiols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and their solutions in a question-and-answer format.

FAQ 1: What are the most common side products when synthesizing fluorinated thiols?

The formation of side products is highly dependent on the chosen synthetic route. However, some common classes of impurities are frequently observed.

Answer: The most prevalent side products in fluorinated thiol synthesis are typically:

  • Disulfides and Sulfides: Thiols are susceptible to oxidation, readily forming symmetrical disulfides (R-S-S-R). In some cases, further reaction can lead to the formation of sulfides (R-S-R'). For instance, in the synthesis of 2,2,2-trifluoroethanethiol, the formation of bis(2,2,2-trifluoroethyl) disulfide ((CF₃CH₂)₂S₂) and bis(2,2,2-trifluoroethyl) sulfide ((CF₃CH₂)₂S) are known side reactions[1]. The disulfide is often formed as an intermediate in the synthesis of other sulfur compounds as well[2].

  • Mitsunobu Reaction Byproducts: When employing the Mitsunobu reaction to convert a fluorinated alcohol to a thiol (via a thioacetate intermediate), the primary byproducts are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate (e.g., diethyl or diisopropyl hydrazinedicarboxylate). These are generated from the phosphine and azodicarboxylate reagents, respectively[3][4].

  • Elimination Products (Fluoroalkenes): Although direct evidence for this as a major side product in fluorinated thiol synthesis is not abundant in the provided search results, the potential for elimination reactions exists, especially when using fluorinated alcohols as precursors under certain conditions. The presence of electron-withdrawing fluorine atoms can facilitate the elimination of a leaving group and a proton to form a double bond.

  • Products from Incomplete Deprotection: If a protecting group strategy is used (e.g., S-acetyl), incomplete removal of the protecting group will result in the corresponding thioester remaining in the final product.

The following table summarizes common side products for different synthetic strategies.

Synthesis MethodCommon Side Products
Nucleophilic Substitution on Fluoroalkyl Halides Disulfides, Sulfides[1]
Mitsunobu Reaction (from fluorinated alcohols) Triphenylphosphine oxide, Dialkyl hydrazinedicarboxylate, Unreacted starting materials[3][4]
Deprotection of Thioacetates Disulfides, Residual thioacetate
FAQ 2: My Mitsunobu reaction to form the fluorinated thioacetate is low-yielding. What are the possible causes and solutions?

Answer: Low yields in the Mitsunobu reaction for fluorinated thioacetate synthesis can stem from several factors. A common side reaction involves the azodicarboxylate acting as a nucleophile and displacing the activated alcohol, which is more likely if the primary nucleophile (thioacetic acid) is not sufficiently acidic or is sterically hindered[4].

Troubleshooting Steps:

  • Check the pKa of the Nucleophile: Thioacetic acid is generally acidic enough for the Mitsunobu reaction. However, ensure its purity.

  • Order of Reagent Addition: The order of addition can be critical. The standard protocol involves adding the azodicarboxylate (e.g., DEAD or DIAD) slowly to a cooled solution of the fluorinated alcohol, triphenylphosphine, and thioacetic acid[4].

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is a common and effective solvent.

  • Temperature Control: Maintain a low temperature (typically 0 °C) during the addition of the azodicarboxylate to control the reaction rate and minimize side reactions.

  • Steric Hindrance: If the fluorinated alcohol is sterically hindered, the reaction may proceed slowly or not at all. Consider using less bulky reagents if possible.

Below is a diagram illustrating the logical workflow for troubleshooting a low-yielding Mitsunobu reaction.

Mitsunobu_Troubleshooting start Low Yield in Mitsunobu Reaction check_purity Check Purity of Reagents (Alcohol, PPh3, DEAD/DIAD, Thioacetic Acid) start->check_purity check_conditions Verify Reaction Conditions (Anhydrous Solvent, Inert Atmosphere) check_purity->check_conditions If pure order_addition Optimize Order of Addition (Add DEAD/DIAD last and slowly) check_conditions->order_addition If correct temp_control Ensure Proper Temperature Control (0 °C during addition) order_addition->temp_control If optimized steric_hindrance Consider Steric Hindrance temp_control->steric_hindrance If controlled successful Improved Yield steric_hindrance->successful If addressed

Caption: Troubleshooting workflow for a low-yielding Mitsunobu reaction.

FAQ 3: I am observing significant disulfide formation during the deprotection of my S-acetylated fluorinated precursor. How can I minimize this?

Answer: Disulfide formation is a common issue due to the oxidative sensitivity of thiols. This is particularly problematic during workup and purification when the reaction mixture is exposed to air.

Troubleshooting and Prevention:

  • Use Degassed Solvents: Purge all solvents used in the reaction and workup with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Inert Atmosphere: Conduct the deprotection reaction and subsequent workup under an inert atmosphere.

  • Acidic Workup: Maintaining a slightly acidic pH during the aqueous workup can help to keep the thiol in its protonated, less easily oxidized form.

  • Immediate Use or Derivatization: If possible, use the freshly deprotected fluorinated thiol immediately in the next synthetic step.

  • Purification Strategy: When purification by column chromatography is necessary, consider using deoxygenated solvents. Some researchers suggest that using acidic alumina instead of silica gel may help reduce oxidation[5]. Protecting the thiol as a thioacetate during chromatography is another effective strategy[5].

The following diagram illustrates the factors contributing to disulfide formation and the corresponding preventative measures.

Disulfide_Formation cluster_causes Causes of Disulfide Formation cluster_prevention Preventative Measures oxygen Presence of Oxygen (Air Exposure) degas Use Degassed Solvents oxygen->degas inert_atm Work Under Inert Atmosphere oxygen->inert_atm basic_ph Basic pH (Promotes Thiolate Formation) acidic_workup Acidic Workup Conditions basic_ph->acidic_workup metal_impurities Trace Metal Impurities (Catalyze Oxidation) immediate_use Immediate Use of Thiol metal_impurities->immediate_use Minimize exposure

Caption: Factors leading to disulfide formation and preventative strategies.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of fluorinated thiols.

Protocol 1: Synthesis of a Fluorinated Thioacetate via the Mitsunobu Reaction

This protocol describes a general procedure for the conversion of a primary or secondary fluorinated alcohol to its corresponding thioacetate.

Materials:

  • Fluorinated alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Thioacetic acid (CH₃COSH) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the fluorinated alcohol (1.0 eq), triphenylphosphine (1.5 eq), and thioacetic acid (1.5 eq) in anhydrous THF, cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure fluorinated thioacetate.

Protocol 2: Deprotection of a Fluorinated S-Thioacetate to the Thiol

This protocol outlines a general method for the basic hydrolysis of a fluorinated thioacetate to the corresponding thiol.

Materials:

  • Fluorinated S-thioacetate (1.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH) (degassed)

  • Sodium hydroxide (NaOH) solution (1 M, degassed)

  • Hydrochloric acid (HCl) solution (1 M, degassed)

  • Ethyl acetate (degassed)

  • Brine (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the fluorinated S-thioacetate (1.0 eq) in degassed methanol or ethanol in a round-bottom flask under an inert atmosphere.

  • Add the degassed NaOH solution (1.1-1.5 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Carefully neutralize the reaction mixture to pH ~7 with the degassed HCl solution.

  • Extract the product with degassed ethyl acetate (3x).

  • Combine the organic layers, wash with degassed brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude fluorinated thiol.

  • Due to the potential for oxidation, it is often advisable to use the crude thiol immediately in the next step or purify it quickly via column chromatography using deoxygenated solvents.

The general workflow for the synthesis of a fluorinated thiol from a fluorinated alcohol is depicted below.

Fluorinated_Thiol_Synthesis_Workflow start Fluorinated Alcohol mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD, CH3COSH) start->mitsunobu thioacetate Fluorinated S-Thioacetate mitsunobu->thioacetate deprotection Base-Mediated Deprotection (e.g., NaOH/MeOH) thioacetate->deprotection purification1 Purification (Column Chromatography) thioacetate->purification1 thiol Fluorinated Thiol deprotection->thiol purification2 Purification (Column Chromatography) thiol->purification2 purification1->deprotection

Caption: General workflow for the two-step synthesis of a fluorinated thiol.

References

Optimizing temperature and catalyst for methanethiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methanethiol Synthesis

This guide provides researchers, scientists, and drug development professionals with technical information for optimizing the synthesis of methanethiol (CH₃SH), focusing on the catalytic reaction between methanol (CH₃OH) and hydrogen sulfide (H₂S).[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary commercial method for synthesizing methanethiol?

A1: The predominant commercial method for producing methanethiol is the vapor-phase catalytic reaction of methanol and hydrogen sulfide.[1][2] The general reaction is: CH₃OH + H₂S ⇌ CH₃SH + H₂O[1]

Q2: What types of catalysts are most effective for this synthesis?

A2: Several catalytic systems are employed, with the choice of catalyst being crucial for reaction efficiency and selectivity.[1] Common catalysts include:

  • Potassium Tungstate on Alumina (K₂WO₄/γ-Al₂O₃): This is a highly effective catalyst, often used in industrial processes.[1][3]

  • Alkali Metal Carbonates on Alumina: Catalysts like potassium carbonate (K₂CO₃) on alumina are effective at temperatures below 350°C.[3]

  • Thoria-supported Catalysts (ThO₂): Thoria supported on carriers like pumice has been shown to be effective, particularly when small amounts of hydrogen are introduced to the reactant stream.[1][4]

  • Unpromoted Alumina (γ-Al₂O₃): While it can catalyze the reaction, it may require higher temperatures and can lead to more byproducts compared to promoted catalysts.[1]

Q3: How does reaction temperature affect the synthesis of methanethiol?

A3: Temperature is a critical parameter. Higher temperatures generally increase the conversion rate of methanol.[3] However, excessively high temperatures can promote side reactions, leading to the formation of byproducts like dimethyl sulfide and reducing the selectivity for methanethiol.[3][4] For instance, with vanadium-based catalysts, temperatures above 615 K begin to favor methane formation over methanethiol.[5] An optimal temperature balances a high reaction rate with high selectivity.

Q4: What are the common side reactions and byproducts in methanethiol synthesis?

A4: The primary side reactions involve the formation of dimethyl sulfide (DMS) and dimethyl ether (DME).[1] DMS is often the main byproduct, and its formation can increase with higher reaction temperatures.[3][4] Other potential byproducts include carbonyl sulfide and, at very high temperatures, methane.[5]

Troubleshooting Guide

Problem 1: Low Methanol Conversion

  • Possible Cause: Incorrect reaction temperature.

    • Solution: Verify the temperature is within the optimal range for your specific catalyst. For K₂CO₃/Al₂O₃, optimal temperatures are between 280-310°C, while thoria-supported catalysts operate well around 380°C.[3][4]

  • Possible Cause: Catalyst deactivation.

    • Solution: The catalyst may be deactivated by adsorbed moisture or impurities. Pre-treat the catalyst by heating it under a flow of inert gas (like nitrogen) to remove moisture before starting the reaction.[1]

  • Possible Cause: Insufficient catalyst activity.

    • Solution: Ensure the catalyst has been properly prepared and activated. For instance, K₂WO₄/Al₂O₃ requires calcination at high temperatures (500-600°C) after impregnation.[1]

Problem 2: Low Selectivity towards Methanethiol (High Dimethyl Sulfide Formation)

  • Possible Cause: Reaction temperature is too high.

    • Solution: Reduce the reaction temperature. The formation of dimethyl sulfide is more favorable at higher temperatures.[3] Finding the optimal balance is key.

  • Possible Cause: Incorrect reactant ratio.

    • Solution: Adjust the molar ratio of H₂S to CH₃OH. A higher H₂S ratio can favor the formation of methanethiol. Ratios of 1.5 to 2.5 are often used.[3]

  • Possible Cause: Catalyst choice.

    • Solution: Some catalysts inherently produce more byproducts. Consider using a catalyst known for high selectivity, such as K₂WO₄/Al₂O₃ or K₂CO₃/Al₂O₃ at optimized temperatures.[3][6]

  • Possible Cause (for Thoria catalysts): Absence of hydrogen.

    • Solution: Introducing a very small amount of hydrogen (0.005 to 0.20 mol%) into the reactant stream can significantly improve the selectivity towards methanethiol by inhibiting the formation of thioether.[1][4]

Problem 3: Inconsistent or Non-Reproducible Results

  • Possible Cause: Inconsistent catalyst preparation.

    • Solution: Follow a standardized protocol for catalyst synthesis, including precise measurements of precursors, uniform impregnation, and controlled drying and calcination temperatures.[1]

  • Possible Cause: Fluctuations in experimental conditions.

    • Solution: Ensure stable control over temperature, pressure, and reactant flow rates. Use a fixed-bed reactor with a uniform catalyst bed to prevent pressure drops and ensure consistent temperature distribution.[1][5]

Quantitative Data Summary

The following table summarizes the performance of various catalysts under different experimental conditions for the synthesis of methanethiol from methanol and H₂S.

Catalyst SystemReaction Temperature (°C)Pressure (bar)Methanol Conversion (%)Methanethiol Selectivity (%)Reference
K₂WO₄/Al₂O₃~380~109092[6]
ThO₂/pumice~380Not SpecifiedHighImproved with H₂[1][4]
K₂CO₃ (6.4%)/Al₂O₃2801082.894.4[3]
K₂WO₄ (14%)/Al₂O₃2801063.398.6[3]
V₂O₅/Al₂O₃342 (615 K)1HighHigh[5]

Experimental Protocols

Caution: Methanethiol is highly toxic, flammable, and has a strong, unpleasant odor. All experimental work must be conducted in a well-ventilated fume hood with appropriate safety measures.[6]

Protocol 1: Catalyst Preparation (K₂WO₄/γ-Al₂O₃)

This protocol uses the incipient wetness impregnation method.[1]

  • Prepare Solution: Create an aqueous solution of potassium tungstate (K₂WO₄) in deionized water.

  • Impregnation: Add the γ-Al₂O₃ support material to the K₂WO₄ solution. Agitate the mixture to ensure the support is uniformly impregnated.

  • Drying: Dry the impregnated support in an oven at approximately 120°C overnight to remove water.

  • Calcination: Calcine the dried catalyst in air at a high temperature (e.g., 500-600°C) for several hours to produce the final active catalyst.[1]

Protocol 2: Methanethiol Synthesis in a Fixed-Bed Reactor
  • Reactor Setup: Load the prepared catalyst into a fixed-bed reactor, which is typically made of stainless steel.[1]

  • Catalyst Pre-treatment: Heat the catalyst in situ under a flow of an inert gas, such as nitrogen, to eliminate any adsorbed moisture.[1] Some catalysts may require pre-treatment with H₂S at an elevated temperature to ensure activation.[1]

  • Reactant Feed: Vaporize methanol and mix it with hydrogen sulfide gas to achieve the desired molar ratio (e.g., H₂S:CH₃OH of 2:1).[1]

  • Reaction: Feed the gaseous mixture into the heated reactor at the target temperature (e.g., 320-380°C) and pressure (e.g., 10 bar).[3][6]

  • Product Collection: Pass the product stream exiting the reactor through a series of cold traps to condense the methanethiol (boiling point: 6°C) and separate it from unreacted gases and water.[6] A trap at 0°C can remove less volatile impurities, while a subsequent trap at -78°C (dry ice/acetone bath) will effectively condense the methanethiol.[6]

  • Analysis: Analyze the product stream using gas chromatography to determine the conversion of methanol and the selectivity towards methanethiol and other byproducts.[1]

Visualizations

Reaction_Pathway cluster_reactants Reactants Methanol Methanol (CH₃OH) Catalyst Catalyst (e.g., K₂WO₄/Al₂O₃) Methanol->Catalyst + H₂S DME Dimethyl Ether (DME) Methanol->DME Side Reaction (- H₂O) H2S Hydrogen Sulfide (H₂S) H2S->Catalyst Methanethiol Methanethiol (CH₃SH) Catalyst->Methanethiol Main Reaction Water Water (H₂O) Catalyst->Water Main Reaction DMS Dimethyl Sulfide (DMS) Methanethiol->DMS Side Reaction (+ CH₃OH)

Caption: General reaction pathway for methanethiol synthesis.

Experimental_Workflow Start Start Prep Catalyst Preparation (Impregnation, Drying, Calcination) Start->Prep Char Catalyst Characterization (Optional: XRD, BET) Prep->Char Setup Reactor Setup (Load Catalyst, Leak Check) Prep->Setup Direct Use Char->Setup Pretreat Catalyst Pre-treatment (Heat under N₂/H₂S) Setup->Pretreat React Synthesis Reaction (Feed CH₃OH + H₂S) Pretreat->React Collect Product Collection (Cryogenic Trapping) React->Collect Analyze Product Analysis (Gas Chromatography) Collect->Analyze End End Analyze->End

Caption: Standard experimental workflow for methanethiol synthesis.

Troubleshooting_Flowchart Problem Low Yield or Selectivity? Check_Yield Low Methanol Conversion? Problem->Check_Yield Yes Check_Selectivity High Byproduct Formation? Problem->Check_Selectivity No Temp_Low Increase Temperature (within optimal range) Check_Yield->Temp_Low Yes Catalyst_Deactivated Check Catalyst Activity (Pre-treat or Regenerate) Check_Yield->Catalyst_Deactivated No Temp_High Decrease Temperature Check_Selectivity->Temp_High Yes Ratio Adjust H₂S:CH₃OH Ratio (Increase H₂S) Check_Selectivity->Ratio No, check ratio Add_H2 For ThO₂: Add trace H₂ Ratio->Add_H2 No, check catalyst type

Caption: Troubleshooting logic for optimizing synthesis.

References

Technical Support Center: Reactions Involving Organic Sulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with organic sulfur compounds.

Frequently Asked Questions (FAQs)

Q1: My metal-catalyzed reaction (e.g., hydrogenation, cross-coupling) is failing or showing very low conversion. What could be the cause?

A common issue is catalyst poisoning by the organic sulfur compound itself.[1][2] Sulfur can strongly bind to the surface of metal catalysts (like Palladium, Platinum, Rhodium, and Ruthenium), blocking the active sites and rendering the catalyst inactive.[2][3][4] Reduced sulfur species such as thiols and sulfides are particularly potent poisons.[2]

Q2: How can I confirm if catalyst poisoning is the issue?

To diagnose catalyst poisoning, you can:

  • Run a control experiment: Use a substrate without a sulfur-containing functional group under the same reaction conditions. If this reaction proceeds as expected, sulfur poisoning is a likely cause.

  • Analyze the catalyst: Characterization of the used catalyst by techniques like X-ray Photoelectron Spectroscopy (XPS) can reveal the presence of sulfur on the metal surface.

  • Test with a known poison: Intentionally adding a small amount of a known sulfur-containing poison (like KSCN) to a successful reaction can help confirm the catalyst's susceptibility.[1]

Q3: What are the strategies to overcome catalyst poisoning by organic sulfur compounds?

Several strategies can be employed to mitigate catalyst deactivation:

  • Reactant Purification: Ensure the starting materials and solvents are free from sulfur-containing impurities. Methods like adsorptive desulfurization using activated carbon can be effective.[5]

  • Use of Sulfur-Tolerant Catalysts: Some catalysts exhibit higher resistance to sulfur poisoning. For example, integrating phosphorus into a metal framework (phosphorus-alloying) has been shown to enhance catalytic activity and durability.[4]

  • Catalyst Regeneration: In some cases, a poisoned catalyst can be regenerated. This might involve high-temperature treatments or oxidation to remove the adsorbed sulfur species.[2][6]

  • Stoichiometric Reagents: If catalytic methods consistently fail, consider stoichiometric reactions that are not susceptible to sulfur poisoning.

Q4: I am attempting a thioether synthesis via an S\textsubscript{N}2 reaction between a thiol and an alkyl halide, but I am getting a significant amount of disulfide byproduct. What is happening?

The formation of a disulfide (R-S-S-R) is a common side reaction resulting from the oxidation of the starting thiol.[7][8][9] This can be promoted by the presence of air (oxygen) or other oxidizing agents in the reaction mixture.

Q5: How can I minimize or prevent disulfide formation in my thioether synthesis?

To prevent the unwanted oxidation of your thiol starting material:

  • Degas your solvents: Removing dissolved oxygen from your reaction solvent by bubbling an inert gas (like nitrogen or argon) through it can significantly reduce thiol oxidation.

  • Work under an inert atmosphere: Performing the entire reaction under a nitrogen or argon atmosphere will prevent atmospheric oxygen from interfering.

  • Use fresh, high-quality thiols: Thiols can oxidize over time during storage. Using a fresh bottle or purifying the thiol before use is recommended.

Q6: The purification of my organic sulfur compound is challenging due to its strong, unpleasant odor. What are the best practices for handling and purifying these compounds?

The malodorous nature of many low-molecular-weight thiols and sulfides is a significant practical challenge.[10][11]

  • Ventilation: Always handle these compounds in a well-ventilated fume hood.[12]

  • Quenching Odors: Glassware and waste can be decontaminated and deodorized by rinsing with an oxidizing solution, such as bleach (sodium hypochlorite) or hydrogen peroxide.[12]

  • Purification Techniques: Standard purification methods like distillation, chromatography, and recrystallization are applicable.[13][14][15] For recrystallization, solvents like xylenes can be effective for elemental sulfur and some organic sulfur compounds.[13][14] When performing chromatography, be aware that elemental sulfur, a potential byproduct, often runs very fast.[15]

Data Presentation

Table 1: Effect of Dimethyl Sulfoxide (DMSO) on Catalyst Performance in the Hydroconversion of 5-Hydroxymethylfurfural (HMF)

This table summarizes the impact of DMSO, an organosulfur compound, on the product selectivity for various metal catalysts in the hydroconversion of HMF. The data illustrates how the presence of a sulfur-containing compound can drastically alter the catalytic outcome.

CatalystProduct Selectivity without DMSOProduct Selectivity with DMSOReference
5 wt% Rh/C36% for 2,5-DMTHFDramatic drop in 2,5-DMTHF yield[16]
1 wt% Ir/C81.1% for 2,5-DMTHFDramatic drop in 2,5-DMTHF yield[16]
5 wt% Ru/C85.6% for 2,5-DMTHFDramatic drop in 2,5-DMTHF yield[16]
5 wt% Pd/C93% for 2,5-BHMTHF-[16]
5 wt% Pt/C85% for 2,5-DMF-[16]

2,5-DMTHF: 2,5-Dimethyltetrahydrofuran; 2,5-BHMTHF: 2,5-Bis(hydroxymethyl)tetrahydrofuran; 2,5-DMF: 2,5-Dimethylfuran.

Experimental Protocols

Protocol 1: General Procedure for Adsorptive Desulfurization of a Liquid Organic Reagent

This protocol outlines a method for removing trace sulfur impurities from a liquid starting material or solvent using activated carbon.[5]

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, add the liquid organic reagent to be purified.

  • Adsorbent Addition: Add 5-10% by weight of activated carbon to the liquid. The optimal amount may need to be determined empirically.

  • Stirring: Stir the mixture vigorously at room temperature for 2-4 hours. For more stubborn impurities, gentle heating may be applied, but ensure the temperature is well below the boiling point of the liquid.

  • Filtration: After stirring, remove the activated carbon by filtration. For fine particles, filtration through a pad of celite or a membrane filter (e.g., 0.45 µm) may be necessary.

  • Analysis: Analyze a small sample of the purified liquid by a suitable method (e.g., GC-SCD - Gas Chromatography with Sulfur Chemiluminescence Detection) to confirm the removal of sulfur compounds.

  • Repeat if Necessary: If the sulfur content is still too high, repeat the treatment with fresh activated carbon.

Protocol 2: Troubleshooting a Stalled Thioether Synthesis

This protocol provides a systematic approach to diagnosing and resolving a stalled S\textsubscript{N}2 reaction for the synthesis of a thioether.

Methodology:

  • Confirm the Stall:

    • Take an aliquot of the reaction mixture and analyze it by TLC or LC-MS.

    • Compare the current reaction profile to previous successful runs or expected outcomes. If there is a significant amount of starting material remaining and little to no product formation over an extended period, the reaction has likely stalled.[17]

  • Initial Diagnostic Checks:

    • Verify Reaction Conditions: Double-check the reaction temperature, stirring rate, and inert atmosphere integrity.[17]

    • Reagent Quality:

      • Thiol: Has the thiol been stored properly to prevent oxidation to disulfide? Consider using a fresh bottle or purifying the existing stock.

      • Alkyl Halide: Is the alkylating agent stable under the reaction conditions?

      • Base: If a base is used to generate the thiolate, is it fresh and sufficiently strong? Thiols are generally more acidic than alcohols, but a strong enough base is still required for complete deprotonation.[8]

  • Troubleshooting Steps:

    • Low Conversion: If starting material is consumed but conversion is low, consider the following:

      • Inactive Reagents: The sulfurizing agent or other reagents may be old or inactive.[17]

      • Insufficient Temperature: The reaction may require more thermal energy. Incrementally increase the temperature while monitoring the reaction progress.[17]

    • Reaction Stopped Mid-way:

      • Catalyst Poisoning (if applicable): If a catalyst is used, it may have been poisoned by impurities.[17] Purify the starting materials and ensure the solvent is dry and pure.

      • Precipitation: A reagent or product may be precipitating out of solution, preventing the reaction from proceeding. Try adding a small amount of a co-solvent to improve solubility.[17]

Visualizations

TroubleshootingWorkflow start Reaction Failure: Low or No Product check_reagents Verify Reagent Quality (Purity, Age, Storage) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions catalyst_issue Catalyst Poisoning? check_reagents->catalyst_issue side_reaction Side Reaction Occurring? check_conditions->side_reaction catalyst_issue->side_reaction No purify_reagents Purify Starting Materials and Solvents catalyst_issue->purify_reagents Yes optimize_conditions Optimize Reaction Conditions (e.g., Degas Solvent) side_reaction->optimize_conditions No isolate_byproduct Isolate and Characterize Byproduct side_reaction->isolate_byproduct Yes change_catalyst Use Sulfur-Tolerant Catalyst or Stoichiometric Reagent purify_reagents->change_catalyst success Reaction Successful change_catalyst->success optimize_conditions->success isolate_byproduct->optimize_conditions

Caption: A workflow for troubleshooting failed organosulfur reactions.

CatalystPoisoning catalyst Metal Catalyst Active Site product Product (C) catalyst->product Catalyzes formation of poisoned_catalyst Metal Catalyst Blocked Active Site (Metal-Sulfur Bond) reactants Reactants (A + B) reactants->catalyst:f1 Binds to reactants->poisoned_catalyst:f1 Cannot Bind sulfur Sulfur Compound (R-S-R') sulfur->catalyst:f1 Strongly Binds to (Poisoning) no_reaction No Reaction poisoned_catalyst->no_reaction

Caption: Mechanism of metal catalyst poisoning by an organic sulfur compound.

References

Preventing oxidation of thiol group during (3-Fluorophenyl)methanethiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of the thiol group during the synthesis of (3-Fluorophenyl)methanethiol.

Troubleshooting Guide

Issue 1: Low Yield of this compound and Presence of Disulfide Impurity

Potential Cause: Oxidation of the thiol group to form a disulfide bond is a common side reaction, especially when the reaction or workup is exposed to air.[1] Thiols are readily oxidized by atmospheric oxygen.

Recommended Solutions:

  • Inert Atmosphere: Conduct the entire synthesis, including the reaction, workup, and purification, under an inert atmosphere such as argon or nitrogen.[1] This is the most effective preventative measure.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by the freeze-pump-thaw method.

  • Reducing Agents: If disulfide formation is still observed, the disulfide can be reduced back to the thiol. This can be done either by adding a reducing agent to the workup or by treating the purified product.

    Reducing AgentConditionsAdvantagesDisadvantages
    Dithiothreitol (DTT)Typically used in slight excess in a suitable solvent (e.g., methanol, water).Effective and widely used.Can be difficult to remove during purification.[2]
    Tris(2-carboxyethyl)phosphine (TCEP)Used in stoichiometric amounts or slight excess in aqueous or organic solvents.Odorless, selective for disulfides, and effective over a wide pH range. Soluble in water.Can be more expensive than other reducing agents.
    Zinc dust and HClHeterogeneous reaction, typically in a solvent like ethanol or methanol.Inexpensive and effective.Requires acidic conditions and filtration to remove excess zinc.
    2-(Dibenzylamino)propane-1,3-dithiol (DPDT)Used in non-aqueous conditions.Non-malodorous and has a reducing capacity comparable to DTT.[3]Not as commonly available as DTT or TCEP.
  • Direct Use: If the thiol is to be used immediately in a subsequent reaction, consider using the crude product directly after workup to minimize exposure to air during purification.

Experimental Protocol: Reduction of Bis(3-fluorobenzyl) Disulfide

  • Dissolve the crude product containing the disulfide in methanol.

  • Add a 1.1 molar equivalent of dithiothreitol (DTT).

  • Stir the reaction mixture at room temperature under an argon atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting thiol by column chromatography using degassed solvents.

Issue 2: Complex Reaction Mixture with Multiple Side Products

Potential Cause: Besides disulfide formation, other side reactions can occur depending on the synthetic route. For instance, if preparing the thiol from 3-fluorobenzyl bromide and sodium hydrosulfide, over-alkylation can lead to the formation of the corresponding thioether (bis(3-fluorobenzyl) sulfide).

Recommended Solutions:

  • Control of Stoichiometry: Use a slight excess of the sulfur source (e.g., sodium hydrosulfide or thiourea) to minimize the presence of unreacted alkyl halide, which can lead to thioether formation.

  • Thiourea Route: The use of thiourea followed by hydrolysis is often a cleaner method for preparing thiols from alkyl halides as it avoids the direct use of hydrosulfide and can minimize sulfide by-product formation.

Frequently Asked Questions (FAQs)

Q1: How can I visually determine if my this compound has oxidized?

A1: While this compound is a colorless liquid, significant oxidation to the disulfide may not result in a noticeable color change. The most reliable methods for detecting the disulfide impurity are analytical techniques such as Thin Layer Chromatography (TLC), where the disulfide will have a different Rf value, Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: What are the best practices for storing this compound to prevent oxidation?

A2: To ensure the long-term stability of this compound, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. It is also advisable to store it at low temperatures (refrigerated) and protected from light.

Q3: Can I use β-mercaptoethanol (β-ME) to reduce the disulfide of this compound?

A3: Yes, β-mercaptoethanol is a commonly used reducing agent for disulfide bonds.[2] However, it is volatile and has a strong, unpleasant odor.[2] For laboratory-scale synthesis, TCEP or DTT are often preferred due to their lower volatility and, in the case of TCEP, lack of odor.

Q4: Is it necessary to use an inert atmosphere if I am using degassed solvents?

A4: Yes, it is highly recommended. While using degassed solvents is an important step, the reaction will still be exposed to the atmosphere in the headspace of the flask. Maintaining a positive pressure of an inert gas throughout the experiment provides the best protection against oxidation.

Visual Guides

Below are diagrams illustrating the key processes involved in the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_oxidation Potential Oxidation start 3-Fluorobenzyl Bromide reagent + NaSH or 1. Thiourea 2. NaOH(aq) start->reagent Reaction product This compound (Crude) reagent->product workup Aqueous Workup product->workup disulfide Bis(3-fluorobenzyl) disulfide product->disulfide O2 (Air) purification Column Chromatography (Inert Atmosphere) workup->purification workup->disulfide O2 (Air) final_product Pure this compound purification->final_product

Caption: Synthesis workflow for this compound highlighting potential oxidation points.

TroubleshootingLogic start Low Yield or Impure Product check_disulfide Check for Disulfide Impurity (TLC, GC-MS, NMR) start->check_disulfide disulfide_present Disulfide Present? check_disulfide->disulfide_present no_disulfide Other Side Products? disulfide_present->no_disulfide No reduce Treat with Reducing Agent (e.g., DTT, TCEP) disulfide_present->reduce Yes optimize_stoichiometry Optimize Reagent Stoichiometry no_disulfide->optimize_stoichiometry Yes inert_atmosphere Implement/Improve Inert Atmosphere Technique reduce->inert_atmosphere use_thiourea Consider Thiourea Route optimize_stoichiometry->use_thiourea use_thiourea->inert_atmosphere end Improved Synthesis inert_atmosphere->end

Caption: Troubleshooting logic for addressing low yield or impurities in the synthesis.

References

Technical Support Center: Navigating Solubility Challenges of Fluorinated Compounds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique solubility challenges posed by fluorinated compounds in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated compounds poorly soluble in common organic solvents?

A1: The solubility behavior of fluorinated compounds is governed by their unique electronic properties. The high electronegativity of fluorine atoms creates a nonpolar molecular surface, leading to weak van der Waals interactions with many hydrocarbon-based organic solvents. This "lipophobic" (fat-repelling) nature, in addition to being "hydrophobic" (water-repelling), results in low solubility in both polar and non-polar organic solvents.

Q2: What are "fluorous" solvents and when should I use them?

Q3: What is a "fluorous tag" and how can it help with solubility and purification?

A3: A fluorous tag is a perfluoroalkyl chain that is synthetically attached to a molecule of interest. This technique is a cornerstone of "fluorous chemistry." By tagging a non-fluorinated compound, you can significantly increase its solubility in fluorous solvents. This is primarily used as a purification strategy. After a reaction, the fluorous-tagged product can be selectively extracted from the reaction mixture using a fluorous solvent or by fluorous solid-phase extraction (F-SPE), simplifying purification.

Q4: Can temperature be used to improve the solubility of my fluorinated compound?

Q5: What are co-solvents and how do they work to improve solubility?

A5: Co-solvents are a mixture of two or more solvents used to dissolve a solute that is not adequately soluble in a single solvent. For fluorinated compounds, a common strategy is to use a mixture of a standard organic solvent (like acetonitrile or THF) with a fluorinated alcohol, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE).[4] The fluorinated alcohol can help to bridge the polarity gap between the fluorinated solute and the organic solvent, improving overall solubility.

Troubleshooting Guide: Addressing Solubility Issues In-Situ

This guide provides a step-by-step approach to troubleshoot solubility problems encountered during your experiments.

Problem: My fluorinated starting material is not dissolving in the chosen reaction solvent.

G A Initial Observation: Fluorinated starting material is insoluble. B Step 1: Gentle Heating Increase temperature incrementally (e.g., to 40-60 °C). Monitor for dissolution. A->B C Is the compound now soluble? B->C D Proceed with the reaction. Monitor for precipitation upon cooling or addition of other reagents. C->D Yes E Step 2: Add a Co-solvent Introduce a small amount (5-20% v/v) of a fluorinated alcohol (e.g., HFIP, TFE) or a more polar/nonpolar solvent. C->E No F Is the compound now soluble? E->F G Proceed with the reaction. Note the new solvent system. F->G Yes I Step 4: Employ Sonication Use an ultrasonic bath to aid dissolution through mechanical agitation. F->I No H Step 3: Consider a Different Primary Solvent Consult solvent miscibility charts. Try a fluorous solvent for highly fluorinated compounds. L Step 5: Investigate Phase-Transfer Catalysis (for ionic fluorides) Add a phase-transfer catalyst (e.g., crown ether, quaternary ammonium salt). H->L J Is the compound now soluble? I->J J->H No K Proceed with the reaction. J->K Yes

Caption: Troubleshooting workflow for an insoluble fluorinated starting material.

Problem: My fluorinated product or intermediate precipitates out of the reaction mixture.

  • Analyze the Precipitate : If possible, isolate and analyze the precipitate to confirm its identity. This will help determine if it is the desired product, an intermediate, or a byproduct.

  • Increase Temperature : Gently warm the reaction mixture. If the precipitate redissolves, the reaction may need to be run at a higher temperature to maintain homogeneity.

  • Add a Co-solvent : Introduce a co-solvent that is known to dissolve the suspected precipitate. Add it slowly and monitor for redissolution.

  • Dilute the Reaction : Increasing the total volume of the solvent can sometimes keep the product in solution.

  • Modify the Workup : If precipitation occurs during the workup, consider using a different extraction solvent or performing the workup at a different temperature.

Quantitative Solubility Data

Obtaining precise, quantitative solubility data for a wide range of fluorinated compounds is challenging as this information is not always readily available in the literature. The following table provides a summary of some reported solubility data.

Fluorinated CompoundSolventTemperature (°C)Solubility
Perfluorooctanesulfonic acid (PFOS)MethanolNot Specified37.1 g/L[5][6]
Perfluorooctanesulfonic acid (PFOS)AcetonitrileNot Specified12 g/L[5]
Selectfluor™ (F-TEDA-BF4)AcetonitrileNot SpecifiedSlightly Soluble[7][8]
Selectfluor™ (F-TEDA-BF4)Dimethylformamide (DMF)Not SpecifiedSlightly Soluble[8]
Selectfluor™ (F-TEDA-BF4)MethanolNot SpecifiedSlightly Soluble[7]
Selectfluor™ (F-TEDA-BF4)WaterNot SpecifiedSlightly Soluble[7][8]
3-(Trifluoromethyl)benzoic acidDense Carbon Dioxide35~7 wt %[9]
3,4-Difluorobenzoic acidDense Carbon Dioxide351.3 wt %[9]
3-Fluorobenzoic acidDense Carbon Dioxide35~1 wt %[9]
TriflupromazineDense Carbon Dioxide434.4 wt %[9]

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility with a Co-solvent
  • Initial Setup : To your reaction vessel containing the poorly soluble fluorinated compound, add the primary organic solvent (e.g., acetonitrile, THF, dichloromethane).

  • Stirring : Begin vigorous stirring of the suspension at room temperature.

  • Co-solvent Addition : Slowly add a co-solvent, such as HFIP or TFE, dropwise. Start with a small volume (e.g., 5% of the total reaction volume).

  • Observation : Monitor the mixture for any signs of dissolution.

  • Incremental Addition : If the compound remains insoluble, continue to add the co-solvent in small increments (e.g., 5% at a time) up to a total of 20-30% of the final reaction volume.

  • Gentle Heating : If solubility is still an issue, gently warm the mixture (e.g., to 40 °C) while continuing to stir.

  • Proceed with Reaction : Once the compound has dissolved, proceed with the addition of other reagents. Be aware that the addition of other components may affect the solubility.

Protocol 2: Utilizing Phase-Transfer Catalysis for Insoluble Fluoride Salts

Many fluorination reactions utilize inorganic fluoride salts (e.g., KF, CsF) which have very low solubility in organic solvents. Phase-transfer catalysis is a powerful technique to overcome this.

G cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase A Insoluble Fluoride Salt (e.g., KF, CsF) B Phase-Transfer Catalyst (PTC) (e.g., 18-crown-6, [R4N]+X-) C Soluble [PTC-F] Complex B->C Complexation at interface D Organic Substrate (R-X) C->D Fluoride transfer E Fluorinated Product (R-F) D->E Nucleophilic attack F Regenerated PTC E->F F->B Catalytic Cycle

References

Technical Support Center: Catalyst Deactivation in Large-Scale Thiol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the large-scale synthesis of thiols.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation.

Problem 1: Gradual or rapid decrease in product yield and catalyst activity.

This is the most common indicator of catalyst deactivation. The underlying cause can be poisoning, fouling (coking), or thermal degradation (sintering).

Initial Diagnostic Steps:

  • Record Process Data: Compile data on reaction temperature, pressure, feed flow rates, and product yield over time. A sudden drop may indicate a process upset or acute poisoning, while a gradual decline suggests slower deactivation mechanisms like coking or sintering.

  • Analyze Feedstock: Re-verify the purity of your alcohol and hydrogen sulfide (H₂S) feedstocks. The presence of unexpected impurities is a common cause of catalyst poisoning.

  • Inspect the Catalyst: If possible and safe, visually inspect the catalyst bed for any changes in color (e.g., darkening due to coke) or signs of physical degradation.

The following flowchart outlines a general troubleshooting workflow:

Troubleshooting_Workflow start Low Product Yield / Activity check_process Review Process Data (Temp, Pressure, Flow) start->check_process check_feed Analyze Feedstock Purity check_process->check_feed symptom_pressure Increased Pressure Drop? check_feed->symptom_pressure symptom_temp High Reaction Temperature? symptom_pressure->symptom_temp No coking High Probability of Coking (Fouling) symptom_pressure->coking Yes sintering High Probability of Sintering (Thermal Degradation) symptom_temp->sintering Yes poisoning High Probability of Poisoning symptom_temp->poisoning No action_coking Characterize Coke (TPO) Regenerate via Calcination coking->action_coking action_sintering Characterize Surface Area (BET) Optimize Temperature Profile sintering->action_sintering action_poisoning Identify & Remove Poison Implement Feed Purification poisoning->action_poisoning

Caption: Troubleshooting workflow for decreased catalyst activity.

Problem 2: Increased pressure drop across the reactor bed.

An increasing pressure drop is a strong indicator of physical blockages within the catalyst bed.

Potential Causes and Solutions:

  • Fouling (Coking): The deposition of carbonaceous materials (coke) on and between catalyst particles can obstruct the flow path.

    • Diagnosis: Temperature Programmed Oxidation (TPO) can quantify the amount and type of coke.

    • Solution: Regenerate the catalyst through controlled calcination to burn off the coke.

  • Catalyst Attrition: Mechanical stress can cause catalyst pellets or extrudates to break down into smaller particles (fines), which then pack together and increase flow resistance.

    • Diagnosis: Post-reaction analysis of the catalyst particle size distribution.

    • Solution: Use a catalyst with higher mechanical strength. Optimize reactor loading procedures to minimize stress on the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts for large-scale thiol synthesis?

A1: The industrial synthesis of thiols, such as methanethiol from methanol and hydrogen sulfide, predominantly uses solid acid catalysts. Tungsten-alumina catalysts, often promoted with an alkali metal, are a major segment for methanol thiolation. Other acidic materials like gamma-alumina (γ-Al₂O₃) are also widely employed due to their cost-effectiveness and moderate Lewis acidity, which favors high selectivity to the desired thiol.[1][2]

Q2: What is catalyst poisoning and what are the common poisons in thiol synthesis?

A2: Catalyst poisoning occurs when impurities in the feedstock strongly adsorb to the active sites of the catalyst, rendering them inactive. In thiol synthesis, common poisons include:

  • Sulfur Compounds: While H₂S is a reactant, other sulfur species like dimethyl disulfide (DMDS) can act as poisons, particularly for metallic sites on some catalysts.[3]

  • Water: For moisture-sensitive catalysts, water in the alcohol feed can lead to a loss of acidic sites.

  • Other Feedstock Impurities: Technical-grade alcohols may contain contaminants like aldehydes, ketones, or other organic compounds that can lead to side reactions and coke formation.[4][5] Industrial H₂S streams can contain CO, CO₂, and light hydrocarbons which may also interact with the catalyst surface.[6][7]

Q3: How does coking or fouling deactivate the catalyst?

A3: Coking is the deposition of heavy, carbon-rich compounds on the catalyst surface. In thiol synthesis over acid catalysts, coke can form through the polymerization of reactants or products. These deposits physically block the pores and cover the active acid sites, preventing reactants from accessing them. This leads to a loss of activity and can increase the pressure drop across the reactor.[8]

Q4: What is sintering and when is it a concern?

A4: Sintering is the thermal degradation of a catalyst, where high temperatures cause the small crystallites of the active phase or the support material to agglomerate into larger particles. This process leads to an irreversible loss of active surface area. Sintering is a significant concern in high-temperature catalytic processes. The rate of sintering increases exponentially with temperature.[9][10]

Q5: Can a deactivated catalyst be regenerated?

A5: Yes, in many cases. The appropriate regeneration method depends on the deactivation mechanism:

  • For Coking: The most common method is calcination , which involves a controlled burn-off of the coke in an oxidizing atmosphere (e.g., air or dilute oxygen).[11]

  • For Reversible Poisoning: In some cases, simply removing the poison from the feed and flushing the system can restore some activity.

  • For Sintering: Sintering is generally irreversible. The focus here is on prevention by operating at optimal temperatures.

The following diagram illustrates the deactivation and regeneration cycle for a coked catalyst:

Deactivation_Regeneration_Cycle Fresh_Catalyst Fresh Catalyst High Activity High Surface Area Deactivated_Catalyst Deactivated Catalyst Low Activity Blocked Pores (Coke) Fresh_Catalyst->Deactivated_Catalyst Coking during Thiol Synthesis Regenerated_Catalyst Regenerated Catalyst Restored Activity Cleaned Surface Deactivated_Catalyst->Regenerated_Catalyst Calcination (Coke Burn-off) Regenerated_Catalyst->Fresh_Catalyst Reuse in Reaction

Caption: Catalyst deactivation by coking and subsequent regeneration.

Quantitative Data Summary

Deactivation ParameterCatalyst TypeTypical ObservationPotential Impact on Performance
Surface Area Loss (Sintering) Supported Metal CatalystsReduction of >50% at temperatures >500°C.[10]Significant and irreversible loss of active sites.
Coke Deposition (Fouling) Solid Acids (e.g., Alumina)5-20 wt% coke on spent catalyst.Pore blockage, loss of acid sites, increased pressure drop.
Poisoning by Sulfur Metal-based catalystsDeactivation at ppm levels of H₂S in feed.Complete loss of activity of metallic function.

Experimental Protocols

Protocol 1: Characterization of Coked Catalyst by Temperature-Programmed Oxidation (TPO)

Objective: To quantify the amount of coke deposited on a spent catalyst and determine the temperature of coke combustion.

Methodology:

  • Sample Preparation: A known mass (e.g., 20-100 mg) of the spent catalyst is loaded into a quartz reactor tube.

  • Pre-treatment: The sample is heated under an inert gas (e.g., Helium or Nitrogen) flow (e.g., 20-50 mL/min) to a temperature sufficient to remove any adsorbed water and volatile organics (e.g., 150-200°C).

  • Oxidation: The gas is switched to a dilute oxygen mixture (e.g., 1-5% O₂ in He) at a constant flow rate.

  • Temperature Program: The temperature is ramped linearly (e.g., 10°C/min) to a final temperature (e.g., 800-900°C).

  • Detection: The off-gas is continuously analyzed by a thermal conductivity detector (TCD) or a mass spectrometer to measure the concentration of CO₂ (and CO) produced from coke combustion.

  • Quantification: The amount of coke is calculated by integrating the area under the CO₂ and CO evolution peaks and comparing it to a calibration standard.[12][13]

Protocol 2: Surface Area Analysis by BET (Brunauer-Emmett-Teller) Method

Objective: To measure the specific surface area of fresh, spent, and regenerated catalysts to assess the extent of sintering or pore blockage.

Methodology:

  • Sample Preparation: A known mass of the catalyst sample is placed in a sample tube.

  • Degassing: The sample is heated under vacuum or a flow of inert gas to remove adsorbed contaminants from the surface. The temperature and duration of degassing depend on the nature of the material.[3]

  • Analysis: The sample tube is cooled to cryogenic temperature (typically liquid nitrogen at 77K). An analysis gas, usually nitrogen, is introduced into the sample tube at a series of controlled pressures.

  • Isotherm Generation: The amount of gas adsorbed at each pressure is measured, generating an adsorption isotherm.

  • Calculation: The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of approximately 0.05 to 0.35 to calculate the monolayer volume of adsorbed gas. From this, the total surface area of the sample is determined.[14][15][16]

Protocol 3: Regeneration of Coked Solid Acid Catalyst by Calcination

Objective: To remove carbonaceous deposits from a deactivated catalyst and restore its activity.

Methodology:

  • Catalyst Recovery: After the reaction, the deactivated catalyst is removed from the reactor.

  • Purging: The catalyst bed is purged with an inert gas (e.g., nitrogen) to remove residual hydrocarbons.

  • Heating: The catalyst is heated in a controlled manner in the presence of a dilute stream of air or an oxygen/nitrogen mixture. The initial temperature should be low to avoid rapid, uncontrolled combustion of the coke, which can cause thermal damage to the catalyst.

  • Temperature Ramp: The temperature is slowly ramped (e.g., 1-5°C/min) to a final calcination temperature, typically between 400°C and 600°C, depending on the catalyst's thermal stability.[17]

  • Holding: The catalyst is held at the final temperature for a set period (e.g., 2-6 hours) until the coke is completely combusted, which can be confirmed by monitoring the CO₂ concentration in the off-gas.

  • Cooling: The catalyst is cooled down under a stream of dry, inert gas before being re-introduced to the reactor.[11]

References

Minimizing impurities in the final product of (3-Fluorophenyl)methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (3-Fluorophenyl)methanethiol. Our aim is to help you minimize impurities in your final product through optimized synthesis and purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The two most prevalent impurities are the corresponding sulfide and disulfide. The sulfide, bis(3-fluorobenzyl) sulfide, forms when the this compound product reacts with the starting material, 3-fluorobenzyl halide. The disulfide, bis(3-fluorobenzyl) disulfide, is a result of the oxidation of the thiol product.

Q2: How can I minimize the formation of bis(3-fluorobenzyl) sulfide?

A2: To reduce the formation of the sulfide impurity, it is recommended to use the thiourea method for synthesis. This approach avoids the direct use of a strong base with the free thiol in the presence of the alkyl halide, which can lead to the undesired side reaction. Alternatively, if using the sodium hydrosulfide method, employing a significant excess of sodium hydrosulfide can help to favor the formation of the thiol over the sulfide.

Q3: What conditions favor the formation of the disulfide impurity?

A3: The disulfide impurity is formed through the oxidation of this compound. This can be promoted by exposure to air (oxygen), especially at elevated temperatures or in the presence of trace metal catalysts. To minimize this, it is crucial to conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.

Q4: What is the best method for purifying the final product?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities. For small-scale purification, column chromatography on silica gel is often effective. For larger quantities, vacuum distillation is a suitable method for separating the desired thiol from less volatile impurities. Recrystallization of the S-(3-fluorobenzyl)isothiouronium chloride intermediate before hydrolysis can also significantly improve the purity of the final product.

Q5: How can I monitor the progress of the reaction and the purity of the product?

A5: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress by observing the disappearance of the starting material. For assessing the purity of the final product and identifying impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Extend the reaction time and monitor by TLC until the starting material is consumed.- Ensure the quality and stoichiometry of your reagents.
Product loss during work-up.- Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with a suitable organic solvent.- Avoid overly vigorous washing that could lead to emulsion formation.
Suboptimal reaction temperature.- For the reaction of 3-fluorobenzyl halide with thiourea, refluxing in a suitable solvent like ethanol is typically effective. Ensure the temperature is maintained.
Presence of a Significant Amount of bis(3-fluorobenzyl) sulfide Reaction of the thiol product with the starting halide.- Use the thiourea method to avoid having the reactive thiolate present with the halide.- If using the hydrosulfide method, ensure a large excess of sodium hydrosulfide is used.
Presence of a Significant Amount of bis(3-fluorobenzyl) disulfide Oxidation of the thiol product.- Maintain an inert atmosphere (nitrogen or argon) throughout the reaction and work-up.- Use degassed solvents.- Avoid prolonged exposure to air and heat.
Final Product is a Discolored Oil or Solid Presence of polymeric or high molecular weight impurities.- Purify by vacuum distillation to separate the desired product from non-volatile impurities.- Consider a charcoal treatment of the solution before the final purification step.
Difficulty in Isolating the Product after Hydrolysis Incorrect pH during work-up.- After the basic hydrolysis of the S-(3-fluorobenzyl)isothiouronium salt, ensure the solution is carefully neutralized or slightly acidified to protonate the thiolate and allow for extraction into an organic solvent.

Experimental Protocols

Synthesis of this compound via the Thiourea Method

This protocol is a general guideline and may require optimization for specific experimental setups.

Step 1: Synthesis of S-(3-fluorobenzyl)isothiouronium chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.

  • To this solution, add 3-fluorobenzyl chloride (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the S-(3-fluorobenzyl)isothiouronium chloride.

  • Collect the white solid by filtration and wash with cold ethanol.

  • (Optional but recommended for higher purity) Recrystallize the S-(3-fluorobenzyl)isothiouronium chloride from ethanol or a mixture of ethanol and water.

Step 2: Hydrolysis to this compound

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the S-(3-fluorobenzyl)isothiouronium chloride in a degassed solution of sodium hydroxide (e.g., 10% aqueous solution).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1 M HCl) to a neutral or slightly acidic pH.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

Step 3: Purification

  • For small-scale purification, the crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

  • For larger quantities, purify the crude product by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Isothiouronium Salt Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification 3-Fluorobenzyl_chloride 3-Fluorobenzyl chloride Reaction_1 Reaction in Ethanol (Reflux) 3-Fluorobenzyl_chloride->Reaction_1 Thiourea Thiourea Thiourea->Reaction_1 Isothiouronium_salt S-(3-fluorobenzyl)isothiouronium chloride Reaction_1->Isothiouronium_salt Recrystallization Recrystallization (Optional) Isothiouronium_salt->Recrystallization Reaction_2 Hydrolysis (Reflux) Isothiouronium_salt->Reaction_2 Unhurified Salt Recrystallization->Reaction_2 Purified Salt NaOH_solution Aqueous NaOH NaOH_solution->Reaction_2 Acidification Acidification Reaction_2->Acidification Extraction Extraction Acidification->Extraction Crude_product Crude this compound Extraction->Crude_product Purification Purification Crude_product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Troubleshooting_Logic Start Low Purity of Final Product Check_Impurities Identify Impurities (GC-MS) Start->Check_Impurities Sulfide_Impurity High Sulfide Impurity? Check_Impurities->Sulfide_Impurity Disulfide_Impurity High Disulfide Impurity? Sulfide_Impurity->Disulfide_Impurity No Action_Sulfide Use Thiourea Method or Excess Hydrosulfide Sulfide_Impurity->Action_Sulfide Yes Other_Impurities Other Impurities Present Disulfide_Impurity->Other_Impurities No Action_Disulfide Use Inert Atmosphere and Degassed Solvents Disulfide_Impurity->Action_Disulfide Yes Action_Other Purify Starting Materials and Optimize Purification Other_Impurities->Action_Other Yes End Improved Purity Other_Impurities->End No Action_Sulfide->End Action_Disulfide->End Action_Other->End

Caption: Troubleshooting decision tree for low purity issues.

Validation & Comparative

A Comparative Analysis of (3-Fluorophenyl)methanethiol and (4-Fluorophenyl)methanethiol Reactivity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic effects of fluorine substitution on the reactivity of benzylic thiols, providing a theoretical framework and practical experimental protocols for researchers, scientists, and drug development professionals.

This guide offers a comprehensive comparison of the reactivity of (3-Fluorophenyl)methanethiol and (4-Fluorophenyl)methanethiol. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this document provides a robust theoretical analysis based on established principles of physical organic chemistry, supported by Hammett constants. Furthermore, detailed experimental protocols are presented to enable researchers to conduct their own comparative studies.

Theoretical Reactivity Comparison: An Analysis of Electronic Effects

The primary difference in reactivity between this compound and (4-Fluorophenyl)methanethiol arises from the electronic influence of the fluorine atom's position on the phenyl ring. These effects can be understood through a combination of inductive and resonance effects, which are quantified by Hammett constants (σ).

The fluorine atom is an electronegative element, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M). The net electronic effect of the fluorine substituent is a combination of these two opposing forces and is highly dependent on its position relative to the reactive center, in this case, the methylene-thiol group (-CH₂SH).

Substituent PositionInductive EffectResonance EffectNet Electronic EffectHammett Constant (σ)Predicted Effect on Acidity (pKa)Predicted Effect on Nucleophilicity
meta-Fluoro (3-F) Strongly electron-withdrawing (-I)Weak or negligible (+M)Primarily electron-withdrawingσ_meta_ = +0.34[1]Increases acidity (lowers pKa)Decreases nucleophilicity
para-Fluoro (4-F) Electron-withdrawing (-I)Electron-donating (+M)Weakly electron-donating overallσ_para_ = +0.05[1]Slightly decreases acidity (raises pKa)Slightly increases nucleophilicity

Acidity: The acidity of the thiol group (-SH) is determined by the stability of the resulting thiolate anion (-S⁻). Electron-withdrawing groups stabilize the negative charge on the sulfur atom, thereby increasing acidity (lowering the pKa).

  • This compound: The fluorine atom in the meta position exerts a strong inductive electron-withdrawing effect, stabilizing the thiolate anion. Therefore, this compound is predicted to be the stronger acid .

  • (4-Fluorophenyl)methanethiol: In the para position, the electron-donating resonance effect of the fluorine atom partially counteracts its inductive effect. This leads to a less effective stabilization of the thiolate anion compared to the meta isomer. Consequently, (4-Fluorophenyl)methanethiol is predicted to be the weaker acid .

Nucleophilicity: The nucleophilicity of the thiol is related to the availability of the lone pair of electrons on the sulfur atom. Electron-donating groups increase the electron density on the sulfur, enhancing its nucleophilicity.

  • This compound: The strong electron-withdrawing nature of the meta-fluoro group reduces the electron density on the sulfur atom, making it a weaker nucleophile .

  • (4-Fluorophenyl)methanethiol: The net weakly electron-donating character of the para-fluoro group slightly increases the electron density on the sulfur, making it a stronger nucleophile compared to its meta counterpart.

Experimental Protocols for Reactivity Comparison

To empirically validate the theoretical predictions, the following experimental protocols for S-alkylation and oxidation reactions can be employed. These reactions are common for thiols and are sensitive to changes in nucleophilicity and susceptibility to oxidation.

Comparative S-Alkylation with Benzyl Bromide

This experiment aims to compare the nucleophilicity of the two isomers by reacting them with an electrophile, benzyl bromide. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • (4-Fluorophenyl)methanethiol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Internal standard for GC/HPLC analysis (e.g., decane)

Procedure:

  • Prepare equimolar solutions of this compound and (4-Fluorophenyl)methanethiol in acetonitrile.

  • In separate reaction vessels, to each thiol solution, add 1.2 equivalents of potassium carbonate.

  • To initiate the reaction, add 1.0 equivalent of benzyl bromide to each reaction vessel simultaneously.

  • Maintain the reactions at a constant temperature (e.g., room temperature or slightly elevated) and stir vigorously.

  • At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by adding a small amount of dilute acid.

  • Prepare the samples for GC/HPLC analysis by adding an internal standard and diluting appropriately.

  • Analyze the samples to determine the concentration of the unreacted thiol and the formed sulfide product.

  • Plot the concentration of the product versus time for both reactions to determine the initial reaction rates. The isomer with the higher initial rate is the more potent nucleophile.

Comparative Oxidation to Disulfide

This experiment compares the susceptibility of the two thiols to oxidation, which can be influenced by the electron density on the sulfur atom. A mild oxidizing agent like hydrogen peroxide with a catalytic amount of iodine can be used.

Materials:

  • This compound

  • (4-Fluorophenyl)methanethiol

  • Hydrogen peroxide (30% solution)

  • Iodine (catalytic amount)

  • Methanol or another suitable solvent

  • Internal standard for GC/HPLC analysis

Procedure:

  • Prepare equimolar solutions of this compound and (4-Fluorophenyl)methanethiol in methanol.

  • In separate reaction vessels, add a catalytic amount of iodine (e.g., 1 mol%) to each thiol solution.

  • To initiate the oxidation, add 1.1 equivalents of hydrogen peroxide to each reaction vessel simultaneously.

  • Stir the reactions at room temperature and monitor the progress by TLC or GC/HPLC.

  • At regular time intervals, withdraw aliquots and analyze them to determine the consumption of the thiol and the formation of the corresponding disulfide.

  • Compare the reaction rates to determine which isomer is more readily oxidized.

Potential Biological Relevance and Signaling Pathways

While specific signaling pathways involving this compound and (4-Fluorophenyl)methanethiol are not extensively documented, the introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and bioavailability. Thiols are known to play crucial roles in various biological processes, including antioxidant defense and redox signaling.

It is plausible that these fluorinated benzyl thiols could interact with biological systems in several ways:

  • Enzyme Inhibition: The thiol group can act as a nucleophile and interact with electrophilic sites on enzymes. The differing nucleophilicity of the two isomers could lead to different potencies as enzyme inhibitors.

  • Redox Modulation: Thiols can participate in redox reactions within the cellular environment. The susceptibility to oxidation could influence their ability to modulate cellular redox state.

  • Metabolic Stability: The position of the fluorine atom can influence the metabolic stability of the compound by blocking sites of oxidation by cytochrome P450 enzymes.

Further research is needed to elucidate the specific biological targets and signaling pathways that may be modulated by these compounds.

Visualizing Reaction Workflows

To facilitate the understanding of the proposed experimental designs, the following workflow diagrams are provided.

S_Alkylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis Thiol_3F (3-F-Ph)CH2SH Solution Reaction_3F Reaction Vessel 1 (3-F isomer) Thiol_3F->Reaction_3F Thiol_4F (4-F-Ph)CH2SH Solution Reaction_4F Reaction Vessel 2 (4-F isomer) Thiol_4F->Reaction_4F Base K2CO3 Base->Reaction_3F Base->Reaction_4F Electrophile Benzyl Bromide Electrophile->Reaction_3F Electrophile->Reaction_4F Sampling Time-course Sampling Reaction_3F->Sampling Reaction_4F->Sampling Quenching Reaction Quenching Sampling->Quenching GC_HPLC GC/HPLC Analysis Quenching->GC_HPLC Data Data Analysis (Rate Determination) GC_HPLC->Data

Caption: Workflow for Comparative S-Alkylation.

Oxidation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis Thiol_3F (3-F-Ph)CH2SH Solution Reaction_3F Reaction Vessel 1 (3-F isomer) Thiol_3F->Reaction_3F Thiol_4F (4-F-Ph)CH2SH Solution Reaction_4F Reaction Vessel 2 (4-F isomer) Thiol_4F->Reaction_4F Catalyst Iodine (cat.) Catalyst->Reaction_3F Catalyst->Reaction_4F Oxidant H2O2 Oxidant->Reaction_3F Oxidant->Reaction_4F Monitoring TLC / GC-HPLC Monitoring Reaction_3F->Monitoring Reaction_4F->Monitoring Data Data Analysis (Rate Comparison) Monitoring->Data

Caption: Workflow for Comparative Oxidation.

Logical_Reactivity_Comparison cluster_isomer1 This compound cluster_isomer2 (4-Fluorophenyl)methanethiol F_meta Fluorine at meta-position Inductive_meta Strong -I Effect F_meta->Inductive_meta Resonance_meta Negligible +M Effect F_meta->Resonance_meta Net_meta Strongly Electron-Withdrawing Inductive_meta->Net_meta Resonance_meta->Net_meta Acidity_meta Higher Acidity (Lower pKa) Net_meta->Acidity_meta Nucleophilicity_meta Lower Nucleophilicity Net_meta->Nucleophilicity_meta F_para Fluorine at para-position Inductive_para -I Effect F_para->Inductive_para Resonance_para +M Effect F_para->Resonance_para Net_para Weakly Electron-Donating Inductive_para->Net_para Resonance_para->Net_para Acidity_para Lower Acidity (Higher pKa) Net_para->Acidity_para Nucleophilicity_para Higher Nucleophilicity Net_para->Nucleophilicity_para

Caption: Electronic Effects on Reactivity.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzenethiols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for optimizing physicochemical and pharmacological properties. This guide provides an objective comparison of fluorinated and non-fluorinated benzenethiols, supported by experimental data, to inform rational drug design and development.

The introduction of fluorine atoms to the benzene ring of a benzenethiol molecule dramatically alters its electronic properties, which in turn influences its acidity, reactivity, binding affinity for biological targets, and metabolic stability.[1] Understanding these differences is crucial for leveraging the unique characteristics of fluorinated compounds in medicinal chemistry and materials science.

Physicochemical Properties: The Impact of Fluorination

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which is a primary determinant of the altered properties of fluorinated benzenethiols.[1] This effect becomes more pronounced with an increasing number of fluorine substitutions.

A key physicochemical property affected is the acidity of the thiol proton (pKa). The electron-withdrawing nature of fluorine stabilizes the thiolate anion, resulting in a lower pKa and thus a more acidic thiol.[1] This increased acidity can be critical for interactions with biological targets, such as metalloenzymes, or for enhancing catalytic activity.[1]

Another important parameter is lipophilicity, often expressed as logP. Fluorination generally increases the lipophilicity of a molecule, which can influence its membrane permeability and overall pharmacokinetic profile.[1]

Comparative Data on Physicochemical Properties

The following table summarizes the pKa and logP values for benzenethiol and its fluorinated analogs.

CompoundpKalogP
Benzenethiol~6.62.52
4-Fluorobenzenethiol~6.12.71
Pentafluorobenzenethiol2.683.10

Note: The data presented is a compilation from various sources and should be considered representative.[1]

Performance in Biological Systems: A Comparative Overview

The alterations in physicochemical properties due to fluorination have significant consequences for the biological activity of benzenethiols, particularly in the context of drug design.

Binding Affinity

The introduction of fluorine can modulate the binding affinity of a benzenethiol derivative to its biological target.[1] This can be attributed to a variety of factors, including altered pKa, which affects the ionization state of the thiol at physiological pH, and the potential for new interactions, such as hydrogen bonds or dipole-dipole interactions, within the binding pocket. Protein tyrosine phosphatases (PTPs) are a class of enzymes where the active site contains a critical cysteine residue, making them a relevant target for benzenethiol-based inhibitors.[2][3]

The following table provides representative inhibition data for a non-fluorinated and a fluorinated compound against Protein Tyrosine Phosphatase 1B (PTP1B), a key drug target for diabetes and obesity.[1][4]

CompoundTargetAssay TypeInhibition (IC50)
Representative PTP1B Inhibitor 1PTP1BEnzymatic Assay6.7 ± 3.3 µM
Representative PTP1B Inhibitor 2PTP1BEnzymatic Assay0.7 ± 0.1 µM

Note: The data presented is from different studies and is intended to be representative of the potential for fluorinated compounds to exhibit enhanced binding affinity. Direct comparison should be made with caution.[4]

Reactivity

The reactivity of benzenethiols is also significantly influenced by fluorination. The nucleophilicity of the corresponding thiolate is modulated by the electron-withdrawing fluorine substituents.[1] For highly fluorinated benzenethiols, such as pentafluorobenzenethiol, the electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is not readily observed with non-fluorinated benzenethiol.[1]

Another key reaction for thiols is thiol-disulfide exchange. The rate of this reaction is dependent on the nucleophilicity of the attacking thiolate. While the increased acidity of fluorinated benzenethiols leads to a higher concentration of the more nucleophilic thiolate at a given pH, the intrinsic nucleophilicity of that thiolate is reduced by the electron-withdrawing fluorine atoms. The overall effect on the reaction rate is a balance of these two opposing factors. The uncatalyzed thiol-disulfide exchange reactions are generally slow, with second-order rate constants in the range of 0.1-10 M⁻¹s⁻¹ at pH 7.[5][6]

The following table presents representative second-order rate constants for a nucleophilic aromatic substitution reaction.

ReactionNucleophileRate Constant (k)
1-Fluoro-2,4-dinitrobenzene + Piperidine (in Toluene)Piperidine0.011 M⁻¹s⁻¹
1-Chloro-2,4-dinitrobenzene + Piperidine (in Toluene)Piperidine0.00018 M⁻¹s⁻¹

Note: This data for a different nucleophile and electrophile is provided to illustrate the general principle of how a C-F bond can be more labile than a C-Cl bond in SNAr reactions under certain conditions.[7]

Metabolic Stability

A significant advantage of incorporating fluorine into drug candidates is the potential for enhanced metabolic stability.[1] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) family.[1] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, it is possible to "block" oxidative metabolism, leading to a longer half-life and improved bioavailability.

The metabolic stability of a compound is often assessed in vitro using liver microsomes, and the key parameters measured are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.

Compound TypeHalf-life (t½)Intrinsic Clearance (CLint)
Non-fluorinated AnalogShorterHigher
Fluorinated AnalogLongerLower

Note: This table represents a general trend observed for many classes of compounds. Specific values will vary depending on the molecule and the position of fluorination.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol for pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a benzenethiol derivative.

Materials:

  • Potentiometer with a calibrated pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Reaction vessel (beaker)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • 0.15 M potassium chloride (KCl) solution

  • Nitrogen gas source

  • Solvent (e.g., water-ethanol mixture)

  • Benzenethiol compound

Procedure:

  • Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[8]

  • Sample Preparation: Accurately weigh and dissolve the benzenethiol compound in a suitable solvent to a concentration of approximately 1 mM.[9]

  • Titration Setup: Place 20 mL of the sample solution in the reaction vessel with a magnetic stir bar. Immerse the pH electrode into the solution. Maintain a constant ionic strength by ensuring the solution contains 0.15 M KCl.[9]

  • Inert Atmosphere: Purge the solution with nitrogen gas to displace dissolved oxygen, which can oxidize the thiol.[8]

  • Acidification: Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[9]

  • Titration: Begin the titration by adding small, precise volumes of the standardized 0.1 M NaOH solution from the burette. Record the pH reading after each addition, ensuring the reading is stable.[9]

  • Endpoint: Continue the titration until the pH reaches approximately 12-12.5 and stabilizes.[9]

  • Data Analysis: Plot the pH readings versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the curve.[1][8]

Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled human or animal liver microsomes

  • Test compound

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Incubator or water bath at 37°C

  • Acetonitrile (with internal standard) for reaction termination

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 20 mM in DMSO). Dilute this stock in acetonitrile to 125 µM.[10]

    • Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl₂, and the NADPH regenerating system.[10]

  • Incubation:

    • In a 96-well plate format, add the liver microsomal incubation medium.[10]

    • Add the test compound to the wells to a final concentration of 2 µM. The final acetonitrile concentration should be low (e.g., 1.6%).[10]

    • Pre-incubate the plate at 37°C with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add phosphate buffer instead.[10]

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 7, 15, 25, and 40 minutes), terminate the reaction by adding a 5-fold volume of ice-cold acetonitrile containing an internal standard.[10]

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.[10]

  • Analysis:

    • Analyze the supernatant using an LC-MS/MS system to quantify the remaining parent compound at each time point.[2]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate equation, taking into account the microsomal protein concentration.[10]

Protocol for Competitive Binding Assay Using Fluorescence Polarization

Objective: To determine the binding affinity (IC50 or Ki) of a test compound for a target protein.

Materials:

  • Target protein (e.g., PTP1B C215S mutant)

  • Fluorescently labeled probe that binds to the active site of the target protein

  • Test compounds (potential inhibitors)

  • Assay buffer (e.g., 50 mM 3,3-dimethylglutarate, pH 7.0, 1 mM EDTA, with ionic strength adjusted to 0.15 M with NaCl)[8]

  • Black 384-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In the wells of the 384-well plate, add the test compound solutions.

    • Add the fluorescently labeled probe at a fixed concentration.[8]

    • Add the target protein at a fixed concentration. The final assay volume is typically 50 µL.[8]

    • Include control wells with only the probe and protein (for maximum polarization) and wells with only the probe (for minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2 hours).[11]

  • Measurement:

    • Measure the fluorescence polarization using a plate reader with the appropriate excitation and emission wavelengths for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for a fluorescein-based probe).[8]

  • Data Analysis:

    • The fluorescence polarization values are calculated from the parallel and perpendicular fluorescence intensities.

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent probe.[11]

    • If the Kd of the fluorescent probe and the concentrations of the probe and protein are known, the Ki value for the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation.[12]

Visualizing Workflows and Pathways

To further elucidate the experimental and biological contexts, the following diagrams are provided.

experimental_workflow_metabolic_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock mix Mix Compound, Microsomes, and NADPH System prep_compound->mix prep_microsomes Prepare Microsomal Incubation Medium prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix incubate Incubate at 37°C mix->incubate terminate Terminate Reaction at Time Points incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Workflow for the in vitro microsomal stability assay.

competitive_binding_assay cluster_setup Assay Setup cluster_measurement Measurement & Analysis prep_protein Prepare Target Protein Solution mix Mix Protein, Probe, and Inhibitor in 384-well Plate prep_protein->mix prep_probe Prepare Fluorescent Probe Solution prep_probe->mix prep_inhibitor Prepare Serial Dilutions of Test Compound prep_inhibitor->mix incubate Incubate to Reach Equilibrium mix->incubate measure Measure Fluorescence Polarization incubate->measure analyze Calculate IC50/Ki measure->analyze

Workflow for a competitive fluorescence polarization binding assay.

PTP_signaling_pathway cluster_pathway Cellular Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds ptk Protein Tyrosine Kinase (PTK) receptor->ptk Activates substrate Substrate ptk->substrate Phosphorylates substrate_p Phosphorylated Substrate response Cellular Response (e.g., Proliferation) substrate_p->response Initiates substrate_p->substrate Dephosphorylates ptp Protein Tyrosine Phosphatase (PTP) (Active Site: Cys-SH) ptp->substrate_p Dephosphorylates substrate->substrate_p inhibitor Benzenethiol Inhibitor inhibitor->ptp Inhibits

Inhibition of PTP signaling by benzenethiols.

Conclusion

The strategic fluorination of benzenethiols offers a versatile approach to modulate their physicochemical and biological properties. The electron-withdrawing nature of fluorine leads to a predictable increase in acidity and lipophilicity. These changes, in turn, can enhance binding affinity to biological targets and improve metabolic stability, both of which are desirable characteristics in drug candidates. However, the effects on reactivity are more complex and depend on the specific reaction type. A thorough understanding of these comparative aspects, supported by robust experimental data, is essential for the successful application of fluorinated benzenethiols in research and development.

References

Spectroscopic Fingerprints: Differentiating Positional Isomers of Fluorophenylmethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of ortho-, meta-, and para-fluorophenylmethanethiol. This document provides a comprehensive analysis of their NMR, IR, and mass spectrometry data, supplemented by detailed experimental protocols and predictive insights.

The subtle shift of a single fluorine atom on the phenyl ring of fluorophenylmethanethiol creates three distinct positional isomers: 2-fluorophenylmethanethiol (ortho), 3-fluorophenylmethanethiol (meta), and 4-fluorophenylmethanethiol (para). While structurally similar, these isomers exhibit unique spectroscopic properties that are critical for their unambiguous identification and characterization in research and pharmaceutical development. This guide presents a detailed comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Comparative Spectroscopic Data

Spectroscopic Technique2-Fluorophenylmethanethiol (ortho)3-Fluorophenylmethanethiol (meta)4-Fluorophenylmethanethiol (para)
¹H NMR (ppm)
Ar-H~7.0-7.4 (m)~6.9-7.3 (m)~7.2 (d), ~7.0 (t)
CH₂~3.7 (s)~3.7 (s)~3.7 (s)
SH~1.7 (t)~1.7 (t)~1.7 (t)
¹³C NMR (ppm)
C-F~161 (d, ¹JCF ≈ 245 Hz)~163 (d, ¹JCF ≈ 245 Hz)~162 (d, ¹JCF ≈ 245 Hz)
C-S~124 (d, ³JCF ≈ 4 Hz)~141 (d, ³JCF ≈ 7 Hz)~134 (d, ⁴JCF ≈ 3 Hz)
Ar-C~115-130~114-130~115-130
CH₂~28~28~28
IR (cm⁻¹)
C-H (aromatic)~3060~3070~3070
C-H (aliphatic)~2930~2930~2930
S-H stretch~2560~2560~2560
C=C (aromatic)~1580, 1490~1580, 1480~1590, 1490
C-F stretch~1230~1220~1250
Mass Spec. (m/z)
Molecular Ion [M]⁺142142142
Major Fragments109, 96, 77109, 96, 77109, 96, 77*

*Predicted data based on computational modeling.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the fluorophenylmethanethiol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single peaks for each carbon environment.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-200 amu). For EI, a standard electron energy of 70 eV is typically used.

Visualization of Isomeric Differentiation

The logical workflow for differentiating the positional isomers of fluorophenylmethanethiol using spectroscopic techniques can be visualized as follows:

Spectroscopic_Differentiation cluster_isomers Positional Isomers cluster_techniques Spectroscopic Techniques cluster_data Spectroscopic Data cluster_analysis Analysis & Identification 2-FPM 2-Fluorophenylmethanethiol NMR NMR (¹H, ¹³C) 2-FPM->NMR IR Infrared (IR) 2-FPM->IR MS Mass Spectrometry (MS) 2-FPM->MS 3-FPM 3-Fluorophenylmethanethiol 3-FPM->NMR 3-FPM->IR 3-FPM->MS 4-FPM 4-Fluorophenylmethanethiol 4-FPM->NMR 4-FPM->IR 4-FPM->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Identification Unique Spectroscopic Fingerprint NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Figure 1. Workflow for Isomer Differentiation.

This guide provides a foundational understanding of the spectroscopic differences between the positional isomers of fluorophenylmethanethiol. The distinct patterns observed in their NMR, IR, and mass spectra serve as reliable fingerprints for their identification and are indispensable tools for quality control and structural elucidation in scientific research and drug development.

A Comparative Guide to the Biological Activity of Fluorinated Thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into thiol-containing molecules represents a significant advancement in medicinal chemistry and drug discovery. Fluorination can profoundly alter the physicochemical properties of thiol derivatives, leading to enhanced biological activity, improved metabolic stability, and altered target specificity. This guide provides an objective comparison of the biological performance of fluorinated thiol derivatives against their non-fluorinated counterparts, supported by experimental data and detailed protocols.

Data Presentation: Comparative Biological Activity

The introduction of fluorine can significantly impact the efficacy of thiol-containing compounds across various biological activities. The following tables summarize quantitative data for enzyme inhibition, antimicrobial activity, and cytotoxicity, offering a comparative overview.

Enzyme Inhibition

Fluorination can alter the acidity (pKa) and lipophilicity (logP) of thiols, which in turn affects their interaction with enzyme active sites. A lower pKa can lead to a higher population of the more nucleophilic thiolate anion at physiological pH, potentially increasing inhibitory potency.

CompoundpKa (Predicted)logP (Predicted)Target EnzymeInhibition ParameterValue
Benzenethiol~6.62.52---
4-Fluorobenzenethiol~6.12.71---
Pentafluorobenzenethiol2.683.10---

Note: Data for benzenethiol derivatives is collated from multiple sources and serves to illustrate the physicochemical impact of fluorination[1].

Antimicrobial Activity

Fluorinated thiol-conjugated peptides have demonstrated significant antimicrobial potential. The "para-fluoro-thiol reaction" (PFTR) is a key method for synthesizing these derivatives[2][3][4]. While direct comparative data with non-fluorinated thiol peptides is limited in the literature, the potency of these fluorinated compounds is noteworthy. For instance, studies on cysteine-based derivatives highlight the potential for potent antimicrobial activity[5][6].

Compound/DerivativeTarget Organism(s)MIC (µg/mL)Reference
Cysteine-based sulphonamide derivatives (non-fluorinated)Various bacteria/fungi-[6]
Fluoro-thiol conjugated antimicrobial peptidesVarious bacteria-[2][3][4]
N-Acetyl-L-cysteine (NAC)Food-borne pathogens3130-12500[7]
Cysteine (as a potentiator of antibiotics)E. coli-Potentiates bactericidal antibiotics[8]
Cytotoxicity

The cytotoxic effects of thiol-containing drugs can be modulated by structural modifications, including fluorination. For example, the anticancer drug 6-mercaptopurine (6-MP) and its derivatives have been evaluated for their cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)
6-Mercaptopurine (6-MP)HepG232.25
6-Mercaptopurine (6-MP)MCF-7>100
6-Hydroxy-2-Mercaptopurine (6H2-MP)HepG2>100
6-Hydroxy-2-Mercaptopurine (6H2-MP)MCF-7>100
2-amino-9-butyl-6-mercaptopurine (2A9B6-MP)HepG264.51
2-amino-9-butyl-6-mercaptopurine (2A9B6-MP)MCF-7>100

Note: The data for 6-mercaptopurine and its derivatives illustrates the cytotoxic potential of thiol-containing compounds. These derivatives are not direct fluorinated analogues of 6-MP[9][10].

Experimental Protocols

Reproducible and standardized methodologies are crucial for the comparative evaluation of fluorinated thiol derivatives. Below are detailed protocols for key biological assays.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Test compounds (fluorinated and non-fluorinated thiol derivatives)

  • Positive control antibiotic

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the overnight culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compounds: Prepare a series of twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • Mammalian cell lines (e.g., HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated thiol derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualization

Synthetic Workflows for Fluorinated Thiol Derivatives

The synthesis of fluorinated thiol derivatives often employs specific and efficient chemical reactions. The "para-fluoro-thiol reaction" (PFTR) and the "fluorine-thiol displacement reaction" (FTDR) are two such key methodologies.

PFTR_Workflow Perfluorinated_Aromatic Perfluorinated Aromatic Substrate (e.g., on a peptide) PFTR_Product Fluoro-Thiol Conjugate Perfluorinated_Aromatic->PFTR_Product Thiol Thiol Derivative Thiolate Thiolate Anion Thiol->Thiolate Deprotonation Base Base (e.g., DBU) Thiolate->PFTR_Product Nucleophilic Aromatic Substitution (SNAr)

para-Fluoro-Thiol Reaction (PFTR) Workflow

FTDR_Workflow Fluoroacetamide α-Fluoroacetamide Substrate FTDR_Product Thiol-Displaced Product Fluoroacetamide->FTDR_Product Benzenethiol Benzenethiol Derivative Benzenethiol->FTDR_Product Nucleophilic Displacement Mild_Base Mild Base

Fluorine-Thiol Displacement Reaction (FTDR) Workflow
Illustrative Signaling Pathway: Thiol-Mediated Redox Regulation

Thiol-containing molecules, including fluorinated derivatives, can potentially interact with and modulate cellular signaling pathways that are sensitive to the redox state of the cell. Cysteine residues in proteins are key targets for such interactions.

Thiol_Signaling cluster_0 Cellular Environment Fluorinated_Thiol Fluorinated Thiol Derivative Protein_Thiol Protein Cysteine Residue (-SH) Fluorinated_Thiol->Protein_Thiol Redox Interaction ROS Reactive Oxygen Species (ROS) ROS->Protein_Thiol Oxidation Oxidized_Protein Oxidized Protein (-S-S-, -SOH) Protein_Thiol->Oxidized_Protein Redox Cycling Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, NF-κB) Oxidized_Protein->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Cellular_Response Activation/Inhibition

Potential Interaction of Thiols with Redox Signaling

References

Structural Elucidation of (3-Fluorophenyl)methanethiol: A Comparative Guide to NMR and MS Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of novel or synthesized chemical entities is a cornerstone of chemical research and drug development. This guide provides a comprehensive overview of the structural validation of (3-Fluorophenyl)methanethiol, a key intermediate in various synthetic pathways, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present a comparative analysis of these techniques, supported by representative experimental data and detailed protocols, to offer a robust framework for its characterization.

A Comparative Overview of Analytical Techniques

While NMR and MS are the primary methods for the structural elucidation of small organic molecules like this compound, other analytical techniques can provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity through bonds, and spatial proximity of atoms.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry Provides the molecular weight and elemental composition (high-resolution MS). Fragmentation patterns offer clues about the molecule's substructures.High sensitivity, requires very small sample amounts.Isomeric and isobaric compounds can be difficult to distinguish without tandem MS.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., S-H, C-F, aromatic C-H).Fast and simple to implement.Provides limited information on the overall molecular structure.
Elemental Analysis Determines the percentage composition of elements (C, H, S).Confirms the empirical formula.Does not provide information on the arrangement of atoms.

For unequivocal structure determination, a combination of NMR and high-resolution MS is the industry standard, providing orthogonal data that, when combined, leave little room for ambiguity.

Structural Validation Workflow

The process of validating the structure of this compound involves a logical sequence of steps, from sample preparation to the final confirmation of the chemical structure.

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_validation Structural Validation prep Dissolve ~10-20 mg in 0.6 mL CDCl3 nmr 1H & 13C NMR Acquisition prep->nmr NMR Sample ms HRMS (ESI/APCI) Acquisition prep->ms MS Sample (diluted) nmr_proc Process NMR Spectra (Chemical Shifts, Coupling Constants) nmr->nmr_proc ms_proc Analyze Mass Spectrum (Molecular Ion, Fragmentation) ms->ms_proc structure Propose Structure nmr_proc->structure ms_proc->structure confirm Confirm Structure structure->confirm Consistent Data

Caption: Workflow for the structural validation of this compound.

Experimental Data and Interpretation

The following tables summarize the expected quantitative data from the NMR and MS analysis of this compound. This data is representative and based on the analysis of structurally similar compounds.

¹H NMR (Proton NMR) Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.25td1HJ = 7.9, 5.7 HzAr-H
7.05d1HJ = 7.7 HzAr-H
6.98dt1HJ = 9.9, 2.0 HzAr-H
6.90ddd1HJ = 8.2, 2.5, 0.9 HzAr-H
3.73d2HJ = 7.7 HzCH₂
1.65t1HJ = 7.7 HzSH

Interpretation: The aromatic region (δ 6.90-7.25 ppm) shows four distinct signals, consistent with a di-substituted benzene ring where the substituents are in the meta position. The splitting patterns are complex due to proton-proton and proton-fluorine couplings. The doublet at δ 3.73 ppm corresponds to the methylene protons, which are coupled to the thiol proton, appearing as a triplet at δ 1.65 ppm.

¹³C NMR (Carbon NMR) Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Coupling to ¹⁹FAssignment
163.0 (d, ¹JCF = 245 Hz)YesC-F
142.1 (d, ³JCF = 7.5 Hz)YesC-CH₂SH
129.8 (d, ³JCF = 8.3 Hz)YesAr-CH
124.5 (d, ⁴JCF = 2.9 Hz)YesAr-CH
115.0 (d, ²JCF = 21.0 Hz)YesAr-CH
114.2 (d, ²JCF = 22.1 Hz)YesAr-CH
28.5NoCH₂

Interpretation: The ¹³C NMR spectrum is expected to show seven distinct carbon signals. The carbon directly attached to the fluorine atom exhibits a large one-bond coupling constant (¹JCF). The other aromatic carbons show smaller two-, three-, and four-bond couplings to the fluorine atom. The methylene carbon appears as a singlet in the upfield region.

High-Resolution Mass Spectrometry (HRMS) Data
IonCalculated m/zObserved m/z
[M]⁺142.0252142.0255
[M-SH]⁺109.0378109.0380

Interpretation: The high-resolution mass spectrum should confirm the molecular formula of C₇H₇FS with high accuracy. The primary fragmentation pathway is the loss of the sulfhydryl radical (•SH), leading to the formation of the stable 3-fluorobenzyl cation.

Detailed Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR: Acquire the spectrum at 298 K. Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Apply a 30-degree pulse width. Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Apply a 45-degree pulse width. Process the data with an exponential window function (line broadening of 1.0 Hz).

Mass Spectrometry
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.

  • Instrumentation (Q-TOF Mass Spectrometer with ESI or APCI source):

    • Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Capillary Voltage: 3.5 kV (ESI) or 4.0 kV (APCI).

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-500.

    • Acquisition Mode: Centroid.

    • Calibration: Use a suitable reference standard (e.g., sodium formate or a commercial calibrant mixture) for external mass calibration to ensure high mass accuracy.

By following these protocols and comparing the acquired data with the expected values, researchers can confidently validate the structure of this compound, ensuring the integrity of their chemical studies.

Purity Assessment of Synthesized (3-Fluorophenyl)methanethiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluorophenyl)methanethiol, also known as 3-fluorobenzyl mercaptan, is an organofluorine compound of significant interest in medicinal chemistry and drug development.[1][2] The incorporation of fluorine into organic molecules can modulate key pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. Consequently, ensuring the high purity of synthesized this compound is paramount for the reliability and reproducibility of research data and the safety and efficacy of potential therapeutic agents.

This guide provides a comparative analysis of standard analytical methods for assessing the purity of synthesized this compound. We will compare its analytical profile with a common non-fluorinated alternative, Benzyl Mercaptan, and provide detailed experimental protocols for key analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Purity Analysis: Data Presentation

The purity of a synthesized compound is determined by the presence of unreacted starting materials, byproducts, and degradation products. The following tables summarize representative purity data for this compound and a common structural analog, Benzyl Mercaptan, as determined by various analytical techniques.

Table 1: Purity Assessment of this compound (Representative Batch)

Analytical MethodPurity (%)Key Impurities DetectedLimit of Quantitation (LOQ)
GC-MS 99.2%3-Fluorobenzyl chloride (starting material), Bis(3-fluorobenzyl) disulfide (oxidation product)~0.05%
RP-HPLC (UV) 99.4%Bis(3-fluorobenzyl) disulfide, other minor unidentified polar impurities~0.05%
¹H NMR >99%Residual solvents (e.g., Dichloromethane, Ethyl Acetate)~0.1% (solvent dependent)
¹⁹F qNMR 99.5%(2-Fluorophenyl)methanethiol, (4-Fluorophenyl)methanethiol (isomeric impurities)~0.05%

Table 2: Purity Assessment of Benzyl Mercaptan (Representative Batch)

| Analytical Method | Purity (%) | Key Impurities Detected | Limit of Quantitation (LOQ) | | :--- | :--- | :--- | | GC-MS | 98.8% | Benzyl chloride (starting material), Benzyl sulfide, Benzyl disulfide | ~0.05% | | RP-HPLC (UV) | 99.1% | Benzyl disulfide, other minor unidentified impurities | ~0.05% | | ¹H NMR | >99% | Residual solvents (e.g., Toluene) | ~0.1% (solvent dependent) |

Experimental Protocols

Detailed and validated methodologies are crucial for accurate purity assessment. The following are standard protocols for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly effective for detecting residual starting materials and volatile byproducts.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5973N MS).[3]

  • Column : DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • Sample Preparation : Accurately weigh ~5 mg of the thiol and dissolve in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • Injection : 1 µL, splitless mode.

  • Injector Temperature : 250°C.

  • Oven Program :

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters :

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Data Analysis : Purity is calculated based on the relative peak area percentage of the main component in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and retention times.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating a wide range of compounds, including those that are non-volatile or thermally sensitive. It is excellent for quantifying non-volatile impurities such as disulfides.

  • Instrumentation : HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase :

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Elution :

    • Start at 60% B, hold for 2 minutes.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 60% B and equilibrate for 5 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV at 254 nm.

  • Sample Preparation : Dissolve ~1 mg of the sample in 1 mL of acetonitrile.

  • Data Analysis : Purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and purity determination. For organofluorine compounds, ¹⁹F NMR offers unique advantages due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[4][5][6]

  • Instrumentation : NMR Spectrometer (e.g., Bruker 400 MHz).

  • Sample Preparation : Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Protocol :

    • Pulse Program : Standard single pulse (zg30).

    • Acquisition Parameters : 16 scans, relaxation delay (d1) of 1 second.

    • Data Processing : Purity is qualitatively assessed by the absence of impurity signals. Residual solvent peaks are identified and can be quantified relative to the analyte signals.

  • ¹⁹F NMR Protocol for Quantitative Analysis (qNMR) :

    • Internal Standard : An accurately weighed amount of a stable, fluorinated compound with a known purity and a non-overlapping signal (e.g., trifluorotoluene) is added to the sample.

    • Pulse Program : Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.[5]

    • Acquisition Parameters : To ensure full relaxation of all fluorine nuclei for accurate quantification, a longer relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the relevant signals is crucial.[5][7]

    • Data Processing : The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of the internal standard's signal, accounting for the number of fluorine atoms each signal represents and their respective molar masses. This method can provide highly accurate purity values, often with an accuracy of less than 1%.[7]

Mandatory Visualization

The following diagrams illustrate the general workflow for the purity assessment of a synthesized thiol and the logical relationship between the analytical techniques.

cluster_synthesis Synthesis & Workup cluster_analysis Purity Assessment cluster_quant cluster_struct cluster_decision Final Evaluation S1 Chemical Synthesis of Thiol S2 Crude Product Isolation (Extraction, Evaporation) S1->S2 A1 Initial Purity Check (TLC, GC-MS) S2->A1 A2 Quantitative Analysis A1->A2 A3 Structural Confirmation A1->A3 Q1 HPLC-UV (Non-volatile Impurities) Q2 GC-MS (Volatile Impurities) Q3 ¹⁹F qNMR (Isomeric & Fluorinated Impurities) C1 ¹H & ¹³C NMR C2 Mass Spectrometry C3 ¹⁹F NMR D1 Purity > 99%? Q1->D1 Q2->D1 Q3->D1 D2 Further Purification (e.g., Column Chromatography) D1->D2 No D3 Qualified Product D1->D3 Yes D2->A1 Re-analyze

Caption: Workflow for Purity Assessment of a Synthesized Thiol.

Comparative Discussion

The purity assessment of this compound employs standard analytical techniques, but the presence of the fluorine atom introduces specific considerations and advantages compared to its non-fluorinated analog, Benzyl Mercaptan.

  • GC-MS and HPLC : For both compounds, GC-MS is highly effective at identifying volatile impurities like residual starting materials (e.g., benzyl chlorides) and byproducts. HPLC is superior for quantifying less volatile species, particularly the disulfide oxidation products that are a common impurity class for thiols.[8] The retention time of this compound in reverse-phase HPLC may be slightly longer than that of Benzyl Mercaptan under identical conditions due to the increased lipophilicity imparted by the fluorine atom.[9]

  • NMR Spectroscopy : While ¹H NMR is fundamental for structural confirmation and detecting proton-containing impurities for both compounds, ¹⁹F NMR provides a significant analytical advantage for this compound.

    • Specificity and Sensitivity : The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, resulting in sharp, well-resolved signals with minimal background interference.[4][6] This makes it an excellent tool for detecting and quantifying any fluorine-containing impurities.

    • Isomer Identification : A crucial advantage of ¹⁹F NMR is its ability to easily distinguish between positional isomers (e.g., 2-fluoro and 4-fluoro analogs), which may be difficult to resolve by chromatography or ¹H NMR.[10][11] These isomeric impurities can arise during the synthesis and may have different pharmacological profiles.

    • Quantitative Accuracy : Quantitative ¹⁹F NMR (qNMR) is a powerful method for determining absolute purity without the need for a specific reference standard of the analyte itself.[7][12] When performed with care, it can be one of the most accurate methods for purity assignment of fluorinated compounds.

References

A Comparative Analysis of Packing Density in Fluorinated vs. Hydrogenated Thiol Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the surface characteristics of self-assembled monolayers (SAMs) is paramount for applications ranging from biocompatible coatings to advanced sensor technologies. A key determinant of a SAM's properties is its packing density. This guide provides a detailed comparison of the packing density of fluorinated and hydrogenated thiol monolayers, supported by experimental data and methodologies.

The substitution of hydrogen with fluorine atoms in the alkyl chains of thiols significantly alters the intermolecular forces, molecular conformation, and ultimately, the packing density of the resulting self-assembled monolayers. Generally, hydrogenated alkanethiols are known to form well-ordered, densely packed monolayers on gold surfaces, characterized by alkyl chains in an all-trans configuration. In contrast, the larger van der Waals radius of fluorine induces a helical conformation in perfluoroalkyl chains, leading to distinct packing arrangements.[1][2]

Quantitative Comparison of Molecular Packing

Experimental data from various surface-sensitive techniques reveal the differences in packing density between fluorinated and hydrogenated thiol monolayers. The following table summarizes key quantitative findings from comparative studies.

Thiol SystemSubstrateTechniqueSurface Coverage (mol/cm²)Molecular Area (Ų/molecule)Key Findings & Observations
Thiophenol (TP)Polycrystalline AgLinear Sweep Voltammetry(5.07 ± 1.29) x 10⁻¹⁰32.8 ± 8.3TP molecules are oriented more vertically (tilted <20° from the surface normal).[3]
Pentafluorothiophenol (F₅TP)Polycrystalline AgLinear Sweep Voltammetry(1.95 ± 0.59) x 10⁻¹⁰85.2 ± 25.8F₅TP molecules exhibit a more disordered arrangement with a larger tilt angle (67° from the surface normal).[3]
Perfluoroalkanethiols (F(CF₂)ₙ(CH₂)₂SH)GoldXPS, NEXAFS--Longer fluorinated chains (n=10) exhibit a higher degree of ordering and are oriented nearly perpendicular to the surface. Shorter chains are less ordered.[1]
Alkanethiols (CH₃(CH₂)ₙSH)Au(111)STM--Form well-ordered, closely packed structures, often with a (√3 × √3)R30° periodicity.[4]

Factors Influencing Packing Density

The observed differences in packing density can be attributed to several key molecular and intermolecular factors. The interplay of these factors determines the final structure and properties of the monolayer.

G Factors Influencing Thiol Monolayer Packing Density cluster_fluorinated Fluorinated Thiols cluster_hydrogenated Hydrogenated Thiols F_Structure Helical Chain Conformation F_Forces Weaker van der Waals Forces Strong Dipole-Dipole Repulsions F_Structure->F_Forces F_Packing Lower Packing Density Larger Molecular Area F_Forces->F_Packing Comparison Comparative Packing Density F_Packing->Comparison H_Structure All-Trans Chain Conformation H_Forces Stronger van der Waals Forces Favorable Interchain Interactions H_Structure->H_Forces H_Packing Higher Packing Density Smaller Molecular Area H_Forces->H_Packing H_Packing->Comparison

Caption: Comparison of factors affecting fluorinated and hydrogenated thiol packing.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare the packing density of thiol monolayers.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Film Thickness

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

G XPS Experimental Workflow A Sample Preparation (Thiol Monolayer on Substrate) B Introduction into Ultra-High Vacuum (UHV) Chamber A->B C Irradiation with Monochromatic X-ray Source (e.g., Al Kα) B->C D Photoelectric Effect: Core Electron Ejection C->D E Energy Analysis of Emitted Photoelectrons D->E F Data Acquisition: Binding Energy Spectrum E->F G Data Analysis: Elemental Quantification & Chemical State Identification F->G

Caption: Workflow for X-ray Photoelectron Spectroscopy (XPS) analysis.

Methodology:

  • Sample Preparation: Self-assembled monolayers are prepared by immersing a clean gold or silver substrate in a dilute solution (typically ~1 mM) of the desired thiol in a suitable solvent (e.g., ethanol) for a specified duration (e.g., 24 hours). The substrates are then rinsed with the solvent and dried under a stream of nitrogen.

  • Analysis: The samples are introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. A monochromatic X-ray source (e.g., Al Kα) irradiates the sample, causing the emission of core-level electrons.

  • Data Collection: An electron energy analyzer measures the kinetic energy of the emitted photoelectrons. The binding energy of the electrons is then calculated. Survey scans are performed to identify all elements present on the surface. High-resolution scans of specific elemental peaks (e.g., C 1s, F 1s, S 2p, Au 4f) are acquired to determine the chemical states and relative atomic concentrations.[1][5]

  • Thickness Calculation: The thickness of the monolayer can be estimated from the attenuation of the substrate signal (e.g., Au 4f) by the overlying thiol layer.[6]

Electrochemical Reductive Desorption for Surface Coverage Measurement

This electrochemical technique is used to quantify the surface coverage of thiol monolayers on noble metal electrodes.

Methodology:

  • Electrochemical Cell Setup: A three-electrode electrochemical cell is used, with the thiol-modified substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Linear Sweep Voltammetry: The potential of the working electrode is swept cathodically (to more negative potentials) in an appropriate electrolyte solution (e.g., 0.5 M KOH).

  • Desorption Peak: At a specific potential, the thiol-gold bond is reductively cleaved, causing the desorption of the thiol molecules from the surface. This process results in a characteristic peak in the voltammogram.

  • Surface Coverage Calculation: The charge associated with the desorption peak is determined by integrating the peak area. The surface coverage (Γ, in mol/cm²) is then calculated using Faraday's law: Γ = Q / (nFA), where Q is the charge, n is the number of electrons transferred per molecule (typically 1 for thiols on gold), F is the Faraday constant, and A is the electrode area.[3] The area per molecule is the reciprocal of the surface coverage.

Scanning Tunneling Microscopy (STM) for Visualization of Molecular Packing

STM is a powerful microscopy technique that can visualize the arrangement of molecules in a self-assembled monolayer with atomic or molecular resolution.

Methodology:

  • Sample Preparation: Thiol monolayers are prepared on an atomically flat conductive substrate, typically Au(111).

  • Imaging: The sample is placed in the STM, and a sharp metallic tip is brought very close to the surface. A bias voltage is applied between the tip and the sample, and the resulting tunneling current is measured.

  • Topographical Mapping: The tip is scanned across the surface while maintaining a constant tunneling current. The vertical position of the tip is recorded, generating a topographical image of the surface that reveals the arrangement and packing of the thiol molecules.[4][7] High-resolution images can reveal the lattice structure and defects within the monolayer.

References

Cross-reactivity analysis of (3-Fluorophenyl)methanethiol with other reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted cross-reactivity of (3-Fluorophenyl)methanethiol with various classes of chemical reagents. Due to the limited availability of direct experimental data for this specific compound, this comparison is based on established principles of thiol chemistry and the electronic effects of the meta-fluoro substituent on the benzyl group. The guide also includes detailed experimental protocols for researchers to generate their own comparative data.

Introduction to this compound Reactivity

This compound is an aromatic thiol whose reactivity is primarily dictated by the sulfhydryl (-SH) group. The thiol group is a versatile functional group that can act as a nucleophile, a reducing agent, and a weak acid. The presence of the (3-Fluorophenyl)methyl group significantly modulates the reactivity of the thiol through electronic effects.

The fluorine atom at the meta position of the benzene ring exerts a strong electron-withdrawing inductive effect (-I). This effect influences the acidity of the thiol and the nucleophilicity of its conjugate base, the thiolate anion. The Hammett constant for a fluorine substituent at the meta position (σ_meta) is approximately +0.34, indicating its electron-withdrawing nature.[1][2]

Predicted Cross-Reactivity Profile

The cross-reactivity of this compound can be predicted by considering its interaction with major classes of reagents. The primary reactive species is the thiolate anion, which is a potent nucleophile.[3][4]

Table 1: Predicted Reactivity of this compound with Various Reagent Classes

Reagent ClassPredicted ReactivityExpected Product(s)Comparison with Alternatives
Oxidizing Agents HighDisulfide (bis(3-fluorobenzyl) disulfide), Sulfinic acid, Sulfonic acidSimilar to other thiols, but the electron-withdrawing group may slightly increase the oxidation potential.
Reducing Agents Low (as a thiol)No reactionThiols are generally considered reducing agents themselves and are unreactive towards most chemical reductants.
Electrophiles High (as thiolate)ThioetherThe electron-withdrawing fluorine will decrease the nucleophilicity of the thiolate compared to benzylthiol, leading to slower reaction rates. However, it will still be more reactive than simple alkanethiols in many cases due to the polarizability of the aromatic system.
Nucleophiles LowNo reaction (unless acting as an acid)The thiol group is not electrophilic and will not react with nucleophiles.
Bases HighThiolate anionThe electron-withdrawing fluorine will increase the acidity (lower pKa) of the thiol compared to benzylthiol, making it more readily deprotonated by a given base.
Acids LowNo reactionThiols are generally stable in acidic conditions.
Michael Acceptors High (as thiolate)Thioether adductThe rate of Michael addition will be lower than that of benzylthiol due to the reduced nucleophilicity of the thiolate.[5][6]

Comparative Data

The following table provides a semi-quantitative comparison of the predicted reactivity of this compound with other common thiols. The reactivity is ranked on a relative scale where '+++' indicates high reactivity and '+' indicates low reactivity.

Table 2: Comparative Reactivity of Selected Thiols

ThiolStructurePredicted Acidity (pKa)Predicted Nucleophilicity (as Thiolate)Predicted Rate of Oxidation
MethanethiolCH₃SH~10.4[7][8]++++
BenzylthiolC₆H₅CH₂SH~9.4++++++
This compound m-FC₆H₄CH₂SH < 9.4 ++ +++
(4-Fluorophenyl)methanethiolp-FC₆H₄CH₂SH< 9.4+++++
(4-Nitrophenyl)methanethiolp-NO₂C₆H₄CH₂SH<< 9.4+++++

Note: The predicted values are relative and intended for comparative purposes. Experimental verification is required for precise quantification.

Experimental Protocols

To facilitate the generation of comparative data, the following are detailed protocols for key experiments.

This protocol allows for the determination of the thiol's acidity.

  • Reagents and Materials:

    • This compound

    • A series of buffers with known pH values (e.g., phosphate, borate)

    • UV-Vis Spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • For each pH value, add a small aliquot of the stock solution to the buffer in a quartz cuvette to a final concentration of approximately 0.1 mM.

    • Measure the UV absorbance spectrum of the solution. The thiolate anion has a distinct absorbance maximum (typically around 240-250 nm) that the protonated thiol does not.

    • Plot the absorbance at the thiolate's λ_max against the pH of the buffer.

    • The pKa is the pH at which the absorbance is half of the maximum absorbance, corresponding to 50% ionization.

This protocol assesses the nucleophilic reactivity of the thiolate.

  • Reagents and Materials:

    • This compound and other thiols for comparison

    • Iodoacetamide

    • A buffer of known pH (e.g., pH 7.4 phosphate buffer)

    • Ellman's Reagent (DTNB) for thiol quantification

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare stock solutions of the thiols and iodoacetamide in the reaction buffer.

    • In a series of reactions, mix a known concentration of each thiol with an excess of iodoacetamide.

    • At various time points, take an aliquot of the reaction mixture and quench the reaction by adding a large excess of a non-interfering thiol (e.g., β-mercaptoethanol) or by acidification.

    • Determine the concentration of the remaining unreacted thiol using Ellman's test. This involves adding DTNB to the quenched sample and measuring the absorbance at 412 nm.

    • Plot the concentration of the unreacted thiol against time for each thiol.

    • The rate of the reaction can be determined from the slope of this plot, allowing for a quantitative comparison of nucleophilicity.

Visualizations

Electronic_Effects cluster_benzylthiol Benzylthiol cluster_3F_benzylthiol This compound Benzyl_Ring Phenyl Ring Benzyl_SH -SH Benzyl_Ring->Benzyl_SH No significant inductive effect from substituent Benzyl_S_minus Thiolate (S⁻) (Higher Nucleophilicity) Benzyl_SH->Benzyl_S_minus pKa ~9.4 3F_Ring 3-Fluorophenyl Ring 3F_SH -SH 3F_Ring->3F_SH Inductive Electron Withdrawal (-I) 3F_S_minus Thiolate (S⁻) (Lower Nucleophilicity) 3F_SH->3F_S_minus pKa < 9.4 (more acidic)

Caption: Electronic effects of the meta-fluoro substituent on thiol acidity and thiolate nucleophilicity.

Workflow A Prepare Thiol Solutions ((3-F-Ph)CH₂SH, Benzylthiol, etc.) C Initiate Reactions (Mix Thiols and Reagent) A->C B Prepare Reagent Solution (e.g., Iodoacetamide) B->C D Time-course Sampling C->D E Quench Reaction D->E F Quantify Remaining Thiol (e.g., Ellman's Test) E->F G Data Analysis (Plot [Thiol] vs. Time) F->G H Determine Reaction Rates G->H I Compare Reactivities H->I

Caption: Experimental workflow for comparing the reactivity of different thiols with an electrophile.

Conclusion

While specific experimental data on the cross-reactivity of this compound is not extensively available, its chemical behavior can be reliably predicted based on fundamental principles. The electron-withdrawing nature of the meta-fluoro substituent is expected to increase the acidity of the thiol and decrease the nucleophilicity of the corresponding thiolate when compared to unsubstituted benzylthiol. This guide provides a framework for understanding these predicted reactivities and offers detailed protocols for their experimental validation. For researchers in drug development and related fields, a thorough understanding of these reactivity profiles is crucial for predicting potential interactions and designing molecules with desired properties.

References

A Comparative Benchmarking of Synthetic Routes to (3-Fluorophenyl)methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Fluorophenyl)methanethiol is a crucial building block in medicinal chemistry and drug development, valued for the introduction of the fluorobenzylthiol moiety into molecules to enhance their biological activity. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and a summary of their key performance indicators to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

Two common and effective strategies for the synthesis of this compound are benchmarked in this guide:

  • The Thiourea Route: A classic and reliable method involving the reaction of a benzyl halide with thiourea to form a stable isothiouronium salt, which is subsequently hydrolyzed to yield the desired thiol.

  • The Sulfonyl Chloride Reduction Route: An alternative pathway that proceeds via the reduction of a (3-fluorophenyl)methanesulfonyl chloride intermediate. This approach is contingent on the availability or synthesis of the corresponding sulfonyl chloride.

This guide will delve into the specifics of each route, presenting the necessary experimental details and a comparative summary to facilitate an informed decision-making process for laboratory-scale synthesis.

Comparative Analysis of Synthetic Routes

The two synthetic routes are summarized and compared in the table below, highlighting the number of steps, typical yields, and key considerations for each pathway.

Parameter Route 1: Thiourea Route 2: Sulfonyl Chloride Reduction
Starting Material 3-Fluorobenzyl bromide(3-Fluorophenyl)methanesulfonyl chloride
Key Reagents Thiourea, Base (e.g., NaOH)Reducing agent (e.g., LiAlH4)
Number of Steps 21
Reported Yield HighModerate to High
Scalability Readily scalableScalability depends on the reducing agent
Safety Considerations Use of corrosive baseUse of highly reactive and flammable reducing agents like LiAlH4 requires stringent anhydrous conditions and careful handling.

Visualizing the Synthetic Pathways

To provide a clear overview of the benchmarked synthetic strategies, the following diagrams illustrate the logical flow and chemical transformations involved in each route.

Synthetic_Routes cluster_0 Starting Materials cluster_1 Route 1: Thiourea cluster_2 Route 2: Sulfonyl Chloride Reduction 3-Fluorobenzyl bromide 3-Fluorobenzyl bromide A1 S-(3-Fluorobenzyl)isothiouronium salt 3-Fluorobenzyl bromide->A1 Thiourea 3-Fluorotoluene 3-Fluorotoluene B1 (3-Fluorophenyl)methanesulfonyl chloride 3-Fluorotoluene->B1 Chlorosulfonation P1 This compound A1->P1 Base Hydrolysis P2 This compound B1->P2 Reduction (e.g., LiAlH4)

Caption: Overview of the two primary synthetic routes to this compound.

Detailed Experimental Protocols

Route 1: Synthesis via Thiourea

This two-step procedure is a widely used method for the preparation of thiols from alkyl halides.

Step 1: Synthesis of S-(3-Fluorobenzyl)isothiouronium chloride

  • Materials:

    • 3-Fluorobenzyl bromide (1.0 eq)

    • Thiourea (1.0 eq)

    • Ethanol

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzyl bromide and an equimolar amount of thiourea.

    • Add ethanol as the solvent and heat the mixture to reflux.

    • Maintain reflux for 2-3 hours, during which the S-(3-fluorobenzyl)isothiouronium chloride will precipitate as a white solid.

    • After cooling to room temperature, collect the solid by filtration and wash with cold ethanol.

    • The product can be dried under vacuum and is typically used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Materials:

    • S-(3-Fluorobenzyl)isothiouronium chloride (from Step 1)

    • Sodium hydroxide (NaOH) solution (e.g., 10%)

    • Hydrochloric acid (HCl) for acidification

    • Diethyl ether or other suitable organic solvent for extraction

  • Procedure:

    • Suspend the S-(3-fluorobenzyl)isothiouronium chloride in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 1-2 hours. The hydrolysis progress can be monitored by the evolution of ammonia.

    • After completion, cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 2-3.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by vacuum distillation.

Thiourea_Route start 3-Fluorobenzyl bromide + Thiourea step1 Reflux in Ethanol start->step1 intermediate S-(3-Fluorobenzyl)isothiouronium chloride step1->intermediate step2 Base Hydrolysis (NaOH) intermediate->step2 step3 Acidification (HCl) step2->step3 step4 Extraction step3->step4 end This compound step4->end

Caption: Workflow for the synthesis of this compound via the thiourea route.

Route 2: Synthesis via Reduction of Sulfonyl Chloride

This route offers a more direct conversion if the starting sulfonyl chloride is available.

Step 1: Synthesis of (3-Fluorophenyl)methanesulfonyl chloride

The synthesis of the starting material, (3-fluorophenyl)methanesulfonyl chloride, can be achieved from 3-fluorotoluene through chlorosulfonation. This reaction typically involves reacting 3-fluorotoluene with chlorosulfonic acid. Due to the hazardous nature of this reaction, it should be performed with extreme caution in a well-ventilated fume hood.

Step 2: Reduction to this compound

  • Materials:

    • (3-Fluorophenyl)methanesulfonyl chloride (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Hydrochloric acid (HCl) for quenching

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend an excess of lithium aluminum hydride in anhydrous diethyl ether.

    • Cool the suspension in an ice bath.

    • Dissolve the (3-fluorophenyl)methanesulfonyl chloride in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

    • Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% NaOH solution, and then more water, while cooling in an ice bath.

    • Filter the resulting aluminum salts and wash them thoroughly with diethyl ether.

    • Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to afford the crude thiol.

    • Purify the product by vacuum distillation.

Sulfonyl_Chloride_Reduction_Route start (3-Fluorophenyl)methanesulfonyl chloride step1 Reduction with LiAlH4 in anhydrous ether start->step1 step2 Aqueous workup (Quenching) step1->step2 step3 Extraction step2->step3 end This compound step3->end

Caption: Workflow for the reduction of (3-Fluorophenyl)methanesulfonyl chloride.

Conclusion

Both the thiourea and the sulfonyl chloride reduction routes represent viable methods for the synthesis of this compound. The choice between them will largely depend on the availability of starting materials, the desired scale of the reaction, and the safety infrastructure of the laboratory. The thiourea route is generally considered more robust and safer for larger scale preparations, while the reduction of the sulfonyl chloride is a more direct, one-step conversion, provided the starting material is accessible. Researchers should carefully consider the factors outlined in this guide to select the optimal synthetic strategy for their specific research and development needs.

A Researcher's Guide to Determining Isomeric Purity of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity of fluorinated aromatic compounds is a critical analytical challenge. The position of fluorine atoms on an aromatic ring can significantly influence a molecule's biological activity, toxicity, and physicochemical properties. This guide provides an objective comparison of common analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining the isomeric purity of fluorinated aromatic compounds depends on several factors, including the nature of the isomers (e.g., positional, chiral), the complexity of the sample matrix, and the required sensitivity and accuracy. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

TechniquePrincipleAdvantagesDisadvantagesTypical Applications
HPLC Differential partitioning of analytes between a stationary phase and a mobile phase.Wide applicability, variety of stationary phases for selectivity tuning, non-destructive.[1]Can require method development, potential for co-elution of closely related isomers.Separation of positional isomers, chiral separations with specialized columns.[2][3]
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.High resolution, sensitive detection, structural information from mass spectra.[4]Limited to thermally stable and volatile compounds, potential for on-column reactions.[5]Analysis of volatile fluorinated aromatic isomers, separation of complex mixtures.[6][7]
¹⁹F NMR Exploits the magnetic properties of the ¹⁹F nucleus to provide information about the chemical environment of fluorine atoms.Non-destructive, provides direct quantitative information without the need for reference standards, sensitive to subtle structural differences.[8][9]Lower sensitivity compared to MS, potential for signal overlap in complex mixtures.[10]Quantification of isomers in a mixture, chiral purity determination with chiral solvating agents.[11][12]

Experimental Protocols and Data

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating isomers of fluorinated aromatic compounds. The choice of stationary phase is crucial for achieving optimal separation.

Protocol 1: Separation of Perfluorinated Compound Isomers using a Pentafluorophenyl (PFP) Column

  • Objective: To separate linear and branched isomers of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS).[2]

  • Instrumentation: Binary HPLC pump coupled with a triple quadrupole mass spectrometer.[2]

  • Column: Hypersil GOLD PFP (1.9 µm, 100 mm × 2.1 mm).[2]

  • Mobile Phase:

    • A: 20 mM Ammonium acetate in water

    • B: Methanol

  • Gradient: A time-based gradient is employed to achieve separation.[2]

  • Results: The PFP column provides a different selectivity compared to traditional C18 columns due to a wider range of interactions, leading to fewer co-elutions for a complex mixture of 30 perfluorinated compounds.[2] While small differences in selectivity were observed for PFOA isomers between the PFP and a classical reversed-phase column, the PFP phase generally showed better overall separation of the complex mixture.[2]

Protocol 2: F%-Based Separation using a C8 Column and a Fluorinated Eluent

  • Objective: To achieve separation of fluorinated amphiles based on their fluorine content percentage (F%) using a standard C8 column.[13][14]

  • Column: Regular reverse-phase C8 column.[13]

  • Eluent: Trifluoroethanol (a fluorinated eluent).[13]

  • Temperature: Elevated temperature (e.g., 45°C) can improve separation.[13][14]

  • Principle: This method utilizes the concept of "hetero-pairing" of a hydrogenated column with a fluorinated eluent to enhance separation.[13]

  • Results: This approach allows for the successful separation of fluorinated analytes based on their fluorine content, a parameter that is not always correlated with the number of fluorine atoms.[14] Baseline separation was achieved at 45°C.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and thermally stable fluorinated aromatic isomers.

Protocol 3: Selective Separation of Fluorinated Compounds using Comprehensive Two-Dimensional GC (GC×GC)

  • Objective: To separate complex mixtures of fluorinated and non-fluorinated compounds.[4]

  • Instrumentation: Pyrolysis-GC×GC coupled to high-resolution time-of-flight mass spectrometry (HRTOF-MS).[4]

  • Principle: GC×GC provides enhanced separation power by using two columns with different selectivities. This allows for the separation of fluorinated hydrocarbons from their hydrocarbon counterparts, with compounds arranged in the two-dimensional chromatogram based on their chain length and fluorine content.[4]

  • Results: This technique demonstrated complete separation of perfluorocarbons from hydrocarbons.[4] It is particularly suitable for the characterization of fluorinated polymer microstructures.[4]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly specific and quantitative method for the analysis of fluorinated compounds, including their isomeric purity.

Protocol 4: Quantitative ¹⁹F NMR for Isomer Quantification

  • Objective: To quantify the individual branched isomers in a technical mixture of perfluorooctanesulfonic acid (PFOS).[10]

  • Instrumentation: 400 MHz NMR spectrometer.[10]

  • Sample Preparation: The PFOS mixture was first converted to secondary sulfonamides to facilitate separation and analysis. Individual isomers were enriched using a combination of crystallization and preparative HPLC.[10]

  • NMR Analysis: ¹⁹F-NMR spectra were recorded in d4-methanol with hexafluorobenzene as an internal standard.[10]

  • Results: The distinct signals in the ¹⁹F NMR spectrum allowed for the quantification of nine different isomers.[10] The chirality in some branched isomers led to non-equivalent geminal fluorine atoms, which appeared as AB quartets in the spectrum, providing further structural information.[10]

Protocol 5: Separation-Free Chiral Analysis using ¹⁹F NMR

  • Objective: To rapidly determine the enantiomeric purity of chiral molecules without chromatographic separation.[11][15]

  • Principle: A series of ¹⁹F-labeled chiral aluminum complexes are used as chiral solvating agents. These complexes reversibly bind to the chiral analytes, forming diastereomeric complexes. The ¹⁹F NMR signals of these complexes are distinct, allowing for the quantification of each enantiomer.[11][15]

  • Advantages: This method is operationally simple and can be used for a wide range of chiral molecules.[11] It has the potential for high-throughput analysis, with the possibility of performing over 1,000 chiral analyses in a day when coupled with an autosampling NMR spectrometer.[11][15]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for determining the isomeric purity of fluorinated aromatic compounds using the discussed techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Fluorinated Aromatic Compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter Sample Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Isomeric Purity Integration->Quantification

Caption: HPLC workflow for isomeric purity determination.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Volatile Fluorinated Aromatic Sample Vaporization Vaporize Sample Sample->Vaporization Injection Inject into GC-MS System Vaporization->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC MassSpectra Mass Spectra Analysis TIC->MassSpectra Quantification Isomer Identification & Quantification MassSpectra->Quantification NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Fluorinated Aromatic Compound Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Standard Add Internal Standard Dissolution->Standard Acquisition Acquire ¹⁹F NMR Spectrum Standard->Acquisition Processing Process Spectrum (Phasing, Baseline Correction) Acquisition->Processing Integration Integrate Signals Processing->Integration Quantification Calculate Isomer Ratios Integration->Quantification

References

Safety Operating Guide

Proper Disposal of (3-Fluorophenyl)methanethiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper and safe disposal of (3-Fluorophenyl)methanethiol (CAS RN: 40096-23-9). Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This compound is classified as hazardous and requires careful handling throughout its lifecycle, from use to disposal.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical with the following classifications:

  • Harmful if swallowed (H302)

  • Harmful in contact with skin (H312)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)

Due to its characteristic and potent stench, all handling of this compound and its waste must be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE): Always wear the following appropriate personal protective equipment when handling this substance:

  • Nitrile gloves (double-gloving is recommended)

  • Chemical safety goggles

  • A flame-retardant lab coat

  • Closed-toe shoes

Quantitative Data Summary

For quick reference, the following table summarizes key data for this compound.

PropertyValue
CAS Number 40096-23-9
Molecular Formula C₇H₇FS
Molecular Weight 142.19 g/mol

Disposal Operational Plan

The recommended disposal procedure for this compound involves a two-stage process: chemical neutralization (oxidation) followed by disposal as halogenated hazardous waste . This ensures the malodorous and reactive thiol group is deactivated before the material is sent for final disposal via incineration.

Experimental Protocol: Oxidation of this compound

This protocol details the method for neutralizing small quantities of this compound in a laboratory setting.

Materials:

  • This compound waste

  • Commercial bleach (sodium hypochlorite solution, ~5-8%)

  • Stir bar and stir plate

  • Large beaker (at least 10 times the volume of the thiol waste)

  • Appropriate waste container for halogenated organic waste

Procedure:

  • Preparation: In a chemical fume hood, place a large beaker containing a stir bar on a stir plate.

  • Bleach Addition: For every 1 volume of this compound waste, slowly and carefully add at least 10 volumes of commercial bleach to the beaker. The reaction is exothermic, so slow addition is crucial.

  • Reaction: Stir the mixture vigorously for at least 2 hours. The thiol is oxidized to the corresponding, less odorous, sulfonic acid.

  • Quenching and Neutralization: After 2 hours, check for the characteristic thiol smell. If the smell persists, add more bleach and continue stirring for another hour.

  • Waste Collection: Once the reaction is complete and the odor is gone, the resulting solution should be collected in a designated container for halogenated hazardous waste.

  • Labeling: Clearly label the waste container as "Halogenated Organic Waste" and include a list of its contents.

Logical Relationship Diagram: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Procedure start Start: Have this compound Waste ppe Wear Appropriate PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat start->ppe hood Work in a Chemical Fume Hood ppe->hood neutralize Chemical Neutralization: Oxidize with excess Sodium Hypochlorite (Bleach) hood->neutralize check_odor Check for Thiol Odor neutralize->check_odor check_odor->neutralize Odor Persists collect_waste Collect neutralized solution in a designated Halogenated Waste Container check_odor->collect_waste No Odor label_waste Label Waste Container: - 'Halogenated Organic Waste' - List of Contents collect_waste->label_waste arrange_pickup Arrange for Hazardous Waste Pickup with EHS label_waste->arrange_pickup end End: Proper Disposal arrange_pickup->end

Personal protective equipment for handling (3-Fluorophenyl)methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (3-Fluorophenyl)methanethiol. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent contact with skin, eyes, and the respiratory system.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Chemical safety goggles and face shieldGoggles should be tight-fitting to protect against splashes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities.
Hands Chemical-resistant glovesInspect gloves for integrity before use and dispose of them properly after handling. Double gloving may be appropriate.
Body Flame-resistant lab coat or chemical protective clothingA lab coat should be worn to protect against minor splashes. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit is advised.
Respiratory Respirator with appropriate cartridgeTo be used in a well-ventilated area. If engineering controls like a fume hood are not available or are insufficient, a respirator is necessary to avoid inhaling vapors.[1]
Feet Closed-toe shoesShoes should be made of a material that resists chemical penetration.

Operational Plan

Strict adherence to the following operational procedures is essential for the safe handling of this compound.

ProcedureStep-by-Step Guidance
Engineering Controls Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure. Ensure safety showers and eyewash stations are readily accessible.[2]
Handling Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Prevent contact with skin and eyes.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials.
Spill Response In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material and collect it in a suitable container for disposal.

Emergency First Aid

Immediate action is critical in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination.

Waste TypeDisposal Procedure
Unused Chemical Dispose of contents/container to an approved waste disposal plant. Follow all federal, state, and local regulations.
Contaminated Materials All contaminated materials (e.g., gloves, absorbent pads, glassware) should be collected in a labeled, sealed container and disposed of as hazardous waste.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Carefully Transfer This compound prep_materials->handle_transfer handle_reaction Perform Experiment in Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Work Area handle_reaction->cleanup_decontaminate emergency_spill Spill Occurs handle_reaction->emergency_spill Potential Incident emergency_exposure Personnel Exposure handle_reaction->emergency_exposure Potential Incident cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Properly Remove and Dispose of PPE cleanup_waste->cleanup_ppe emergency_action_spill Follow Spill Response Protocol emergency_spill->emergency_action_spill emergency_action_exposure Administer First Aid and Seek Medical Attention emergency_exposure->emergency_action_exposure

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluorophenyl)methanethiol
Reactant of Route 2
(3-Fluorophenyl)methanethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.